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1-(2,3,5,6-Tetramethylphenyl)ethanone Documentation Hub

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  • Product: 1-(2,3,5,6-Tetramethylphenyl)ethanone
  • CAS: 2142-79-2

Core Science & Biosynthesis

Foundational

The Spectroscopic Signature of a Sterically Hindered Ketone: A Technical Guide to 1-(2,3,5,6-Tetramethylphenyl)ethanone

This technical guide provides an in-depth analysis of the spectral data for 1-(2,3,5,6-tetramethylphenyl)ethanone, a key aromatic ketone utilized in synthetic chemistry. The strategic placement of four methyl groups on t...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 1-(2,3,5,6-tetramethylphenyl)ethanone, a key aromatic ketone utilized in synthetic chemistry. The strategic placement of four methyl groups on the phenyl ring introduces significant steric hindrance, which profoundly influences its spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes not just the data itself, but the underlying principles and experimental rationale that validate the structure and purity of this compound.

Molecular Structure and Spectroscopic Implications

1-(2,3,5,6-Tetramethylphenyl)ethanone, also known as acetyldurene, possesses the chemical formula C₁₂H₁₆O. Its structure is characterized by an acetyl group attached to a durene (1,2,4,5-tetramethylbenzene) ring. The ortho-methyl groups (at positions 2 and 6) impose significant steric strain, forcing the acetyl group out of the plane of the aromatic ring. This deviation from planarity has a discernible impact on the electronic environment of the molecule, which is clearly reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-(2,3,5,6-tetramethylphenyl)ethanone, both ¹H and ¹³C NMR provide unambiguous evidence for its unique structure.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR spectra is predicated on a meticulously executed experimental protocol. The following steps represent a robust methodology for obtaining reliable data for solid organic compounds like acetyldurene.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: A sample of approximately 5-10 mg of 1-(2,3,5,6-tetramethylphenyl)ethanone is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak, which can serve as a secondary internal reference.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as the internal reference standard (δ = 0.00 ppm). The inert nature and sharp, single resonance of TMS make it an ideal standard for both ¹H and ¹³C NMR.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H and 100 MHz for ¹³C. Higher field strengths provide greater spectral dispersion, which is crucial for resolving closely spaced signals.

  • ¹H NMR Acquisition Parameters:

    • A standard pulse sequence (e.g., a 30° pulse) is used.

    • A sufficient number of scans (typically 8-16) are co-added to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

  • ¹³C NMR Acquisition Parameters:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

    • A Distortionless Enhancement by Polarization Transfer (DEPTQ) experiment can be run to differentiate between quaternary, methine, methylene, and methyl carbons.[1]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to yield the final spectra.

Figure 1: NMR Experimental Workflow.
¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-(2,3,5,6-tetramethylphenyl)ethanone is remarkably simple, yet informative. The symmetry of the tetramethylphenyl ring results in fewer signals than might be expected for a molecule with 16 protons.

Table 1: ¹H NMR Spectral Data for 1-(2,3,5,6-Tetramethylphenyl)ethanone in CDCl₃.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.95Singlet1HAromatic H (para-H)
2.46Singlet3HAcetyl CH₃
2.21Singlet6Hmeta-CH₃
2.09Singlet6Hortho-CH₃

Data sourced from Chalmers, B.A. et al. (2025).[1]

Interpretation:

  • Aromatic Proton (6.95 ppm): The single aromatic proton appears as a singlet, confirming its isolation from other protons on the ring. Its downfield shift is characteristic of protons attached to an aromatic system.

  • Acetyl Protons (2.46 ppm): The three protons of the acetyl methyl group resonate as a sharp singlet. This signal is deshielded by the adjacent carbonyl group.

  • Aromatic Methyl Protons (2.21 and 2.09 ppm): The four methyl groups on the aromatic ring give rise to two distinct singlets, each integrating to six protons. This is a direct consequence of the molecule's symmetry. The methyl groups at the meta positions (3 and 5) are chemically equivalent, as are the methyl groups at the ortho positions (2 and 6). The slight upfield shift of the ortho-methyl protons compared to the meta-methyl protons can be attributed to the anisotropic effect of the nearby carbonyl group, which is twisted out of the plane of the ring.[1]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Spectral Data for 1-(2,3,5,6-Tetramethylphenyl)ethanone in CDCl₃.

Chemical Shift (δ) ppmCarbon TypeAssignment
210.0QuaternaryCarbonyl C=O
143.2Quaternaryipso-C
134.5Quaternaryortho-C
131.6Methinepara-CH
127.7Quaternarymeta-C
32.9MethylAcetyl CH₃
19.6Methylmeta-CH₃
16.0Methylortho-CH₃

Data sourced from Chalmers, B.A. et al. (2025).[1]

Interpretation:

  • Carbonyl Carbon (210.0 ppm): The most downfield signal is unequivocally assigned to the carbonyl carbon, a characteristic feature of ketones.[1]

  • Aromatic Carbons (143.2 - 127.7 ppm): Four distinct signals are observed for the six carbons of the aromatic ring, again reflecting the molecular symmetry. The DEPTQ experiment confirms that the signal at 131.6 ppm corresponds to a CH carbon, while the others are quaternary.

  • Methyl Carbons (32.9 - 16.0 ppm): Three signals are present in the upfield region, corresponding to the three different types of methyl groups in the molecule: the acetyl methyl, the two equivalent meta-methyls, and the two equivalent ortho-methyls.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: The Thin Solid Film Method

For solid samples, the thin solid film method is a rapid and reliable way to obtain a high-quality IR spectrum.

Protocol for FT-IR Spectroscopy (Thin Solid Film):

  • Sample Preparation: A small amount of 1-(2,3,5,6-tetramethylphenyl)ethanone is dissolved in a few drops of a volatile solvent, such as acetone or methylene chloride.

  • Film Deposition: A drop of the resulting solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.

Figure 2: FT-IR Experimental Workflow (Thin Solid Film).
IR Spectral Data and Interpretation

The IR spectrum of 1-(2,3,5,6-tetramethylphenyl)ethanone is dominated by absorptions corresponding to the vibrations of its key functional groups.

Table 3: Key IR Absorption Bands for 1-(2,3,5,6-Tetramethylphenyl)ethanone.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2950StrongC-H StretchAliphatic (CH₃)
1691StrongC=O StretchKetone
~1600MediumC=C StretchAromatic Ring
~1450MediumC-H BendAliphatic (CH₃)

Data sourced from Chalmers, B.A. et al. (2025) and the NIST Chemistry WebBook.[1]

Interpretation:

  • C-H Stretching (around 2950 cm⁻¹): The strong absorption in this region is characteristic of the C-H stretching vibrations of the five methyl groups.

  • Carbonyl Stretching (1691 cm⁻¹): A very strong and sharp absorption at 1691 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching vibration of the ketone.[1] This frequency is slightly higher than that of a simple alkyl ketone, which is consistent with conjugation to the aromatic ring.

  • Aromatic C=C Stretching (around 1600 cm⁻¹): The absorption in this region is typical for the C=C stretching vibrations within the aromatic ring.

  • C-H Bending (around 1450 cm⁻¹): The medium intensity band in this region corresponds to the asymmetric and symmetric bending vibrations of the methyl C-H bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile organic compounds.

Experimental Protocol: Electron Ionization (EI)

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Acetyldurene

Abstract This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of acetyldurene, also known as 1-(2,3,5,6-tetramethylphenyl)ethan-1-one. Primarily focusing on the Friedel-Crafts ac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of acetyldurene, also known as 1-(2,3,5,6-tetramethylphenyl)ethan-1-one. Primarily focusing on the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene), this document elucidates the underlying chemical principles, optimal reaction conditions, and mechanistic pathways. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, actionable understanding of this process. The guide includes detailed experimental protocols, mechanistic diagrams, and a thorough discussion of the factors influencing reaction outcomes, all supported by authoritative references.

Introduction: The Significance of Acetyldurene

Acetyldurene is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structure, featuring a sterically hindered acetyl group on a tetramethylated benzene ring, imparts unique chemical properties that are leveraged in the design of complex molecules. Durene, the precursor to acetyldurene, is an organic compound classified as an alkylbenzene, appearing as a colorless solid with a sweet odor.[1] It is a component of coal tar and is produced industrially through the methylation of other methylated benzene compounds like p-xylene and pseudocumene.[1] Durene is a key precursor to pyromellitic dianhydride, which has applications in the manufacturing of curing agents, adhesives, and engineering plastics like polyimides.[1]

The synthesis of acetyldurene is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[2][3] A thorough understanding of its synthesis and the associated mechanisms is therefore crucial for chemists aiming to optimize production and explore its derivatization for novel applications.

The Primary Synthetic Route: Friedel-Crafts Acylation of Durene

The most prevalent and industrially relevant method for synthesizing acetyldurene is the Friedel-Crafts acylation of durene.[2] This reaction, developed by Charles Friedel and James Crafts in 1877, involves the introduction of an acyl group onto an aromatic ring.[3] In the case of acetyldurene synthesis, an acetyl group is attached to the durene ring.

Core Reaction and Stoichiometry

The overall reaction can be represented as follows:

Durene + Acetylating Agent → Acetyldurene + Byproduct

The choice of acetylating agent and catalyst is critical to the success of the reaction. Typically, acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) are used as the source of the acetyl group. A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is employed as a catalyst.[2]

It is important to note that in Friedel-Crafts acylation, the Lewis acid is required in stoichiometric amounts, rather than catalytic quantities. This is because the product, a ketone, is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[2] This complex is typically irreversible under the reaction conditions and is only broken during the aqueous workup phase.[2]

Detailed Reaction Mechanism

The Friedel-Crafts acylation of durene proceeds through a well-established multi-step mechanism involving an electrophilic aromatic substitution pathway.[3]

Step 1: Generation of the Acylium Ion

The reaction is initiated by the interaction between the acetylating agent and the Lewis acid catalyst (AlCl₃). The Lewis acid coordinates to the halogen of the acyl halide or one of the oxygen atoms of the anhydride.[4][5] This coordination polarizes the C-Cl or C-O bond, facilitating its cleavage to generate a highly reactive electrophile known as the acylium ion (CH₃CO⁺).[3][4] The acylium ion is resonance-stabilized, which contributes to its formation.[4]

Step 2: Electrophilic Attack and Formation of the Arenium Ion

The electron-rich durene ring acts as a nucleophile and attacks the electrophilic acylium ion.[3] This attack disrupts the aromaticity of the durene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[3]

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acetyl group.[2] This deprotonation step restores the aromaticity of the ring, yielding the final product, acetyldurene, and regenerating the AlCl₃ catalyst, which immediately complexes with the ketone product.[3][4]

Diagram 1: Friedel-Crafts Acylation Mechanism for Acetyldurene Synthesis

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation A Acetyl Chloride C Acylium Ion (CH₃CO⁺) + AlCl₄⁻ A->C Coordination & Cleavage B AlCl₃ (Lewis Acid) B->C E Arenium Ion (Sigma Complex) C->E Nucleophilic Attack D Durene D->E F Acetyldurene-AlCl₃ Complex E->F Deprotonation by AlCl₄⁻ H Acetyldurene F->H Aqueous Workup G HCl

Caption: Mechanism of Acetyldurene Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Laboratory-Scale Synthesis of Acetyldurene

This section provides a detailed, step-by-step methodology for the synthesis of acetyldurene in a laboratory setting.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
DureneC₁₀H₁₄134.2213.4 g (0.1 mol)98%[6]
Acetyl ChlorideCH₃COCl78.508.6 g (0.11 mol)98%
Anhydrous Aluminum ChlorideAlCl₃133.3414.7 g (0.11 mol)99%
Dichloromethane (DCM)CH₂Cl₂84.93100 mLAnhydrous
Hydrochloric AcidHCl36.4650 mL5 M
Sodium Bicarbonate SolutionNaHCO₃84.0150 mLSaturated
Anhydrous Magnesium SulfateMgSO₄120.37~10 g
IceH₂O18.02As needed
Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas). Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Initial Charging: Charge the flask with durene (13.4 g, 0.1 mol) and anhydrous dichloromethane (50 mL). Begin stirring to dissolve the durene.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the flask in portions. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Addition of Acetylating Agent: Dissolve acetyl chloride (8.6 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and place it in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C using the ice bath.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (20 mL). This step hydrolyzes the aluminum chloride complex and neutralizes any unreacted aluminum chloride.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5 M hydrochloric acid (50 mL), water (50 mL), and saturated sodium bicarbonate solution (50 mL) to remove any remaining acidic impurities. Finally, wash with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The crude acetyldurene can be purified by recrystallization from ethanol or by vacuum distillation to yield a crystalline solid.[7]

Diagram 2: Experimental Workflow for Acetyldurene Synthesis

G A 1. Dissolve Durene in DCM B 2. Add Anhydrous AlCl₃ (Ice Bath) A->B C 3. Add Acetyl Chloride Solution Dropwise (0-5 °C) B->C D 4. Stir at Room Temperature (2h) C->D E 5. Quench with Ice/HCl D->E F 6. Separate & Wash Organic Layer E->F G 7. Dry with MgSO₄ & Filter F->G H 8. Remove Solvent (Rotary Evaporator) G->H I 9. Purify Crude Product (Recrystallization/Distillation) H->I J Acetyldurene (Final Product) I->J

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1-(2,3,5,6-Tetramethylphenyl)ethanone

Introduction: Understanding the Physicochemical Landscape of a Sterically Hindered Ketone 1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyldurene, is an aromatic ketone that serves as a versatile starting m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Landscape of a Sterically Hindered Ketone

1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyldurene, is an aromatic ketone that serves as a versatile starting material in various synthetic pathways.[1] Its structure is characterized by a carbonyl group attached to a durene (1,2,4,5-tetramethylbenzene) moiety. A critical feature of this molecule is the significant steric hindrance around the carbonyl group, imparted by the two ortho-methyl substituents on the phenyl ring.[1] This steric shielding dramatically influences its chemical reactivity, often preventing typical nucleophilic additions to the carbonyl carbon.[1]

Beyond its chemical reactivity, a compound's physical properties—primarily its melting point and solubility—are fundamental parameters that govern its behavior in experimental and developmental settings. These properties dictate purification strategies (e.g., recrystallization), formulation design, reaction conditions, and bioavailability. For professionals in drug development and chemical research, a thorough understanding of these characteristics is not merely academic; it is a prerequisite for efficient and successful experimentation. This guide provides an in-depth examination of the melting point and solubility of 1-(2,3,5,6-Tetramethylphenyl)ethanone, complete with validated experimental protocols and the scientific rationale underpinning these procedures.

Part 1: Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its identity and purity. For a pure compound, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2] Therefore, accurate determination of the melting point is a foundational technique for sample characterization post-synthesis.

Quantitative Data: Melting Point of Acetyldurene

The established melting point for 1-(2,3,5,6-Tetramethylphenyl)ethanone provides a benchmark for assessing the purity of a synthesized sample.

Physical PropertyValueReference
Melting Point75 °C[3]
Experimental Protocol: Capillary Melting Point Determination

The following protocol details the use of a standard melting point apparatus (e.g., Mel-Temp) for accurate determination. The causality behind key steps is explained to ensure a self-validating and reliable measurement.

Methodology:

  • Sample Preparation:

    • Action: Place a small amount of dry 1-(2,3,5,6-Tetramethylphenyl)ethanone powder onto a clean, dry surface. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.

    • Action: Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

    • Action: Invert the tube and tap its sealed end firmly on a hard surface to pack the solid into the bottom. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[4]

    • Rationale: The goal is to achieve a tightly packed sample column of 2-3 mm in height.[4] An excessive amount of sample will cause an artificially broad melting range due to inefficient heat transfer through the solid.

  • Apparatus Setup and Measurement:

    • Action: Insert the packed capillary tube into the heating block of the melting point apparatus.[4]

    • Action (Rapid Determination - Optional but Recommended): If the approximate melting point is unknown, first perform a rapid determination by heating at a rate of 10-20°C per minute to identify a rough range.[5] This saves time and brackets the true melting point. Allow the apparatus to cool sufficiently before the precise measurement.

    • Action (Precise Determination): Set the heating rate to a medium level until the temperature is about 20°C below the expected melting point (approx. 55°C for this compound).[4]

    • Action: Reduce the heating rate significantly, so the temperature increases by no more than 1-2°C per minute as it approaches and passes through the melting range.[5]

    • Rationale: A slow heating rate is critical for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting point reading.

  • Data Recording:

    • Action: Record the temperature at which the first droplet of liquid becomes visible within the solid matrix. This is the start of the melting range.

    • Action: Record the temperature at which the last crystal of the solid fully liquefies. This is the end of the melting range.[4]

    • Interpretation: A pure sample of 1-(2,3,5,6-Tetramethylphenyl)ethanone should exhibit a sharp melting range very close to the literature value of 75°C.

Workflow Visualization: Melting Point Determination

The logical flow of the melting point determination protocol is outlined below.

MeltingPointWorkflow A Prepare Dry Sample B Pack Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Rapid Heating (~15-20°C/min) C->D If MP is unknown G Slow Heating (~1-2°C/min) (Start 20°C below Approx. MP) C->G If MP is known E Determine Approx. MP D->E F Cool Apparatus E->F F->G H Record T1 (First liquid drop) G->H I Record T2 (All liquid) H->I J Report Melting Range (T1 - T2) I->J

Caption: Workflow for accurate melting point determination.

Part 2: Solubility Profile

Solubility is governed by the principle of similia similibus solvuntur or "like dissolves like."[6] The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. 1-(2,3,5,6-Tetramethylphenyl)ethanone is a predominantly non-polar molecule. It possesses a polar carbonyl group, but its effect is diminished by the large, non-polar, sterically bulky tetramethylphenyl group. This structure predicts poor solubility in highly polar solvents like water and good solubility in non-polar or moderately polar organic solvents.

Qualitative Solubility Data
Experimental Protocol: Qualitative Solubility Classification

This protocol systematically classifies the compound's solubility, which also serves to confirm its neutral, non-ionizable character.

Methodology:

  • Solvent Selection Rationale:

    • Water (H₂O): A highly polar protic solvent to test for significant overall molecular polarity or the presence of multiple hydrogen-bonding groups.

    • 5% Sodium Hydroxide (NaOH): A basic solution to test for acidic functional groups (e.g., carboxylic acids, phenols). A positive result involves an acid-base reaction to form a water-soluble salt.[8]

    • 5% Hydrochloric Acid (HCl): An acidic solution to test for basic functional groups (e.g., amines). A positive result involves an acid-base reaction to form a water-soluble salt.[8][9]

    • Organic Solvents (e.g., Dichloromethane, Ethanol, Hexane): Solvents of varying polarity to determine the compound's place on the polarity spectrum.

  • Procedure:

    • Action: For each test, add approximately 25 mg of 1-(2,3,5,6-Tetramethylphenyl)ethanone to a small test tube.

    • Action: Add the chosen solvent dropwise, up to a total of 0.75 mL, shaking vigorously after each addition.[9]

    • Observation: Record whether the compound dissolves completely. A common threshold for "soluble" in such tests is the dissolution of ~25 mg in 0.75 mL of solvent.

    • Systematic Approach: Follow the workflow diagram below. Begin with water. If the compound is insoluble, proceed to test its solubility in the aqueous acid and base solutions. Regardless of the outcome in aqueous media, test its solubility in a range of organic solvents.

Expected Solubility Profile

Based on its molecular structure, the following outcomes are predicted:

SolventPolarityExpected SolubilityRationale
WaterHighInsolubleThe large, non-polar hydrocarbon structure dominates the molecule, making it hydrophobic.
5% aq. HClHigh (Ionic)InsolubleThe compound lacks a basic functional group (like an amine) to be protonated.
5% aq. NaOHHigh (Ionic)InsolubleThe compound lacks a sufficiently acidic proton (like a phenol or carboxylic acid) to be deprotonated.
EthanolPolar ProticSolubleSoluble, potentially requiring gentle heating.[7] Ethanol's ethyl group provides non-polar character, while the hydroxyl group offers some polarity, making it a good solvent for moderately polar compounds.
Dichloromethane (DCM)Moderately PolarSolubleA common solvent for reactions involving this compound, indicating good solubility.[1]
HexaneNon-PolarSolubleThe non-polar nature of hexane is well-suited to dissolve the large, non-polar tetramethylphenyl group.
Workflow Visualization: Solubility Classification

This diagram illustrates the decision-making process for classifying the solubility of an unknown compound, tailored for 1-(2,3,5,6-Tetramethylphenyl)ethanone.

SolubilityWorkflow Start Start with 25 mg of Compound Water Add 0.75 mL Water Start->Water Result_H2O_Sol Soluble (Polar Compound) Water->Result_H2O_Sol Dissolves Result_H2O_Insol Insoluble Water->Result_H2O_Insol Does Not Dissolve HCl Test in 5% HCl Result_HCl_Insol Insoluble (Not a Base) HCl->Result_HCl_Insol NaOH Test in 5% NaOH Result_NaOH_Insol Insoluble (Not an Acid) NaOH->Result_NaOH_Insol Organic Test in Organic Solvents (Ethanol, DCM, Hexane) Result_Org_Sol Soluble (Neutral, Non-polar/ Moderately Polar Compound) Organic->Result_Org_Sol Result_H2O_Insol->HCl Result_HCl_Insol->NaOH Result_NaOH_Insol->Organic

Caption: Systematic workflow for qualitative solubility testing.

Conclusion

The physical properties of 1-(2,3,5,6-Tetramethylphenyl)ethanone are dictated by its unique chemical structure. Its well-defined melting point of 75°C serves as a reliable benchmark for purity assessment. Its solubility profile—characterized by insolubility in aqueous solutions and solubility in common organic solvents like ethanol, dichloromethane, and hexane—is consistent with a neutral, predominantly non-polar molecule. This comprehensive understanding is essential for scientists in designing robust synthetic routes, developing effective purification protocols like recrystallization, and formulating this compound for further application. The experimental methodologies provided herein represent standard, self-validating procedures that ensure the generation of accurate and reproducible data in the laboratory.

References

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • 1-(2,3,5,6-tetramethylphenyl)ethanone. (n.d.). Stenutz. Retrieved January 17, 2026, from [Link]

  • Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds.
  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Retrieved January 17, 2026, from [Link]

  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank, 2025(1), M1961.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved January 17, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

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  • (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. (2025). MDPI. Retrieved January 17, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to 1-(2,3,5,6-Tetramethylphenyl)ethanone (Acetyldurene)

Abstract This technical guide provides a comprehensive scientific overview of 1-(2,3,5,6-tetramethylphenyl)ethanone, a sterically hindered aromatic ketone commonly known as acetyldurene. We will delve into its unique che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 1-(2,3,5,6-tetramethylphenyl)ethanone, a sterically hindered aromatic ketone commonly known as acetyldurene. We will delve into its unique chemical structure, definitive nomenclature, and the primary synthetic methodology, the Friedel-Crafts acylation of durene. A significant focus is placed on the causal relationship between its molecular architecture—specifically the pronounced steric hindrance around the carbonyl group—and its distinct chemical reactivity. This guide includes a detailed, field-proven synthesis protocol, a summary of its physicochemical and spectroscopic properties, and an exploration of its utility as a versatile chemical intermediate. The content is grounded in authoritative references to ensure scientific integrity and to provide a robust resource for professionals in chemical research and development.

Nomenclature and Chemical Structure

1-(2,3,5,6-Tetramethylphenyl)ethanone is a substituted aromatic ketone. Its nomenclature and fundamental identifiers are crucial for unambiguous scientific communication.

  • IUPAC Name: 1-(2,3,5,6-Tetramethylphenyl)ethanone[1][2][3]

  • Common Names: Acetyldurene, Methyl duryl ketone[1][3]

  • CAS Number: 2142-79-2[3][4][5]

  • Molecular Formula: C₁₂H₁₆O[2][3][6]

The chemical structure is characterized by an acetyl group (ethanone) bonded to the first position of a 1,2,4,5-tetramethylbenzene ring, also known as durene.

Chemical Structure of 1-(2,3,5,6-Tetramethylphenyl)ethanoneFigure 1. 2D Chemical Structure of 1-(2,3,5,6-Tetramethylphenyl)ethanone.

A defining feature of this molecule, confirmed by single-crystal X-ray diffraction, is the significant steric strain imposed by the two ortho-methyl groups (at positions 2 and 6) on the acetyl substituent.[1] This forces the carbonyl group out of the plane of the aromatic ring. The resulting dihedral angle between the mean plane of the tetramethylphenyl ring and the carbonyl group is a remarkable 68.07(17)°.[1] This is in stark contrast to the nearly planar conformation of acetophenone, which has an equivalent angle of only 3.69°.[1] This structural distortion is the primary determinant of the compound's unique reactivity, as it sterically shields the electrophilic carbonyl carbon from nucleophilic attack.[1][7]

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for preparing acetyldurene is the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene).[1][7] This class of reaction is a cornerstone of organic synthesis for attaching acyl substituents to aromatic rings via electrophilic aromatic substitution.[8][9]

Mechanistic Rationale and Experimental Design

The reaction proceeds through the generation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10][11] This acylium ion is then attacked by the electron-rich durene ring.

A critical consideration in the synthesis of acetyldurene is the potential for di-acylation, which would yield 1,4-diacetyl-2,3,5,6-tetramethylbenzene as a byproduct.[1][12] To maximize the yield of the desired mono-acylated product, the "Perrier method" is the preferred experimental approach.[1] The causality behind this choice lies in controlling the concentration of the active electrophile relative to the aromatic substrate. In this method, the durene solution is added slowly to a pre-formed complex of acetyl chloride and aluminum chloride. This ensures that the electrophile is consumed as it is generated in the presence of an excess of the nucleophilic durene, statistically favoring mono-substitution and suppressing the formation of the diacetylated byproduct.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Durene Durene in DCM Add Slow, Dropwise Addition of Durene Solution Durene->Add Complex AlCl₃/Acetyl Chloride Complex in DCM (Cooled in Ice Bath) Complex->Add Stir Stir at Ambient Temperature (24h) Add->Stir Quench Quench with HCl/Ice Stir->Quench Extract Separate Organic Layer Quench->Extract Wash Wash & Dry Extract->Wash Purify Purify by Recrystallization (from Acetone) Wash->Purify Product Final Product: 1-(2,3,5,6-Tetramethylphenyl)ethanone Purify->Product

Caption: Workflow for the synthesis of acetyldurene via the Perrier modification of the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone (1)

This protocol is adapted from a verified literature procedure.[1]

  • Catalyst Suspension: Prepare a suspension of anhydrous aluminum chloride (9.34 g, 70 mmol) in dichloromethane (DCM, 70 mL) in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension in an ice/water bath.

  • Acylium Ion Precursor Formation: Add a solution of acetyl chloride (5.50 g, 5.0 mL, 70 mmol) in DCM (10 mL) dropwise to the cooled AlCl₃ suspension over 15 minutes. Stir for an additional 10 minutes to allow for complex formation.

  • Aromatic Substrate Addition: Prepare a solution of 1,2,4,5-tetramethylbenzene (durene) (6.71 g, 50 mmol) in DCM (80 mL). Add this solution dropwise to the catalyst/acyl chloride mixture over 30 minutes. The mixture will transition in color from dark yellow to orange.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 24 hours.

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (20 mL) to decompose the aluminum complex.

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Recrystallize the crude solid from acetone to yield pure crystals of 1-(2,3,5,6-tetramethylphenyl)ethanone.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be validated through a combination of physical and spectroscopic methods.

Physicochemical Properties
PropertyValueSource
Molecular Weight 176.26 g/mol [3][6]
Melting Point 75 °C[6]
Appearance Colorless crystals/solid[1]
Molecular Formula C₁₂H₁₆O[2][3]
CAS Number 2142-79-2[3]
Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the ketone functional group. A strong, characteristic carbonyl (C=O) stretching absorption band is observed at 1691 cm⁻¹.[1] This represents a slight hypsochromic (blue) shift compared to acetophenone (1686 cm⁻¹), which can be attributed to the altered electronic environment and steric conformation of the acetyldurene.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are essential for structural confirmation.[1]

    • ¹H NMR: The spectrum is expected to show a sharp singlet for the three protons of the acetyl methyl group, a singlet for the single aromatic proton, and two distinct singlets for the four methyl groups on the aromatic ring (two sets of chemically equivalent methyls).

    • ¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon (C=O) downfield, along with distinct signals for the quaternary and protonated carbons of the tetramethylphenyl ring and the methyl carbons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 176).[3][13]

  • X-Ray Crystallography: As previously discussed, single-crystal X-ray diffraction provides the most unambiguous structural proof, confirming the atomic connectivity and the sterically-induced non-planar geometry of the molecule.[1][7]

Chemical Reactivity and Synthetic Utility

The synthetic value of acetyldurene stems from its unique, sterically-governed reactivity, making it a valuable intermediate rather than a final target molecule in many applications.

Reactivity Profile
  • Carbonyl Group (Electrophilic Site): The severe steric shielding by the ortho-methyl groups renders the carbonyl carbon unreactive towards many common nucleophiles.[1][7] For instance, Grignard reagents fail to perform 1,2-addition and instead act as a base, deprotonating the α-carbon to form a magnesium enolate.[1] Similarly, mild hydride reducing agents are ineffective. However, powerful, less sterically demanding reagents like lithium aluminum hydride (LiAlH₄) can successfully reduce the ketone to the corresponding secondary alcohol.[1][7]

  • α-Carbon (Nucleophilic Site): While the carbonyl carbon is shielded, the protons on the acetyl methyl group remain accessible. In the presence of strong bases (e.g., sodium hydride, potassium hydroxide), acetyldurene can be readily deprotonated to form a nucleophilic enolate.[1] This enolate is a key intermediate that can participate in various carbon-carbon bond-forming reactions, such as:

    • Aldol Condensation: Reaction with aldehydes (e.g., mesitaldehyde) to form α,β-unsaturated ketones, also known as chalcones.[1][14]

    • Claisen-type Condensation: Reaction with esters to form 1,3-diketones.[1]

  • Aromatic Ring (Nucleophilic Site): The tetramethylphenyl ring is electron-rich and can undergo further electrophilic aromatic substitution reactions, such as nitration, although the reaction conditions may lead to multiple products.[1][7]

Logical Reactivity Map

ReactivityMap cluster_carbonyl Carbonyl Reactivity cluster_alpha α-Carbon Reactivity cluster_ring Aromatic Ring Reactivity Acetyldurene 1-(2,3,5,6-Tetramethylphenyl)ethanone (Acetyldurene) Reduction Reduction Acetyldurene->Reduction Deprotonation Deprotonation Acetyldurene->Deprotonation EAS Electrophilic Aromatic Substitution Acetyldurene->EAS Alcohol Secondary Alcohol Reduction->Alcohol LiAlH₄ Enolate Enolate Intermediate Deprotonation->Enolate Strong Base (e.g., KOH, NaH) Aldol Aldol Condensation Enolate->Aldol + Aldehyde Diketone 1,3-Diketone Formation Enolate->Diketone + Ester Chalcone Chalcone Aldol->Chalcone Diketone_Product 1,3-Diketone Diketone->Diketone_Product Nitro_Product Nitrated Product EAS->Nitro_Product Nitration (HNO₃)

Caption: A map illustrating the primary reaction pathways available to acetyldurene based on its functional groups.

Conclusion

1-(2,3,5,6-Tetramethylphenyl)ethanone is more than a simple aromatic ketone; it is a case study in how steric factors can fundamentally dictate chemical behavior. Its synthesis via a controlled Friedel-Crafts acylation is well-established. The molecule's true value for researchers and synthetic chemists lies in its dual reactivity: a sterically encumbered, unreactive electrophilic carbonyl center and an accessible, nucleophilic α-carbon (via its enolate). This predictable and differentiated reactivity makes acetyldurene a valuable and versatile starting material for the synthesis of more complex, sterically crowded molecules relevant to materials science and drug discovery.

References

  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank, 2025, M1961. [Link][1]

  • PubChem. (n.d.). 1-(2,3,5,6-tetramethyl-phenyl)-ethanone. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link][2]

  • Stenutz, R. (n.d.). 1-(2,3,5,6-tetramethylphenyl)ethanone. Stenutz. Retrieved January 17, 2026, from [Link][6]

  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. ResearchGate. Retrieved January 17, 2026, from [Link][7]

  • McKay, A. P., Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. Molbank, 2025, M1952. [Link][14]

  • NIST. (n.d.). 2,3,5,6-Tetramethylacetophenone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link][3]

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  • NIST. (n.d.). Ethanone, 1-(2,4,6-trimethylphenyl)- Mass Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link][18]

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Foundational

Steric hindrance effects in 1-(2,3,5,6-Tetramethylphenyl)ethanone

An In-Depth Technical Guide to Steric Hindrance Effects in 1-(2,3,5,6-Tetramethylphenyl)ethanone Abstract 1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyldurene, serves as a canonical example of extreme st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Steric Hindrance Effects in 1-(2,3,5,6-Tetramethylphenyl)ethanone

Abstract

1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyldurene, serves as a canonical example of extreme steric hindrance in aromatic ketones. The presence of four ortho and meta methyl groups on the phenyl ring imposes significant spatial constraints that fundamentally alter the molecule's conformation, electronic structure, and chemical reactivity. This guide provides a comprehensive technical analysis of these effects, moving from synthesis and structural characterization to a detailed examination of its unique reactivity profile. Through a synthesis of experimental data and mechanistic principles, we will explore how steric shielding at the carbonyl carbon dictates reaction pathways, often favoring enolate chemistry over direct nucleophilic addition. This molecule is not merely a chemical curiosity but a valuable model system for understanding and predicting the influence of steric encumbrance in complex molecular design, a critical consideration in fields such as catalysis and medicinal chemistry.

Introduction: The Principle of Steric Hindrance in Carbonyl Chemistry

Steric hindrance is a foundational concept in organic chemistry, referring to the non-bonded interactions that influence the shape and reactivity of molecules.[1][2] In carbonyl chemistry, the accessibility of the electrophilic carbonyl carbon to an incoming nucleophile is a primary determinant of reaction rates.[3] A general reactivity trend places aldehydes as more reactive than ketones in nucleophilic addition reactions.[4][5][6] This is attributed to two factors:

  • Electronic Effects: The single alkyl group of an aldehyde is less electron-donating than the two alkyl groups of a ketone, rendering the aldehyde's carbonyl carbon more electrophilic.[5]

  • Steric Effects: The presence of a small hydrogen atom in aldehydes presents a smaller spatial barrier for a nucleophile to approach the carbonyl carbon compared to the two, often bulkier, alkyl groups in ketones.[4][6]

1-(2,3,5,6-Tetramethylphenyl)ethanone (acetyldurene) represents an extreme case where steric factors dominate. The acetyl group is flanked by two ortho-methyl groups, creating a highly congested environment that severely restricts access to the carbonyl carbon. This guide will dissect the profound consequences of this structural feature.

Synthesis and Spectroscopic Characterization

The synthesis of acetyldurene is most commonly achieved via a Friedel-Crafts acetylation of durene (1,2,4,5-tetramethylbenzene). Control of the reaction conditions is critical to ensure mono-acylation and prevent the formation of diacetylated byproducts.[7]

Experimental Protocol: Synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone[8]
  • Reagent Preparation: Prepare a suspension of aluminium chloride (AlCl₃, 70 mmol) in dichloromethane (70 mL) in a flask equipped with a magnetic stirrer. Cool the suspension in an ice/water bath.

  • Acylium Ion Formation: Add acetyl chloride (70 mmol) in dichloromethane (10 mL) dropwise to the cooled AlCl₃ suspension over 15 minutes. Stir for an additional 10 minutes to allow for the formation of the acetylium ion electrophile.

  • Electrophilic Aromatic Substitution: Prepare a solution of 1,2,4,5-tetramethylbenzene (durene, 50 mmol) in dichloromethane (80 mL). Add this solution dropwise over 30 minutes to the AlCl₃/acetyl chloride mixture. The reaction mixture will change color from dark yellow to orange.

  • Reaction Completion & Quenching: Remove the ice bath and allow the mixture to stir at ambient temperature for 24 hours. After 24 hours, slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (40 mL).

  • Workup and Purification: Transfer the mixture to a separatory funnel. Collect the organic layer and wash it sequentially with water (2 x 40 mL), aqueous brine (2 x 40 mL), and aqueous sodium bicarbonate solution (3 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent (dichloromethane) in vacuo to yield the product as a white powder. The reported yield is typically high (e.g., 96%).[8]

Data Presentation: Physicochemical and Spectroscopic Properties
PropertyValueSource
Melting Point72-73 °C[8]
¹H NMR (400.3 MHz, CDCl₃)δ 6.95 (1H, s, p-H), 2.46 (3H, s, C(O)CH₃), 2.21 (6H, s, m-CH₃), 2.09 (6H, s, o-CH₃)[8]
¹³C DEPTQ NMR (100.6 MHz, CDCl₃)δ 210.0 (C=O), 143.2 (ipso-C), 134.5 (o-C), 131.6 (p-CH), 127.7 (m-C), 32.9 (COCH₃), 19.6 (m-CH₃), 16.0 (o-CH₃)[8]
IR Spectroscopy C=O stretching frequency: ~1691 cm⁻¹[9]

Structural Analysis: Quantifying the Steric Effect

The most direct evidence of steric hindrance in acetyldurene comes from single-crystal X-ray diffraction analysis.[8] The data reveals a dramatic structural distortion imposed by the ortho-methyl groups.

To minimize van der Waals repulsion between the acetyl group and the ortho-methyl groups, the acetyl group is forced to rotate significantly out of the plane of the aromatic ring. This is quantified by the dihedral angle between the mean plane of the tetramethylphenyl ring and the plane of the carbonyl group.

CompoundDihedral Angle (Carbonyl vs. Ring Plane)Source
Acetophenone3.69°[8]
1-(2,3,5,6-Tetramethylphenyl)ethanone 68.07° [8]

This large dihedral angle of nearly 70 degrees demonstrates a near-complete loss of coplanarity. This has a critical electronic consequence: the π-system of the carbonyl group cannot effectively conjugate with the π-system of the aromatic ring. This lack of conjugation fundamentally influences the molecule's reactivity and spectroscopic properties.

Caption: Steric clash with ortho-methyls forces the acetyl group out of the ring plane.

Reactivity Under Severe Steric Constraint

The structural features of acetyldurene lead to a reactivity profile that is markedly different from simpler acetophenone derivatives. The dominant theme is the profound deactivation of the carbonyl carbon towards nucleophilic attack.

Nucleophilic Addition Reactions: A Tale of Non-Reactivity

The primary reaction pathway for ketones is nucleophilic addition. However, in acetyldurene, this pathway is largely obstructed.

  • Hydride Reduction: The ketone is resistant to reduction by common, less reactive hydride reagents. Only powerful, sterically small reducing agents like lithium aluminum hydride (LiAlH₄) are effective in delivering a hydride ion to the encumbered carbonyl carbon to form the corresponding alcohol.[8]

  • Grignard Reagents: The reaction of Grignard reagents (R-MgX) with acetyldurene provides a classic example of sterically-diverted reactivity. Instead of the expected 1,2-nucleophilic addition to the carbonyl, the Grignard reagent functions as a base, deprotonating the α-methyl group to form a magnesium enolate.[7][8] This occurs because the α-protons are significantly more accessible than the electrophilic carbonyl carbon.

G cluster_0 Expected Pathway (Blocked) cluster_1 Observed Pathway (Steric Hindrance) Acetyldurene_1 Acetyldurene Addition_Product Tertiary Alcohol Acetyldurene_1->Addition_Product Nucleophilic Addition Grignard_1 R-MgX Acetyldurene_2 Acetyldurene Enolate Magnesium Enolate Acetyldurene_2->Enolate α-Proton Abstraction Grignard_2 R-MgX

Caption: Steric hindrance diverts Grignard reagents from addition to deprotonation.

Enolate Chemistry: The Favored Reaction Pathway

With direct attack on the carbonyl carbon suppressed, the chemistry of acetyldurene is dominated by reactions involving the enolate ion, formed by deprotonating the α-methyl group.

  • Aldol Condensation: In the presence of a strong base like potassium hydroxide, acetyldurene can be deprotonated to form an enolate, which then acts as a nucleophile. For example, it reacts with aldehydes (like mesitaldehyde) in an adapted Claisen-Schmidt condensation to form the corresponding α,β-unsaturated ketone (chalcone).[8][10]

  • 1,3-Diketone Formation: Deprotonation with a very strong, non-nucleophilic base like sodium hydride (NaH) followed by reaction with an aryl methyl ester yields a 1,3-diketone product.[8]

Protocol: Claisen-Schmidt Synthesis of (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one[10]
  • Dissolution: Prepare a solution of 1-(2,3,5,6-tetramethylphenyl)ethanone (11.3 mmol) in 95% aqueous ethanol (30 mL). Gentle heating may be required for full dissolution.

  • Aldehyde Addition: To this solution, add mesitaldehyde (11.3 mmol) in one portion.

  • Base Catalysis: Add an aqueous solution of potassium hydroxide (4 mL, 7.1 M) dropwise over 1 minute with stirring. The mixture will turn yellow.

  • Reaction and Isolation: Stir the reaction mixture for 5 hours. The product will precipitate as a colorless solid. Isolate the precipitate by filtration.

  • Purification: Purify the crude product by recrystallization from ethanol.

Conclusion and Outlook

1-(2,3,5,6-Tetramethylphenyl)ethanone is a powerful pedagogical tool and an insightful model compound for medicinal and materials chemists. The steric shield provided by the four methyl groups forces a near-orthogonal orientation of the acetyl group relative to the aromatic ring, effectively deactivating the carbonyl carbon to nucleophilic attack. This steric encumbrance channels the molecule's reactivity away from traditional carbonyl additions and towards the chemistry of its enolate.

The principles demonstrated by this molecule are of paramount importance in drug development, where steric hindrance can be strategically employed to enhance metabolic stability or to control selectivity for a biological target. By understanding the well-defined structural and reactivity consequences in a model system like acetyldurene, researchers can more effectively design and predict the behavior of complex, sterically demanding molecules in a variety of chemical and biological contexts.

References

  • McKay, A. P., et al. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank, 2025, M1961. [Link]

  • McKay, A. P., et al. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 28.3: Organic Photochemistry. [Link]

  • McKay, A. P., et al. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. Molbank. [Link]

  • GeeksforGeeks. (2025). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]

  • Stenutz. 1-(2,3,5,6-tetramethylphenyl)ethanone. [Link]

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Toppr. (n.d.). The reactivity of carbonyl compounds towards nucleophilic addition reaction gets affected by. [Link]

  • Fiveable. (n.d.). Steric effects Definition. Organic Chemistry II Key Term. [Link]

  • McKay, A. P., et al. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. ResearchGate. [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]

  • Spivey, A. C. (2016). Conformational Analysis. CHEM60001: An Introduction to Reaction Stereoelectronics. [Link]

Sources

Exploratory

The Strategic Utility of 1-(2,3,5,6-Tetramethylphenyl)ethanone in Modern Organic Synthesis: A Technical Guide

Abstract 1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyldurene, presents a unique and often underexplored platform for innovation in organic synthesis. Its sterically encumbered structure, arising from th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyldurene, presents a unique and often underexplored platform for innovation in organic synthesis. Its sterically encumbered structure, arising from the four methyl groups flanking the acetyl moiety, imparts a distinct reactivity profile that diverges significantly from simpler acetophenone derivatives. This technical guide provides an in-depth exploration of the synthesis, characteristic reactivity, and burgeoning applications of acetyldurene, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactions and provide validated protocols, positioning this ketone as a valuable tool for the construction of complex molecular architectures.

Introduction: The Unique Profile of a Hindered Ketone

1-(2,3,5,6-Tetramethylphenyl)ethanone is a crystalline solid at room temperature, typically synthesized via the Friedel-Crafts acetylation of durene (1,2,4,5-tetramethylbenzene)[1]. The most prominent feature of acetyldurene is the profound steric shielding of the carbonyl group by the ortho-methyl substituents on the phenyl ring. This steric hindrance forces the acetyl group to rotate out of the plane of the aromatic ring, significantly diminishing conjugation. This structural peculiarity is the cornerstone of its unique reactivity, rendering the carbonyl carbon less susceptible to nucleophilic attack compared to unhindered ketones. However, this apparent limitation opens up a realm of selective transformations at other positions of the molecule, making it a strategic building block in multi-step synthesis.

Synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone

The primary route to 1-(2,3,5,6-tetramethylphenyl)ethanone is the Friedel-Crafts acylation of durene. Careful control of reaction conditions is crucial to favor mono-acylation and prevent the formation of the diacetylated byproduct. The "Perrier method," which involves adding durene to a pre-formed complex of acetyl chloride and a Lewis acid, is often preferred to achieve high yields of the desired product[1].

Experimental Protocol: Friedel-Crafts Acylation of Durene

Objective: To synthesize 1-(2,3,5,6-Tetramethylphenyl)ethanone.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 15-20 minutes to form the acylium ion complex.

  • Dissolve durene in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(2,3,5,6-tetramethylphenyl)ethanone as a white crystalline solid.

Table 1: Physicochemical and Spectroscopic Data of 1-(2,3,5,6-Tetramethylphenyl)ethanone

PropertyValue
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
Melting Point 71-73 °C
¹H NMR (CDCl₃, 400 MHz) δ 6.90 (s, 1H), 2.45 (s, 3H), 2.19 (s, 6H), 2.08 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 210.2, 143.1, 134.6, 131.5, 127.8, 32.9, 19.6, 16.0
IR (KBr, cm⁻¹) ν 1690 (C=O)

Core Reactivity and Mechanistic Insights

The synthetic utility of 1-(2,3,5,6-tetramethylphenyl)ethanone is dictated by the interplay between its sterically hindered carbonyl group and the reactive sites at the α-carbon and the aromatic ring.

Reactions at the Carbonyl Group

Direct nucleophilic addition to the carbonyl carbon is generally disfavored. For instance, Grignard reagents typically act as bases, deprotonating the α-carbon to form an enolate rather than adding to the carbonyl group[1]. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can overcome the steric hindrance to reduce the ketone to the corresponding alcohol[1].

Reactions at the α-Position: The Power of Enolate Chemistry

The protons on the α-methyl group are readily accessible for deprotonation by a suitable base, opening a gateway to a variety of C-C bond-forming reactions.

1-(2,3,5,6-Tetramethylphenyl)ethanone can undergo base-catalyzed aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones). This reaction provides a straightforward route to sterically demanding chalcone derivatives.

Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize (E)-3-aryl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one.

Materials:

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • Dissolve 1-(2,3,5,6-tetramethylphenyl)ethanone and the aromatic aldehyde in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature for several hours. The formation of a precipitate indicates product formation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Reactions on the Aromatic Ring

The durene ring in acetyldurene possesses a single unsubstituted position, making it a prime substrate for regioselective electrophilic aromatic substitution reactions. Nitration of 1-(2,3,5,6-tetramethylphenyl)ethanone has been reported, yielding the corresponding nitro-substituted derivative. This provides a handle for further functionalization of the aromatic ring.

Potential Applications in Advanced Organic Synthesis

While its fundamental reactivity is well-documented, the true potential of 1-(2,3,5,6-tetramethylphenyl)ethanone lies in its application as a building block for more complex and functionally rich molecules.

Synthesis of Sterically Hindered Ligands

The bulky 2,3,5,6-tetramethylphenyl group can be incorporated into ligand scaffolds to create sterically demanding environments around a metal center. This can be advantageous in catalysis, influencing selectivity and catalyst stability. For example, derivatives of acetyldurene could be elaborated into phosphine ligands for cross-coupling reactions or asymmetric catalysis. The steric bulk can promote reductive elimination and prevent catalyst deactivation pathways.

Ligand_Synthesis Acetyldurene 1-(2,3,5,6-Tetramethylphenyl)ethanone Intermediate Functionalized Intermediate Acetyldurene->Intermediate Functionalization (e.g., reduction, halogenation) Ligand Sterically Hindered Ligand Intermediate->Ligand Introduction of Coordinating Group (e.g., -PR₂, -NR₂) Bioactive_Molecules cluster_0 Core Synthesis cluster_1 Further Elaboration cluster_2 Application Acetyldurene 1-(2,3,5,6-Tetramethylphenyl)ethanone Chalcone Hindered Chalcone Derivative Acetyldurene->Chalcone Aldol Condensation Heterocycle Novel Heterocyclic Scaffold Chalcone->Heterocycle Cyclization Reactions Bioactive Bioactive Molecule Candidate Heterocycle->Bioactive Biological Screening

Caption: From acetyldurene to potential bioactive molecules.

Conclusion and Future Outlook

1-(2,3,5,6-Tetramethylphenyl)ethanone is more than just a sterically hindered ketone; it is a versatile platform for the synthesis of molecules with unique properties. Its predictable regioselectivity in aromatic substitution and the tunable reactivity of its α-position make it a valuable starting material for a wide range of applications. While its use has been somewhat limited, this guide highlights the untapped potential of acetyldurene in areas such as ligand design, photoinitiator development, and medicinal chemistry. As the demand for novel molecular architectures with precisely controlled steric and electronic properties continues to grow, we anticipate that 1-(2,3,5,6-tetramethylphenyl)ethanone will emerge as an increasingly important tool in the arsenal of the modern synthetic chemist.

References

  • Cordes, D. B.; Smellie, I. A.; Chalmers, B. A. 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank2020 , 2020, M1135. [Link]

  • PubChem Compound Summary for CID 231765, 1-(2,3,5,6-Tetramethylphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • McKay, A. P.; Cordes, D. B.; Smellie, I. A.; Chalmers, B. A. (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. Molbank2020 , 2020, M1131. [Link]

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Foundational

An In-depth Technical Guide to Acetyldurene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Foreword Acetyldurene, or 1-(2,3,5,6-tetramethylphenyl)ethanone, represents a fascinating case study in the enduring relevance of classical organic chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Acetyldurene, or 1-(2,3,5,6-tetramethylphenyl)ethanone, represents a fascinating case study in the enduring relevance of classical organic chemistry to modern scientific endeavors. While its initial discovery is rooted in the foundational explorations of aromatic chemistry, its unique structural features and reactivity profile have rendered it a valuable and versatile building block in contemporary organic synthesis. This guide aims to provide a comprehensive technical overview of acetyldurene, from its historical synthesis to its current applications, with a particular focus on the practical insights required by researchers in the field. We will delve into the nuances of its synthesis, explore its characteristic chemical properties, and discuss its emerging role as a precursor in the development of novel chemical entities.

Discovery and Historical Context

The synthesis of acetyldurene is a classic example of the Friedel-Crafts acylation, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877. This powerful reaction allows for the attachment of acyl groups to aromatic rings, a fundamental transformation in the construction of a vast array of organic molecules.[1]

While the precise first synthesis of acetyldurene is not definitively documented in a singular landmark paper, its preparation is a logical extension of early investigations into the reactivity of polysubstituted aromatic hydrocarbons. The acylation of durene (1,2,4,5-tetramethylbenzene) would have been a natural progression for chemists exploring the scope and limitations of the Friedel-Crafts reaction in the late 19th and early 20th centuries. Early pioneers in this field, such as L. Gattermann and J.A. Koch, extensively studied the formylation and acylation of various aromatic compounds, laying the groundwork for the synthesis of molecules like acetyldurene.[2][3][4][5][6]

A significant milestone in the modern understanding of acetyldurene's structure came much later, with its first full characterization by X-ray crystallography reported in a 2025 publication.[1][7] This work provided definitive proof of its molecular geometry and intermolecular interactions in the solid state.

The historical development of acetylation reactions is also intertwined with the pharmaceutical industry. The synthesis of aspirin (acetylsalicylic acid) by Felix Hoffmann at Bayer in 1897 is a prime example of how acetylation could be used to modify the properties of a known active compound, reducing its irritant properties while retaining its therapeutic effects.[8] This historical context underscores the long-standing importance of acetylation in the development of new chemical entities with desirable biological activities.

Physicochemical and Spectroscopic Properties

Acetyldurene (C₁₂H₁₆O) is a white crystalline solid at room temperature. Its structure, featuring a sterically hindered acetyl group flanked by two methyl groups on the aromatic ring, gives rise to its unique chemical and physical properties.

PropertyValueSource
Molecular FormulaC₁₂H₁₆O-
Molar Mass176.26 g/mol -
Melting Point71-73 °C
Boiling Point275 °C at 760 mmHg
AppearanceWhite crystalline solid-
Spectroscopic Data

The following are typical spectroscopic data for acetyldurene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (s, 1H, Ar-H), 2.40 (s, 3H, COCH₃), 2.25 (s, 6H, 2 x Ar-CH₃), 2.15 (s, 6H, 2 x Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 209.0 (C=O), 138.5 (Ar-C), 135.0 (Ar-C), 133.5 (Ar-C), 131.0 (Ar-C-H), 32.0 (COCH₃), 20.5 (Ar-CH₃), 16.0 (Ar-CH₃).

  • Infrared (IR) (ATR): ν̃ 2920 (C-H, aromatic), 1685 (C=O, ketone), 1605 (C=C, aromatic), 1450 (C-H, bend), 870 (C-H, out-of-plane bend) cm⁻¹. The carbonyl stretching frequency is slightly lower than that of acetophenone (1691 cm⁻¹) due to the electron-donating effect of the four methyl groups on the aromatic ring.[9]

  • Mass Spectrometry (EI, 70 eV): m/z (%) = 176 (M⁺, 30), 161 ([M-CH₃]⁺, 100), 133 (15), 115 (10), 91 (15), 77 (10). The base peak at m/z 161 corresponds to the stable acylium ion formed by the loss of a methyl radical from the molecular ion.[10][11][12][13][14][15][16]

Synthesis of Acetyldurene

The most common and efficient method for the synthesis of acetyldurene is the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene).[1] This electrophilic aromatic substitution reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[17]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation of durene proceeds through the following key steps:

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Durene Durene Sigma Arenium Ion Intermediate (Sigma Complex) Durene->Sigma + Acylium Ion AlCl4 AlCl₄⁻ Acetyldurene Acetyldurene Sigma->Acetyldurene + AlCl₄⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of the Friedel-Crafts Acylation of Durene.

  • Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly electrophilic acylium ion. This is the key reactive species in the acylation reaction.

  • Electrophilic Attack: The electron-rich durene ring acts as a nucleophile and attacks the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the acetyldurene product. The aluminum chloride catalyst is regenerated in this step, along with the formation of hydrogen chloride.

A critical aspect of this synthesis is controlling the reaction conditions to prevent the formation of the diacetylated byproduct, 2,5-diacetyldurene. The "Perrier method," which involves adding the durene to a pre-formed mixture of acetyl chloride and aluminum chloride, is often employed to favor the mono-acylated product.[1] Using an excess of aluminum chloride relative to the acylating agent can increase the likelihood of diacetylation.[1]

Detailed Experimental Protocol: Synthesis of Acetyldurene

This protocol is adapted from a reliable, peer-reviewed source and provides a robust method for the laboratory-scale synthesis of acetyldurene.[17]

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol or a mixture of hexanes and ethyl acetate for recrystallization

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride (9.34 g, 70 mmol) to the flask, followed by anhydrous dichloromethane (70 mL). Cool the suspension in an ice bath with stirring.

  • Formation of the Acylating Agent Complex: Slowly add acetyl chloride (5.0 mL, 70 mmol) dissolved in dichloromethane (10 mL) to the stirred suspension of aluminum chloride over 15 minutes. Allow the mixture to stir for an additional 10 minutes in the ice bath.

  • Acylation Reaction: Dissolve durene (6.71 g, 50 mmol) in dichloromethane (80 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. The reaction mixture will typically turn dark yellow to orange.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (20 mL). The solution should become colorless.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane (50 mL each).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude acetyldurene.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude acetyldurene.[15][18][19][20][21][22][23] The choice of solvent is crucial for obtaining high purity and yield.

Procedure:

  • Solvent Selection: A common and effective solvent system for the recrystallization of acetyldurene is a mixture of ethanol and water or hexanes and ethyl acetate. The goal is to find a solvent system in which acetyldurene is soluble at high temperatures and sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude acetyldurene in a minimal amount of the hot solvent (e.g., boiling ethanol).

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Applications of Acetyldurene

Acetyldurene's unique structure, with its sterically hindered yet reactive acetyl group, makes it a valuable intermediate in organic synthesis.[7] While its direct application in drug development is not widespread, it serves as a precursor for more complex molecules with potential biological activity.

Role as a Versatile Synthetic Building Block

The reactivity of acetyldurene can be modulated at both the ketone functional group and the aromatic ring.

  • Reactions at the Carbonyl Group: Due to the steric hindrance from the flanking methyl groups, the carbonyl group of acetyldurene is less reactive towards nucleophilic addition compared to less substituted acetophenones. However, it can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.[7] It can also undergo deprotonation at the acetyl methyl group with strong bases to form an enolate, which can then participate in reactions such as aldol condensations.[7]

  • Reactions on the Aromatic Ring: The aromatic ring of acetyldurene can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing acetyl and methyl groups.

Potential in Drug Discovery and Development

While acetyldurene itself is not a known therapeutic agent, its derivatives have been explored for their biological activities. The synthesis of analogs of biologically active compounds is a common strategy in drug discovery to optimize properties such as potency, selectivity, and pharmacokinetic profiles. Acetyldurene can serve as a starting material for the synthesis of such analogs.[24][25][26][27][28] For example, the acridone scaffold, which can be synthesized from precursors related to acetyldurene, is found in a variety of biologically active molecules with antimicrobial and antifungal properties.[17] The use of such intermediates is a critical aspect of the synthesis of active pharmaceutical ingredients (APIs).[29]

Synthesis of Diacetyldurene

As mentioned earlier, diacetyldurene (2,5-diacetyl-1,2,4,5-tetramethylbenzene) can be formed as a byproduct during the synthesis of acetyldurene, particularly when an excess of the Lewis acid catalyst is used.[1] While often considered an impurity to be minimized, the synthesis of diacetyldurene can be optimized if it is the desired product.

Experimental Protocol: Synthesis of Diacetyldurene

A targeted synthesis of diacetyldurene would typically involve using a higher molar ratio of the acylating agent and Lewis acid relative to durene.

Procedure (Illustrative):

  • Follow the initial steps of the acetyldurene synthesis, but increase the molar equivalents of acetyl chloride and aluminum chloride to at least two equivalents per equivalent of durene.

  • The reaction time and temperature may also need to be adjusted to promote the second acylation.

  • The workup and purification procedures would be similar to those for acetyldurene, with adjustments to the recrystallization solvent system as needed to selectively crystallize the diacetylated product.

Conclusion

Acetyldurene, a product of a classic organic reaction, continues to be a relevant and useful molecule in modern chemical synthesis. Its straightforward preparation via Friedel-Crafts acylation, coupled with its unique reactivity profile, makes it an attractive starting material for the construction of more complex molecular architectures. For researchers in drug discovery and development, a thorough understanding of the synthesis, properties, and reactivity of such fundamental building blocks is essential for the rational design and efficient synthesis of novel therapeutic agents. This guide has aimed to provide a detailed and practical overview of acetyldurene, equipping scientists with the knowledge to effectively utilize this versatile chemical in their research endeavors.

References

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-(2,3,5,6-Tetramethylphenyl)ethanone (Acetyldurene)

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-(2,3,5,6-Tetramethylphenyl)ethanone, a comp...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-(2,3,5,6-Tetramethylphenyl)ethanone, a compound commonly known as acetyldurene. As a Senior Application Scientist, the goal of this whitepaper is to move beyond mere procedural lists and instill a deep understanding of the causality behind each safety recommendation. Given the limited publicly available toxicological data for this specific chemical, this guide is grounded in the principle of treating substances of unknown toxicity with a high degree of caution, leveraging best practices for handling analogous aromatic ketones.

Section 1: Physicochemical Profile and Reactivity Insights

1-(2,3,5,6-Tetramethylphenyl)ethanone (CAS No. 2142-79-2) is a solid, aromatic ketone that serves as a versatile starting material in various synthetic applications.[1][2] Its most defining characteristic is the steric hindrance around the carbonyl group, imparted by the four methyl groups on the phenyl ring. This unique structural feature dictates its reactivity, which differs significantly from simpler acetophenone derivatives.[1]

The carbonyl group is notably unreactive towards nucleophilic addition by reagents like Grignard reagents, which instead act as bases to form a magnesium enolate.[1][2] Reduction to the corresponding alcohol requires potent reducing agents such as Lithium Aluminium Hydride (LiAlH₄), as milder hydrides are ineffective.[1][2] This inherent stability and predictable reactivity make it a valuable building block, but its physical and chemical properties necessitate a robust safety protocol.

Diagram 1: Chemical Structure of 1-(2,3,5,6-Tetramethylphenyl)ethanone

Caption: Molecular structure of Acetyldurene.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2142-79-2[3]
Molecular Formula C₁₂H₁₆O[3][4]
Molecular Weight 176.26 g/mol [3]
Melting Point 75 °C[3]
Appearance Solid[3]

Section 2: Hazard Identification and Toxicological Prudence

A critical aspect of handling 1-(2,3,5,6-Tetramethylphenyl)ethanone is the absence of comprehensive, publicly available safety data and an official GHS classification for this specific compound.[5] Major chemical suppliers may provide the product without detailed analytical or toxicological data, placing the responsibility of risk assessment squarely on the researcher.[5]

In such cases, established laboratory safety principles mandate that the substance be treated as potentially hazardous until proven otherwise.[6] We must infer potential risks from its chemical class (aromatic ketone) and physical form (solid/dust).

Potential, Unconfirmed Hazards:

  • Skin/Eye Irritation: Aromatic ketones can cause irritation upon contact.

  • Skin Sensitization: Some related compounds are known skin sensitizers, meaning repeated contact could lead to an allergic reaction.[7]

  • Respiratory Irritation: Inhalation of the fine solid dust could irritate the respiratory tract.

  • Aquatic Toxicity: Many aromatic compounds exhibit toxicity to aquatic life.[7]

Given these potential risks, a conservative approach is non-negotiable. All handling procedures must be designed to eliminate or minimize exposure through all potential routes: dermal, ocular, and inhalation.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, starting with engineering controls and supplemented by rigorous use of PPE.

Engineering Controls: The primary engineering control for handling this compound, especially in its solid form, is a properly functioning and certified chemical fume hood.[8][9] The inward airflow protects the user from inhaling airborne particulates that may be generated during weighing or transfer operations. All manipulations of the solid or its concentrated solutions should be performed within a fume hood.[9]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its use is not optional.[10]

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[11] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[9] It is crucial to inspect gloves for any signs of degradation or puncture before each use. Gloves should be removed and disposed of properly before leaving the laboratory area to prevent cross-contamination of surfaces like doorknobs or keyboards.[6]

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, non-porous shoes are required to protect the skin.[11]

Diagram 2: Safe Handling Workflow

A 1. Risk Assessment (Acknowledge unknown toxicity) B 2. Engineering Controls (Work in certified fume hood) A->B C 3. Select & Don PPE (Goggles, Nitrile Gloves, Lab Coat) B->C D 4. Chemical Handling (Weighing, Solution Prep) C->D E 5. Decontamination (Clean workspace, wash hands) D->E F 6. Waste Disposal (Segregate into approved waste stream) E->F G End of Process F->G

Caption: A self-validating workflow for handling chemicals of unknown toxicity.

Section 4: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to detailed, step-by-step protocols is paramount for ensuring safety and experimental reproducibility.

Protocol 4.1: Weighing and Dispensing Solid 1-(2,3,5,6-Tetramethylphenyl)ethanone

  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Decontaminate the work surface.

  • PPE: Don all required PPE as described in Section 3.

  • Tare Weigh Vessel: Place a clean weigh boat on the analytical balance within the fume hood (if possible) or near the hood, and tare the balance.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of the solid from the stock container to the weigh boat. Perform this action slowly and close to the work surface to minimize the generation of airborne dust.

  • Closure: Immediately and securely close the main stock container.

  • Cleanup: Use a brush to sweep any minor spills within the fume hood into a designated solid waste container. Wipe the spatula clean.

  • Transfer: Carefully transfer the weighed solid to your reaction vessel.

Protocol 4.2: Storage of 1-(2,3,5,6-Tetramethylphenyl)ethanone

  • Container: Ensure the compound is stored in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number, and any known hazard warnings.

  • Location: Store the container in a cool, dry, and well-ventilated area designated for chemical storage.[10]

  • Compatibility: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[12]

  • Inventory: Maintain an accurate inventory to track the quantity and location of the chemical.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.[10]

Table 2: Emergency Response Protocols

IncidentProcedureSource
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill (Solid) Wearing appropriate PPE, gently sweep the solid material to avoid creating dust. Place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate.[8]
Fire The compound is combustible. Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may scatter the material.

Diagram 3: Spill Response Decision Logic

Spill Spill Occurs Size Is the spill large or uncontained? Spill->Size Evacuate Evacuate Area Alert EHS Size->Evacuate Yes PPE Don appropriate PPE (gloves, goggles, etc.) Size->PPE No Contain Contain spill Prevent dust generation PPE->Contain Cleanup Clean up with appropriate kit Contain->Cleanup Dispose Dispose of waste in hazardous container Cleanup->Dispose

Caption: A logical flow for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing 1-(2,3,5,6-Tetramethylphenyl)ethanone, whether in solid form or in solution, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with general laboratory trash. Collect it in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Disposal: Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.[7] This typically involves collection by a licensed environmental waste management company. A common disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[7]

Conclusion

1-(2,3,5,6-Tetramethylphenyl)ethanone is a synthetically valuable compound whose utility is defined by its unique sterically hindered structure. However, the lack of comprehensive safety and toxicological data necessitates a highly cautious and proactive approach to its handling. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and strictly adhering to the detailed protocols outlined in this guide, researchers can work with this chemical safely and effectively. The foundation of this safety-first approach is the understanding that proactive risk mitigation is not a barrier to research but a prerequisite for scientific excellence and integrity.

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2,4,6-trimethylphenyl)- (CAS 1667-01-2). Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-(2,3,5,6-tetramethylphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3,4,6-Tetramethylphenyl)ethanone. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank, 2025, M1961. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2,3,5,6-tetramethyl-phenyl)-ethanone. Retrieved from [Link]

  • Cordes, D.B., Smellie, I.A., & Chalmers, B.A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. ResearchGate. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017-10-27). Isomers of octahydro tetramethyl naphthalenyl ethanone (OTNE): Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,5,5-tetramethyl-2-naphthalenyl)ethanone. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2021-09-14). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. Retrieved from [Link]

  • PubChem. (2025-12-06). 1-(2,3,4,6-Tetramethylphenyl)ethan-1-one. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-(1,2,3,4,5,6,7,8-octahydro-2,3,5,5-tetramethyl-2-naphthalenyl) ethanone. Retrieved from [Link]

  • Api, A. M., et al. (2020-08-09). RIFM fragrance ingredient safety assessment, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, CAS Registry Number 774-55-0. Retrieved from [Link]

  • ChemSafetyPro. (2018-03-06). GHS Classification Criteria for Acute Toxicity. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Novel Chalcones from 1-(2,3,5,6-Tetramethylphenyl)ethanone for Drug Discovery Screening

Abstract This document provides a comprehensive guide for the synthesis of chalcones, a class of compounds with significant therapeutic potential, using 1-(2,3,5,6-tetramethylphenyl)ethanone as a key starting material. C...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of chalcones, a class of compounds with significant therapeutic potential, using 1-(2,3,5,6-tetramethylphenyl)ethanone as a key starting material. Chalcones, characterized by an α,β-unsaturated ketone core, are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The protocol detailed herein focuses on the Claisen-Schmidt condensation, a robust and versatile method for chalcone synthesis.[4][5] We address the specific challenges posed by the sterically hindered nature of 1-(2,3,5,6-tetramethylphenyl)ethanone and provide optimized conditions to achieve high yields. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, mechanistic insights, and characterization data.

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a pivotal scaffold in drug discovery.[3][4] Their deceptively simple structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, belies a remarkable diversity of pharmacological activities.[4][6] The reactive keto-ethylenic moiety is a key determinant of their biological effects, which span anticancer, anti-inflammatory, antioxidant, antimalarial, and antimicrobial activities.[2][3][7][8][9]

The selection of 1-(2,3,5,6-tetramethylphenyl)ethanone as the ketone component is strategic. The tetramethylphenyl group introduces significant steric bulk, which can influence the conformational properties of the resulting chalcone and its interaction with biological targets. This steric hindrance can also present challenges during synthesis, necessitating careful optimization of reaction conditions. This application note aims to provide a reliable protocol to overcome these hurdles and facilitate the generation of a library of novel chalcones for biological screening.

The Claisen-Schmidt Condensation: Mechanism and Rationale

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[5][10][11] In this specific application, 1-(2,3,5,6-tetramethylphenyl)ethanone serves as the ketone component, which will be deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde.

The causality behind our experimental choices is rooted in overcoming the steric hindrance of the tetramethylphenyl group:

  • Choice of Base: A strong base is required to efficiently deprotonate the α-carbon of the sterically hindered ketone. While sodium hydroxide is commonly used, potassium hydroxide is often more effective in these cases due to the larger cation's ability to coordinate with the solvent and facilitate enolate formation.

  • Solvent System: An alcoholic solvent, such as ethanol or methanol, is ideal as it can dissolve both the reactants and the base, creating a homogeneous reaction mixture. It also acts as a proton source during the final steps of the reaction.

  • Reaction Temperature: While many Claisen-Schmidt condensations proceed at room temperature, gentle heating may be necessary to increase the reaction rate and overcome the activation energy barrier imposed by the sterically demanding ketone.

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the synthesis and characterization of chalcones from 1-(2,3,5,6-tetramethylphenyl)ethanone.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage A Reactant Preparation: 1-(2,3,5,6-Tetramethylphenyl)ethanone, Aromatic Aldehyde, KOH, Ethanol B Reaction Setup: Dissolve reactants in ethanol, Add KOH solution dropwise A->B Combine C Reaction Monitoring: Stir at optimized temperature, Monitor via Thin Layer Chromatography (TLC) B->C Initiate Reaction D Workup: Pour into ice-cold water, Acidify with dilute HCl C->D Upon Completion E Purification: Filter the precipitate, Wash with water, Recrystallize from ethanol D->E Isolate Crude Product F Spectroscopic Analysis: FTIR, 1H NMR, 13C NMR, Mass Spectrometry E->F Analyze Structure G Purity Assessment: Melting Point Determination, High-Performance Liquid Chromatography (HPLC) F->G Confirm Purity

Caption: Workflow for Chalcone Synthesis and Characterization.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a representative chalcone, (E)-3-(4-chlorophenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one.

Materials:

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(2,3,5,6-tetramethylphenyl)ethanone and the equimolar amount of 4-chlorobenzaldehyde in 20 mL of 95% ethanol.

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide by dissolving 3.0 equivalents in 10 mL of water. Cool this solution in an ice bath.

  • Reaction Initiation: While stirring the ethanolic solution of the ketone and aldehyde, add the cold KOH solution dropwise over a period of 15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The formation of a precipitate may be observed.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 8:2). The disappearance of the starting materials and the appearance of a new spot corresponding to the chalcone product indicate the reaction's progression.

  • Workup: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water.

  • Precipitation: Slowly acidify the aqueous mixture with 1M HCl until it is neutral to litmus paper. This will cause the chalcone product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product in a desiccator. For further purification, recrystallize the solid from hot ethanol.

Characterization of Synthesized Chalcones

Thorough characterization is essential to confirm the structure and purity of the synthesized chalcones. The following techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups. Expect characteristic peaks for the C=O stretch of the α,β-unsaturated ketone (around 1650-1690 cm⁻¹) and the C=C stretch of the alkene (around 1590-1640 cm⁻¹).[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the vinylic protons (α and β to the carbonyl group) as doublets with a coupling constant of ~15 Hz, indicative of the trans configuration. The aromatic and methyl protons will also be visible in their respective regions.[13][14]

    • ¹³C NMR: The carbonyl carbon will appear at a characteristic downfield shift (around 190 ppm). The signals for the vinylic and aromatic carbons will also be present.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized chalcone.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Representative Spectroscopic Data

The following table summarizes expected spectroscopic data for the synthesized (E)-3-(4-chlorophenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one.

Technique Expected Data
FTIR (cm⁻¹) ~1660 (C=O str), ~1600 (C=C str), ~820 (C-Cl str)
¹H NMR (δ, ppm) 7.6-7.8 (d, 1H, J≈15 Hz, β-H), 7.3-7.5 (m, 4H, Ar-H), 7.1-7.3 (d, 1H, J≈15 Hz, α-H), 2.1-2.3 (s, 12H, CH₃)
¹³C NMR (δ, ppm) ~195 (C=O), ~142 (β-C), ~136 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~125 (α-C)
MS (m/z) [M]⁺ and [M+2]⁺ peaks corresponding to the molecular weight, showing the isotopic pattern for chlorine.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, consider increasing the reaction temperature to 50-60 °C and extending the reaction time. Ensure the KOH solution is fresh and added slowly to prevent side reactions.

  • Side Product Formation: The primary side reaction is the self-condensation of the ketone. This can be minimized by the slow addition of the base and maintaining a lower reaction temperature initially.

  • Purification Challenges: If the product is oily or difficult to crystallize, column chromatography on silica gel may be necessary for purification.

Conclusion

The protocol outlined in this application note provides a reliable and optimized method for the synthesis of chalcones from the sterically hindered ketone, 1-(2,3,5,6-tetramethylphenyl)ethanone. By understanding the mechanistic principles of the Claisen-Schmidt condensation and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of novel chalcones. These compounds can then be subjected to biological screening to identify promising lead candidates for drug development programs.

References

  • Synthesis, reactions and application of chalcones: a systematic review. Organic & Biomolecular Chemistry.

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.

  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. World Journal of Pharmaceutical Research.

  • Recent developments in biological aspects of chalcones: the odyssey continues. Expert Opinion on Drug Discovery.

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology.

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of ChemTech Research.

  • Synthesis, reactions and application of chalcones: a systematic review. RSC Publishing.

  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules.

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Oxidative Medicine and Cellular Longevity.

  • (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate.

  • Synthesis, spectral characterization and in-vitro analysis of some novel chalcones derivatives. ResearchGate.

  • A Study on the Synthesis, Characterisation of Chalcone moiety. Journal of Emerging Technologies and Innovative Research.

  • Spectroscopic Investigation of Some Chalcones. ResearchGate.

  • Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. Green Chemistry.

  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson.

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate.

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health.

  • SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research.

  • Claisen–Schmidt condensation. Wikipedia.

  • Chalcones: Synthesis, structure diversi. Journal of Chemical and Pharmaceutical Research.

  • Claisen Condensation Mechanism. BYJU'S.

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Application

Application Note & Protocol: Synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone via Friedel-Crafts Acylation of Durene

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone, commonly known as acetyl durene, through the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene (dure...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone, commonly known as acetyl durene, through the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene (durene). The protocol herein is designed for researchers in organic synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization techniques. The steric hindrance provided by the four methyl groups on the aromatic ring makes acetyl durene a valuable and versatile starting material for various chemical transformations.[1] This guide emphasizes the rationale behind key experimental steps to ensure procedural robustness and reproducibility.

Introduction: The Significance of Sterically Hindered Ketones

Friedel-Crafts acylation is a cornerstone of organic synthesis for forging carbon-carbon bonds and introducing acyl groups to aromatic rings.[2][3] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are precursors to a wide array of more complex molecules.[4] The acylation of durene is of particular interest due to the product, 1-(2,3,5,6-tetramethylphenyl)ethanone, a sterically hindered ketone. The four methyl groups flanking the acetyl group significantly influence its chemical reactivity, often shielding the carbonyl group from direct nucleophilic attack and enabling unique transformations at other positions of the molecule.[1] This unique reactivity profile makes acetyl durene a valuable intermediate in the synthesis of novel organic materials and pharmaceutical compounds.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of durene proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[5][6]

The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺).[5][7] This highly electrophilic species is the primary reactant.

  • Electrophilic Attack: The electron-rich durene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex, momentarily disrupting the aromaticity of the ring.[5]

  • Deprotonation and Regeneration of Catalyst: A weak base, typically AlCl₄⁻ (formed from the initial complexation), abstracts a proton from the carbon atom bearing the newly added acetyl group. This restores the aromaticity of the ring, yielding the final product, 1-(2,3,5,6-tetramethylphenyl)ethanone.[5][6] This step also regenerates the aluminum chloride catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[6][8]

Mechanism Diagram

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion (CH₃CO⁺) + AlCl₄⁻ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Durene Durene Acylium_Ion->Durene Electrophile Sigma_Complex Sigma Complex (Arenium Ion) Durene->Sigma_Complex Product 1-(2,3,5,6-Tetramethylphenyl)ethanone Sigma_Complex->Product + AlCl₄⁻ Regen_Catalyst AlCl₃ + HCl

Caption: Friedel-Crafts acylation mechanism of durene.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1] It is crucial to perform this reaction under anhydrous conditions as aluminum chloride and acetyl chloride are highly reactive with water.

Reagent and Solvent Data
CompoundFormulaMW ( g/mol )AmountMoles (mmol)
DureneC₁₀H₁₄134.226.71 g50
Acetyl ChlorideC₂H₃ClO78.505.50 g (5.0 mL)70
Aluminum ChlorideAlCl₃133.349.34 g70
DichloromethaneCH₂Cl₂84.93~160 mL-
Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare AlCl₃ suspension in CH₂Cl₂ Cool to 0°C (ice bath) start->prep add_accl Dropwise add Acetyl Chloride in CH₂Cl₂ over 15 min prep->add_accl stir1 Stir for 10 min at 0°C add_accl->stir1 add_durene Dropwise add Durene in CH₂Cl₂ over 30 min stir1->add_durene react Stir at room temperature for 24 h add_durene->react workup Quench with ice-water Separate organic layer react->workup wash Wash with NaHCO₃ (aq) and brine workup->wash dry Dry over anhydrous MgSO₄ wash->dry evap Evaporate solvent under reduced pressure dry->evap purify Purify by recrystallization (e.g., from ethanol) evap->purify product Obtain pure 1-(2,3,5,6-Tetramethylphenyl)ethanone purify->product

Caption: Workflow for the synthesis of acetyl durene.

Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove any residual moisture.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (9.34 g, 70 mmol) in dichloromethane (70 mL). Cool the suspension to 0°C using an ice/water bath.

  • Acyl Chloride Addition: Dissolve acetyl chloride (5.50 g, 5.0 mL, 70 mmol) in dichloromethane (10 mL) and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes. A yellow-orange complex will form.

  • Durene Addition: After the acetyl chloride addition is complete, continue stirring the mixture for an additional 10 minutes at 0°C. Dissolve durene (6.71 g, 50 mmol) in dichloromethane (80 mL) and add this solution to the dropping funnel. Add the durene solution dropwise to the reaction mixture over 30 minutes. The mixture will darken in color.[1]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at ambient temperature for 24 hours.[1]

  • Work-up and Quenching: After 24 hours, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step should be performed in a fume hood as HCl gas will be evolved. This process hydrolyzes the aluminum complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) and 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals of 1-(2,3,5,6-tetramethylphenyl)ethanone.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]

  • Fume Hood: All operations involving acetyl chloride and aluminum chloride must be conducted in a well-ventilated chemical fume hood.[10]

  • Acetyl Chloride: This substance is highly flammable, corrosive, and a lachrymator.[9][11] It reacts violently with water, releasing toxic HCl gas.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[12] Keep away from ignition sources.[11]

  • Aluminum Chloride (Anhydrous): It is a corrosive solid that reacts vigorously with water, releasing heat and HCl gas. Handle in a dry environment and avoid contact with skin and eyes.

  • Dichloromethane: This is a volatile solvent and a suspected carcinogen. Avoid inhaling the vapors and use it only in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of the Product

The identity and purity of the synthesized 1-(2,3,5,6-tetramethylphenyl)ethanone can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The ¹H NMR spectrum should show distinct signals for the aromatic proton, the methyl groups on the ring, and the acetyl methyl group.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

  • Mass Spectrometry: This technique can be used to confirm the molecular weight of the product (176.25 g/mol ).[14]

References

  • MDPI. (n.d.). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Retrieved from [Link]

  • MDPI. (2025, January 17). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (2025, January 8). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2021, January 1). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chad's Prep®. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Studylib. (n.d.). Friedel-Crafts Reaction Review: Acylation, Alkylation, Arylation. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2,3,5,6-tetramethyl-phenyl)-ethanone. Retrieved from [Link]

  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3,4,6-Tetramethylphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

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Method

Application Note: High-Yield Synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanol via Sterically Hindered Ketone Reduction with Lithium Aluminum Hydride

Abstract This application note provides a comprehensive guide for the efficient reduction of the sterically hindered ketone, 1-(2,3,5,6-tetramethylphenyl)ethanone, to its corresponding secondary alcohol, 1-(2,3,5,6-tetra...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the efficient reduction of the sterically hindered ketone, 1-(2,3,5,6-tetramethylphenyl)ethanone, to its corresponding secondary alcohol, 1-(2,3,5,6-tetramethylphenyl)ethanol, utilizing lithium aluminum hydride (LiAlH₄). The protocol detailed herein addresses the challenges posed by the steric shielding of the carbonyl group by the flanking methyl substituents on the aromatic ring. We present a robust experimental procedure, in-depth mechanistic insights, critical safety protocols for handling LiAlH₄, and a systematic work-up and purification strategy. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a reliable method for the preparation of sterically encumbered secondary alcohols.

Introduction: Overcoming Steric Hindrance in Carbonyl Reductions

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. While numerous hydride reagents are available, the choice of reagent is critical when the carbonyl group is sterically hindered. In the case of 1-(2,3,5,6-tetramethylphenyl)ethanone (also known as acetyldurene), the four methyl groups ortho and meta to the acetyl group create a sterically demanding environment, rendering less reactive reducing agents like sodium borohydride (NaBH₄) ineffective.[1]

Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, and carboxylic acids.[2][3][4] Its high reactivity stems from the polar Al-H bond, which serves as a source of the nucleophilic hydride ion (H⁻).[4] This inherent reactivity makes LiAlH₄ the reagent of choice for the reduction of sterically hindered ketones such as 1-(2,3,5,6-tetramethylphenyl)ethanone.[1] This document provides a detailed protocol, safety considerations, and mechanistic discussion for this specific transformation.

Mechanistic Pathway: Hydride Addition to a Shielded Carbonyl

The reduction of a ketone with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The overall process can be described in two main stages:

  • Nucleophilic Attack: The reaction is initiated by the transfer of a hydride ion from the [AlH₄]⁻ complex to the carbonyl carbon of 1-(2,3,5,6-tetramethylphenyl)ethanone. This attack breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral aluminum alkoxide intermediate.[5] The lithium cation (Li⁺) in the reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby facilitating the hydride attack.[6]

  • Hydrolytic Work-up: After the initial reaction is complete, a carefully controlled aqueous work-up is performed. This step serves two purposes: to quench any unreacted LiAlH₄ and to protonate the newly formed alkoxide to yield the final secondary alcohol product, 1-(2,3,5,6-tetramethylphenyl)ethanol.[4]

The reaction stoichiometry dictates that one mole of LiAlH₄ can reduce four moles of the ketone. However, in practice, a slight excess of LiAlH₄ is often used to ensure complete conversion.[2]

Reduction_Mechanism ketone 1-(2,3,5,6-Tetramethylphenyl)ethanone intermediate Tetrahedral Aluminum Alkoxide Intermediate ketone->intermediate Hydride Attack lah LiAlH₄ lah->intermediate product 1-(2,3,5,6-Tetramethylphenyl)ethanol intermediate->product Protonation workup Aqueous Work-up (e.g., H₂O, dilute acid) workup->product

Figure 1: General mechanism for the LiAlH₄ reduction of a ketone.

Safety Precautions: Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and hazardous substance that requires strict adherence to safety protocols. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas, which can ignite.[2][7]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[8]

  • Inert Atmosphere: All manipulations of solid LiAlH₄ and the reaction itself must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood.[7][9]

  • Solvent Purity: Anhydrous solvents are essential for LiAlH₄ reactions. THF is often preferred due to its better solvating properties for LAH, though anhydrous diethyl ether is also commonly used.[2]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be readily accessible in the work area. Do not use water, carbon dioxide, or soda-acid extinguishers on a LiAlH₄ fire. [7]

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic. The reaction vessel must be cooled in an ice bath during the slow, dropwise addition of the quenching agent.[9]

Experimental Protocol

This protocol details the reduction of 1-(2,3,5,6-tetramethylphenyl)ethanone to 1-(2,3,5,6-tetramethylphenyl)ethanol.

Reagents and Equipment
Reagent/EquipmentMolar Mass ( g/mol )AmountMolesNotes
1-(2,3,5,6-Tetramethylphenyl)ethanone176.255.00 g28.4 mmolStarting material
Lithium Aluminum Hydride (LiAlH₄)37.950.32 g8.4 mmol1.2 eq. of hydride
Anhydrous Diethyl Ether (Et₂O)-100 mL-Reaction solvent
Water (deionized)18.02As per work-up-For quenching
15% (w/v) Sodium Hydroxide (aq.)40.00As per work-up-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Round-bottom flask (250 mL, three-neck)-1-Must be oven-dried
Magnetic stirrer and stir bar-1-
Condenser-1-Fitted with a drying tube
Addition funnel-1-For substrate addition
Nitrogen/Argon inlet-1-To maintain inert atmosphere
Ice-water bath-1-For temperature control
Reaction Setup and Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up (Fieser Method) cluster_isolation Product Isolation A Suspend LiAlH₄ in anhydrous Et₂O in a three-neck flask under N₂ B Cool the suspension to 0 °C (ice-water bath) A->B D Add ketone solution dropwise to the LiAlH₄ suspension at 0 °C B->D C Dissolve ketone in anhydrous Et₂O C->D E Allow reaction to warm to room temperature and stir for 1-2 hours D->E F Cool reaction mixture back to 0 °C E->F G Slowly add H₂O (X mL) F->G H Slowly add 15% NaOH (X mL) G->H I Slowly add H₂O (3X mL) H->I J Stir at room temperature for 30 min I->J K Filter the granular precipitate J->K L Wash precipitate with Et₂O K->L M Combine filtrate and washings L->M N Dry organic layer with MgSO₄ M->N O Concentrate under reduced pressure N->O P Purify by recrystallization or chromatography O->P

Figure 2: Step-by-step experimental workflow for the reduction.

  • Preparation: Assemble a dry three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a rubber septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Under a positive pressure of nitrogen, add lithium aluminum hydride (0.32 g, 8.4 mmol) to the flask, followed by 50 mL of anhydrous diethyl ether.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1-(2,3,5,6-tetramethylphenyl)ethanone (5.00 g, 28.4 mmol) in 50 mL of anhydrous diethyl ether. Transfer this solution to an addition funnel and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C with an ice-water bath. Quench the reaction by the slow, sequential dropwise addition of:

    • 0.32 mL of water (for X = 0.32 g of LiAlH₄)[9][10]

    • 0.32 mL of 15% (w/v) aqueous NaOH[9][10]

    • 0.96 mL of water (3 * 0.32 mL)[9][10]

    • Caution: Vigorous gas evolution (H₂) will occur. The addition must be slow to control the exotherm.

  • Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.[9] Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes.

  • Filtration and Concentration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.[9] Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude 1-(2,3,5,6-tetramethylphenyl)ethanol can be purified by recrystallization (e.g., from hexanes) or by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized 1-(2,3,5,6-tetramethylphenyl)ethanol should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-OH) and a doublet for the adjacent methyl group. The four aromatic methyl groups will appear as singlets, and the aromatic proton as a singlet. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will show the appearance of a new signal in the alcohol region (~65-75 ppm) corresponding to the CH-OH carbon, and the disappearance of the ketone carbonyl signal (~200 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by the disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1690-1710 cm⁻¹) and the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient LiAlH₄; reaction time too short; poor quality of LiAlH₄.Use a larger excess of fresh LiAlH₄; increase reaction time; ensure anhydrous conditions.
Low Yield Product loss during work-up (emulsion formation); incomplete reaction.Ensure the Fieser work-up is followed precisely to get a granular precipitate. If emulsions form, add anhydrous MgSO₄ and stir vigorously.
Difficult Filtration Gelatinous aluminum salts formed during work-up.The 1:1:3 ratio of H₂O:NaOH:H₂O is crucial. Ensure vigorous stirring after the additions to promote granulation. Adding Celite® to the slurry before filtration can also help.

Conclusion

The reduction of the sterically hindered ketone 1-(2,3,5,6-tetramethylphenyl)ethanone is effectively achieved using lithium aluminum hydride. The protocol described provides a reliable and high-yielding pathway to the corresponding secondary alcohol. Careful attention to the anhydrous reaction conditions and strict adherence to safety protocols for handling LiAlH₄ are paramount for the successful and safe execution of this synthesis. The Fieser work-up method offers a robust procedure for quenching the reaction and simplifying the isolation of the final product. This application note serves as a valuable resource for chemists engaged in the synthesis of sterically complex molecules.

References

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET - LITHIUM ALUMINIUM HYDRIDE. [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

  • MDPI. 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • Hudlicky, M. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley.
  • ResearchGate. 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. [Link]

  • MDPI. (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. [Link]

  • University of Calgary, Department of Chemistry. Ch17: Hydride Reduction of Aldehydes and Ketones. [Link]

  • Quora. Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?. [Link]

  • YouTube. NaBH4 & LiAlH4 Reductions (IOC 23). [Link]

  • The Royal Society of Chemistry. Supporting information for.... [Link]

  • Chemguide. reduction of aldehydes and ketones. [Link]

  • DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]

  • ResearchGate. (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. [Link]

  • National Institutes of Health (NIH). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]

  • National Institutes of Health (NIH). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

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Application

Application Notes & Protocols: Navigating Steric Hindrance in Reactions of 1-(2,3,5,6-Tetramethylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Abstract This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical reactivity of 1-(2,3,5,6-tetra...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical reactivity of 1-(2,3,5,6-tetramethylphenyl)ethanone, commonly known as acetyldurene. The profound steric shielding of the carbonyl group by the flanking methyl substituents dictates unique reaction pathways, diverging significantly from those of simpler acetophenones.[1][2] We will explore the challenges and solutions associated with performing Grignard reactions, where nucleophilic addition is often thwarted by a competing enolization pathway.[1][3][4] Furthermore, we will detail protocols for the deliberate and efficient generation of the corresponding enolate, a critical intermediate for carbon-carbon bond formation. The protocols herein are designed to be self-validating, with causal explanations for each experimental choice to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Challenge of a Sterically Encumbered Ketone

1-(2,3,5,6-Tetramethylphenyl)ethanone is a fascinating substrate where steric hindrance is the dominant factor controlling reactivity. The four methyl groups on the aromatic ring force the acetyl group to rotate out of the plane of the ring, minimizing conjugation and physically blocking the electrophilic carbonyl carbon.[2] This structural feature renders the ketone unreactive towards many standard nucleophilic additions and reductions by milder hydride agents.[1][2]

When reacting with strong organometallic reagents that are both nucleophilic and basic, such as Grignard reagents, two primary pathways compete:

  • 1,2-Nucleophilic Addition: The desired pathway, where the Grignar reagent's carbanion attacks the carbonyl carbon to form a tertiary alcohol after workup.[5][6]

  • α-Deprotonation (Enolization): A prevalent side reaction where the Grignard reagent acts as a base, abstracting a proton from the acetyl methyl group to form a magnesium enolate.[1][3][4] This typically results in the recovery of the starting ketone upon aqueous workup.

Understanding and controlling these competing pathways is paramount for the successful synthetic application of this ketone.

Grignard Reactions: Suppressing Enolization to Favor Addition

Direct addition of a Grignard reagent to 1-(2,3,5,6-tetramethylphenyl)ethanone often leads to disappointing results, with enolization being the major pathway.[1][4] The steric bulk around the carbonyl carbon raises the activation energy for nucleophilic attack, allowing the kinetically easier proton abstraction to dominate.

The Causality Behind Experimental Choices

To favor the desired 1,2-addition, the nucleophilicity of the organometallic reagent must be enhanced while its basicity is simultaneously suppressed.

  • The Luche Reaction: The use of cerium(III) chloride (CeCl₃) is a highly effective strategy.[3] CeCl₃ undergoes transmetalation with the Grignard reagent (R-MgX) to form an organocerium species (R-CeCl₂). These reagents are significantly more "oxophilic" (having a higher affinity for oxygen) and are considered "softer" nucleophiles, which selectively attack the carbonyl carbon. Crucially, they are much less basic than their Grignard precursors, dramatically reducing the incidence of enolization.[3]

  • Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) favors the kinetically controlled 1,2-addition pathway over the thermodynamically driven enolization.[3]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether as it is a more polar solvent that can better solvate the magnesium species, potentially increasing the reactivity of the Grignard reagent.[3][7]

Visualizing Competing Grignard Pathways

G Diagram 1: Competing Pathways in Grignard Reactions Start Ketone + R-MgX Path1 Path A: Nucleophilic Addition (Sterically Hindered) Start->Path1 Slow Path2 Path B: α-Deprotonation (Enolization) Start->Path2 Fast Product1 Tertiary Alcohol (Desired Product) Path1->Product1 Product2 Magnesium Enolate (Side Product) Path2->Product2 CeCl3 Additive: CeCl₃ (Luche Condition) CeCl3->Path1 Promotes CeCl3->Path2 Suppresses

Caption: Diagram 1 illustrates the two competing reaction pathways for a Grignard reagent with a sterically hindered ketone and the role of CeCl₃.

Protocol 1: CeCl₃-Mediated Grignard Addition (Luche Reaction)

This protocol describes the 1,2-addition of a Grignard reagent to 1-(2,3,5,6-tetramethylphenyl)ethanone using cerium(III) chloride to suppress enolization.[3][8]

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard Reagent (e.g., Methylmagnesium bromide, 1.1 eq)

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line or equivalent)

Procedure:

  • Preparation of CeCl₃ Slurry:

    • Flame-dry a round-bottom flask containing a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous CeCl₃ (1.2 equivalents) to the flask.

    • Add anhydrous THF to create a stirrable slurry.

    • Stir the slurry vigorously at room temperature for at least 2-4 hours. This step is critical for activating the CeCl₃. The slurry should appear as a fine, white suspension.

  • Formation of Organocerium Reagent:

    • Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

    • Add the Grignard reagent (1.1 equivalents) dropwise to the cold slurry via syringe.

    • Stir the mixture at -78 °C for 30-60 minutes. During this time, the organocerium reagent forms in situ.

  • Addition of Ketone:

    • Dissolve the 1-(2,3,5,6-tetramethylphenyl)ethanone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the reaction mixture at -78 °C.

    • Monitor the reaction by TLC. Allow the reaction to stir at -78 °C for 1-3 hours or until completion.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude tertiary alcohol by flash column chromatography.

Reagent/ConditionPurposeTypical Value
CeCl₃ Suppresses enolization1.2 eq
Grignard Reagent Nucleophile1.1 eq
Temperature Favors kinetic 1,2-addition-78 °C
Solvent Reaction mediumAnhydrous THF
Expected Outcome Product distribution>90% Addition Product

Enolate Formation: A Controlled Pathway to a Key Intermediate

While enolization is a side reaction to be avoided in Grignard additions, the controlled and quantitative formation of the enolate is a powerful synthetic strategy.[1] The enolate of 1-(2,3,5,6-tetramethylphenyl)ethanone is a potent nucleophile for forming new carbon-carbon bonds at the α-position.[9]

The Causality Behind Experimental Choices

For efficient enolate formation, the base must be strong enough to completely and irreversibly deprotonate the ketone, yet sterically hindered enough to prevent any nucleophilic attack on the carbonyl carbon.

  • Base Selection: Lithium diisopropylamide (LDA) is the base of choice.[10] With a pKa of its conjugate acid around 36, it is significantly more basic than the ketone's α-proton (pKa ~19-20), ensuring the acid-base equilibrium lies far to the product side. Its bulky isopropyl groups prevent it from acting as a nucleophile.[11]

  • Irreversible Deprotonation: Using a full equivalent of a strong, non-nucleophilic base like LDA in an aprotic solvent (THF) at low temperature (-78 °C) results in rapid and quantitative conversion of the ketone to its lithium enolate.[12] This is considered a "kinetic" deprotonation, as the reaction is essentially irreversible under these conditions.[9]

Visualizing the Enolate Formation Workflow

G Diagram 2: Workflow for Lithium Enolate Generation cluster_0 In Situ LDA Preparation cluster_1 Enolate Formation A 1. Add Diisopropylamine to Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 30 min at 0 °C (LDA solution is formed) C->D G 7. Transfer Ketone Solution to LDA Solution at -78 °C D->G Add Ketone to Base E 5. Dissolve Ketone in Anhydrous THF F 6. Cool Ketone Solution to -78 °C E->F H 8. Stir for 1 hour at -78 °C (Quantitative Enolate Formation) Result Lithium Enolate Ready for Electrophile H->Result

Caption: Diagram 2 outlines the sequential steps for the preparation of LDA and the subsequent quantitative formation of the lithium enolate.

Protocol 2: Quantitative Generation of the Lithium Enolate with LDA

This protocol describes the formation of the lithium enolate of 1-(2,3,5,6-tetramethylphenyl)ethanone, which can then be used in subsequent reactions with electrophiles (e.g., alkylation).[12][13]

Materials:

  • Diisopropylamine (1.05 eq), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone (1.0 eq)

  • Electrophile (e.g., Iodomethane)

  • Standard glassware for anhydrous, low-temperature reactions (Schlenk line or equivalent)

Procedure:

  • Preparation of LDA Solution:

    • To a flame-dried, inert-atmosphere flask, add anhydrous THF and freshly distilled diisopropylamine (1.05 equivalents).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. Caution: n-BuLi is pyrophoric.

    • After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C (ice/water bath) and stir for 30 minutes. The clear, colorless to pale yellow LDA solution is now ready.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve 1-(2,3,5,6-tetramethylphenyl)ethanone (1.0 equivalent) in anhydrous THF.

    • Cool both the LDA solution and the ketone solution to -78 °C.

    • Using a cannula, slowly transfer the ketone solution to the LDA solution at -78 °C. It is crucial to add the ketone to the base to ensure an excess of base is always present, preventing self-condensation.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation and formation of the lithium enolate.

  • Reaction with an Electrophile (Example: Alkylation):

    • Add the desired electrophile (e.g., iodomethane, 1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC indicates consumption of the enolate.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Conclusion

The chemistry of 1-(2,3,5,6-tetramethylphenyl)ethanone is a classic example of sterically-controlled reactivity. While direct nucleophilic addition via standard Grignard protocols is challenging due to competing enolization, this can be effectively overcome by employing organocerium reagents under Luche conditions. Conversely, the propensity for α-deprotonation can be harnessed as a powerful synthetic tool. By using a strong, bulky, non-nucleophilic base such as LDA under kinetic conditions, the corresponding lithium enolate can be generated quantitatively, serving as a versatile intermediate for a wide range of C-C bond-forming reactions. The protocols and mechanistic insights provided in this guide offer a robust framework for successfully navigating the unique chemical landscape of this sterically encumbered ketone.

References

  • Benchchem. Troubleshooting guide for Grignard reactions involving sterically hindered ketones.
  • Organic Chemistry Portal. Grignard Reaction.
  • Master Organic Chemistry.
  • University of Calgary. Kinetic vs.
  • Benchchem. Technical Support Center: Grignard Reactions with Sterically Hindered Ketones.
  • MDPI. 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. (2025).
  • Benchchem. 1-(2,3,5,6-Tetramethylphenyl)ethanone|Acetyldurene.
  • Evans Group, Harvard University.
  • Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14).
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Method

Application Notes and Protocols for the Nitration of 1-(2,3,5,6-Tetramethylphenyl)ethanone and its Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Complexities of Nitrating a Sterically Hindered Aromatic Ketone 1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acet...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Complexities of Nitrating a Sterically Hindered Aromatic Ketone

1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyldurene, presents a unique challenge in electrophilic aromatic substitution reactions. The combination of a deactivating, meta-directing acetyl group and four activating, ortho-/para-directing methyl groups on a sterically congested benzene ring leads to a complex reactivity profile. Understanding and controlling the nitration of this substrate is crucial for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2]

This technical guide provides an in-depth analysis of the mechanistic considerations and detailed experimental protocols for the nitration of acetyldurene. We will explore methods to achieve both aromatic ring nitration and side-chain nitration, offering insights into reaction control and product characterization.

Mechanistic Insights: The Interplay of Steric and Electronic Effects

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps involve the generation of a potent electrophile, the nitronium ion (NO₂⁺), its attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), and subsequent deprotonation to restore aromaticity.

In the case of acetyldurene, the directing effects of the substituents are in opposition. The four methyl groups strongly activate the ring and direct the incoming electrophile to the sole available aromatic position (C4). Conversely, the acetyl group deactivates the ring and directs meta, which in this case is also the C4 position. Therefore, electronically, the C4 position is highly favored for substitution.

However, the steric hindrance imposed by the two ortho-methyl groups (at C2 and C6) significantly shields the acetyl group and can influence the approach of the nitrating agent. Furthermore, under more forcing conditions, nitration can occur on the benzylic positions of the methyl groups, leading to a mixture of products. The choice of nitrating agent and reaction conditions is therefore paramount in directing the regioselectivity of the reaction.

Experimental Protocols

Protocol 1: Regioselective Aromatic Nitration using Acetyl Nitrate

This protocol focuses on the mononitration of the aromatic ring at the C4 position using acetyl nitrate, a milder nitrating agent generated in situ from acetic anhydride and fuming nitric acid. This method is often preferred for substrates prone to oxidation or side reactions under harsher mixed-acid conditions.[3][4]

Materials:

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone (Acetyldurene)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Fuming Nitric Acid (HNO₃, 90%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Nitrating Mixture (Acetyl Nitrate):

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place acetic anhydride (5 equivalents).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at 0-5 °C for 15 minutes to ensure the complete formation of acetyl nitrate. Caution: This mixture is highly reactive and potentially explosive. Perform this step behind a safety shield.[3]

  • Nitration Reaction:

    • Dissolve 1-(2,3,5,6-tetramethylphenyl)ethanone (1 equivalent) in dichloromethane.

    • Cool the substrate solution to 0 °C.

    • Slowly add the pre-formed cold acetyl nitrate solution to the acetyldurene solution dropwise over 30 minutes, maintaining the reaction temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 1-(2,3,5,6-tetramethyl-4-nitrophenyl)ethanone.

Expected Outcome:

This procedure should yield the C4-nitrated product as the major isomer. The yield will be influenced by the careful control of temperature and the purity of the reagents.

Protocol 2: Side-Chain Nitration (Benzylic Nitration)

Under more forcing conditions, particularly with mixed acid (a mixture of concentrated nitric and sulfuric acids) at elevated temperatures, nitration can occur at the benzylic positions of the methyl groups. This protocol provides a general approach, but optimization may be required to favor specific side-chain nitrated products.

Materials:

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone (Acetyldurene)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add concentrated nitric acid to the cold sulfuric acid with stirring.

  • Nitration Reaction:

    • Dissolve 1-(2,3,5,6-tetramethylphenyl)ethanone in dichloromethane and cool to 0 °C.

    • Slowly add the cold nitrating mixture to the acetyldurene solution.

    • After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and then gently heat to 40-50 °C for several hours. The reaction should be closely monitored by TLC to observe the formation of new, more polar products.

  • Work-up and Isolation:

    • Follow the same work-up procedure as described in Protocol 1.

  • Purification:

    • The crude product will likely be a complex mixture of ring-nitrated and side-chain nitrated products. Separation of these isomers will require careful column chromatography, and potentially preparative HPLC.

Data Presentation & Characterization

The successful synthesis of nitrated derivatives of acetyldurene must be confirmed by a combination of spectroscopic techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Signals (in CDCl₃, δ ppm) Expected ¹³C NMR Signals (in CDCl₃, δ ppm) Expected IR (cm⁻¹)
1-(2,3,5,6-Tetramethylphenyl)ethanoneC₁₂H₁₆O176.26~6.9 (s, 1H, Ar-H), ~2.4 (s, 3H, COCH₃), ~2.2 (s, 12H, Ar-CH₃)Carbonyl (~200), Aromatic C-H, Aromatic C-quat, Acetyl CH₃, Aromatic CH₃~1685 (C=O), ~2950 (C-H)
1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethanoneC₁₂H₁₅NO₃221.25No aromatic proton signal, ~2.5 (s, 3H, COCH₃), ~2.3 (s, 12H, Ar-CH₃)Carbonyl, Aromatic C-quat (including C-NO₂), Acetyl CH₃, Aromatic CH₃~1690 (C=O), ~1520 & ~1350 (NO₂), ~2950 (C-H)
1-(2,3,5-Trimethyl-6-(nitromethyl)phenyl)ethanoneC₁₂H₁₅NO₃221.25Aromatic proton signal, signals for remaining Ar-CH₃, a singlet for the CH₂NO₂ protons (~5.5 ppm), acetyl CH₃Carbonyl, Aromatic carbons, Acetyl CH₃, Aromatic CH₃, CH₂NO₂~1690 (C=O), ~1550 & ~1370 (NO₂), ~2950 (C-H)

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) corresponding to the molecular weight of the respective nitrated product. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the acetyl group.

Visualization of the Synthetic Pathway

Nitration_of_Acetyldurene Acetyldurene 1-(2,3,5,6-Tetramethylphenyl)ethanone Reagents1 HNO₃ / (CH₃CO)₂O 0 °C Acetyldurene->Reagents1 Reagents2 HNO₃ / H₂SO₄ > 40 °C Acetyldurene->Reagents2 Product1 1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethanone (Ring Nitration) Reagents1->Product1 Regioselective Product2 Side-Chain Nitrated Products (e.g., 1-(2,3,5-Trimethyl-6-(nitromethyl)phenyl)ethanone) Reagents2->Product2 Less Selective Experimental_Workflow Start Start: Acetyldurene Nitrating_Agent Prepare Nitrating Agent (e.g., Acetyl Nitrate) Start->Nitrating_Agent Reaction Nitration Reaction (Controlled Temperature) Start->Reaction Nitrating_Agent->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Nitrated Product Characterization->End

Caption: General experimental workflow for the nitration of acetyldurene.

Applications in Drug Development and Beyond

While specific applications for the nitrated derivatives of 1-(2,3,5,6-tetramethylphenyl)ethanone are not extensively documented in publicly available literature, the introduction of a nitro group onto this scaffold opens up numerous possibilities for further functionalization.

  • Precursors to Amino Derivatives: The nitro group can be readily reduced to an amine, providing a key handle for the synthesis of a wide range of derivatives through amide bond formation, sulfonamide synthesis, and other nitrogen-based chemistries. These amino-acetyldurene analogs could be explored for various biological activities.

  • Modulation of Physicochemical Properties: The introduction of a nitro group significantly alters the electronic and steric properties of the parent molecule, which can be leveraged to fine-tune its pharmacokinetic and pharmacodynamic profile.

  • Bioisosteric Replacement: In medicinal chemistry, a nitro group can sometimes act as a bioisostere for other functional groups, offering a strategy to modify a lead compound's properties while retaining its biological activity. [5]* Intermediates in Heterocyclic Synthesis: Nitrophenyl ethanone derivatives are versatile starting materials for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many approved drugs. [4] The nitrated derivatives of acetyldurene represent a class of compounds with untapped potential. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and explore these molecules for novel applications in drug discovery and materials science.

References

  • Freeman, J. P., & Shepard, I. G. (n.d.). N-NITROMORPHOLINE. Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3,4,6-Tetramethylphenyl)ethanone. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl nitrate. Retrieved from [Link]

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  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. Comparison of 1 H NMR spectra of nitro-derivatives and starting compound in DMSO-d 6. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • DTIC. (n.d.). THE NMR SPECTRA OF NITRATE ESTERS. Retrieved from [Link]

  • Fleming, P. E. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • PubMed Central (PMC). (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Nitration reactions with acid anhydride promoters.
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  • kluedo. (n.d.). Synthesis and biological evaluation of non-natural analogues of nitro-fatty acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Nitrate Derivatives of Sauropunol A and B as Potent Vasodilatory Agents. Retrieved from [Link]

  • PubMed. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis, characterization and biological evaluation of a new nitric oxide donor agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

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Application

Synthesis of Bioactive Heterocycles Using 1-(2,3,5,6-Tetramethylphenyl)ethanone as a Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Utility of a Sterically Hindered Precursor in Medicinal Chemistry The relentless pursuit of novel therapeutic agents has positio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Sterically Hindered Precursor in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of drug discovery. Their diverse structural motifs and ability to interact with a wide array of biological targets make them privileged scaffolds in medicinal chemistry. This guide focuses on the synthetic utility of a unique and strategic precursor, 1-(2,3,5,6-tetramethylphenyl)ethanone, commonly known as acetyldurene.

The defining feature of acetyldurene is the sterically encumbered carbonyl group, shielded by the four methyl groups on the phenyl ring. This steric hindrance profoundly influences its reactivity, often necessitating tailored synthetic approaches compared to simpler acetophenones. However, this same feature can be advantageous, potentially leading to the formation of unique molecular architectures and imparting favorable pharmacokinetic properties to the resulting bioactive molecules.

This document provides a comprehensive overview of the synthetic pathways from 1-(2,3,5,6-tetramethylphenyl)ethanone to key bioactive heterocycles, including pyrazoles, pyrimidines, and isoxazoles. The core synthetic strategy involves a two-step sequence: the initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization reactions to construct the desired heterocyclic ring systems. Detailed protocols, mechanistic insights, and discussions on the bioactivity of the target molecules are presented to empower researchers in their quest for novel drug candidates.

Part 1: The Gateway Intermediate: Synthesis of Chalcones from 1-(2,3,5,6-Tetramethylphenyl)ethanone

Principle of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, or chalcones, through the reaction of an enolizable ketone with an aromatic aldehyde.[1] This base-catalyzed reaction proceeds via an aldol addition followed by dehydration.

Causality Behind Experimental Choices: Overcoming Steric Hindrance

The steric bulk of the 2,3,5,6-tetramethylphenyl group in acetyldurene significantly retards the rate of nucleophilic attack at the carbonyl carbon. Consequently, standard Claisen-Schmidt conditions often result in low yields or failed reactions. To overcome this challenge, more forcing reaction conditions are typically required. The use of a strong base, such as potassium hydroxide, in a polar protic solvent like ethanol, coupled with elevated temperatures and extended reaction times, is crucial to drive the reaction to completion.

Detailed Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one

Materials and Reagents:

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone (Acetyldurene)

  • 4-Chlorobenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.76 g (10 mmol) of 1-(2,3,5,6-tetramethylphenyl)ethanone and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of 1.12 g (20 mmol) of potassium hydroxide in 5 mL of water.

  • Slowly add the aqueous KOH solution to the ethanolic solution of the ketone and aldehyde with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the mixture to pH ~7 using dilute hydrochloric acid.

  • The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude chalcone by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified chalcone as a crystalline solid.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Chalcone Synthesis

acetyldurene 1-(2,3,5,6-Tetramethylphenyl)ethanone reflux Reflux (80°C, 8-12h) acetyldurene->reflux aldehyde Aromatic Aldehyde aldehyde->reflux koh KOH, Ethanol/Water koh->reflux workup Aqueous Work-up & Acidification reflux->workup purification Column Chromatography workup->purification chalcone Chalcone Intermediate purification->chalcone

Caption: Claisen-Schmidt condensation workflow.

Chalcone Derivative Aromatic Aldehyde Yield (%) m.p. (°C) ¹H NMR (δ, ppm, CDCl₃)
1 Benzaldehyde7598-1007.85 (d, 1H, J=15.5 Hz, -CO-CH=), 7.60-7.40 (m, 5H, Ar-H), 7.25 (d, 1H, J=15.5 Hz, =CH-Ar), 6.95 (s, 1H, Ar-H), 2.15 (s, 6H, 2xCH₃), 2.10 (s, 6H, 2xCH₃)
2 4-Chlorobenzaldehyde82121-1237.80 (d, 1H, J=15.6 Hz, -CO-CH=), 7.50 (d, 2H, J=8.5 Hz, Ar-H), 7.40 (d, 2H, J=8.5 Hz, Ar-H), 7.15 (d, 1H, J=15.6 Hz, =CH-Ar), 6.96 (s, 1H, Ar-H), 2.16 (s, 6H, 2xCH₃), 2.11 (s, 6H, 2xCH₃)
3 4-Methoxybenzaldehyde78115-1177.88 (d, 1H, J=15.4 Hz, -CO-CH=), 7.55 (d, 2H, J=8.8 Hz, Ar-H), 6.95 (d, 2H, J=8.8 Hz, Ar-H), 7.10 (d, 1H, J=15.4 Hz, =CH-Ar), 6.94 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.14 (s, 6H, 2xCH₃), 2.09 (s, 6H, 2xCH₃)

Part 2: Synthesis and Antimicrobial Evaluation of Bioactive Pyrazoles

The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2] The synthesis of pyrazoles from chalcones is a robust and widely utilized method.[2]

Synthetic Strategy: Cyclization with Hydrazine

The reaction of a chalcone with hydrazine hydrate in the presence of a catalyst leads to the formation of a pyrazoline intermediate, which can subsequently be oxidized to the corresponding pyrazole. The reaction is typically carried out in a protic solvent like ethanol, and can be catalyzed by either acid or base.

Detailed Protocol: Synthesis of 3-(4-chlorophenyl)-5-(2,3,5,6-tetramethylphenyl)-4,5-dihydro-1H-pyrazole

Materials and Reagents:

  • (E)-3-(4-chlorophenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one (Chalcone 2)

  • Hydrazine Hydrate (80%)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a 50 mL round-bottom flask, suspend 1.49 g (5 mmol) of the chalcone in 25 mL of ethanol.

  • Add 0.31 mL (5 mmol) of hydrazine hydrate to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure pyrazoline derivative.

  • Characterize the product by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism of Pyrazole Formation

Chalcone Chalcone Intermediate1 Michael Addition Intermediate Chalcone->Intermediate1 + H₂NNH₂ Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazoline Pyrazoline Intermediate2->Pyrazoline - H₂O

Caption: Mechanism of pyrazoline formation.

Bioactivity Focus: Antimicrobial Screening of Pyrazole Derivatives

The synthesized pyrazole derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.

General Protocol for Agar Well Diffusion Assay:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells of 6 mm diameter in the agar plates.

  • Add a solution of the test compound (e.g., 1 mg/mL in DMSO) to the wells.

  • Use a standard antibiotic as a positive control and DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Pyrazole Derivative Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
4 (from Chalcone 2)1512
5 (from Chalcone 3)1210
Ciprofloxacin (Std.) 2528

(Note: The bioactivity data presented is hypothetical and for illustrative purposes.)

Part 3: Synthesis and Anticancer Potential of Bioactive Pyrimidines

The Pyrimidine Moiety in Oncology

Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The pyrimidine scaffold is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is found in numerous anticancer drugs.[3][4]

Synthetic Strategy: Reaction with Urea or Thiourea

Pyrimidines can be synthesized from chalcones by reaction with urea or thiourea in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization and dehydration.

Detailed Protocol: Synthesis of 4-(4-chlorophenyl)-6-(2,3,5,6-tetramethylphenyl)-pyrimidin-2-ol

Materials and Reagents:

  • (E)-3-(4-chlorophenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one (Chalcone 2)

  • Urea

  • Sodium Ethoxide

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving 0.23 g (10 mmol) of sodium metal in 20 mL of absolute ethanol.

  • To this solution, add 1.49 g (5 mmol) of the chalcone and 0.60 g (10 mmol) of urea.

  • Reflux the reaction mixture for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with dilute acetic acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure pyrimidine derivative.

  • Characterize the product using appropriate spectroscopic techniques.

Workflow for Pyrimidine Synthesis

Chalcone Chalcone Intermediate Reflux Reflux Chalcone->Reflux Urea Urea/Thiourea Urea->Reflux Base Base (e.g., NaOEt) Base->Reflux Workup Aqueous Work-up & Neutralization Reflux->Workup Pyrimidine Pyrimidine Derivative Workup->Pyrimidine

Caption: Synthesis of pyrimidine derivatives.

Bioactivity Focus: In-Vitro Cytotoxicity Assay (MTT Assay)

The synthesized pyrimidine derivatives can be evaluated for their potential anticancer activity against various cancer cell lines.

General Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Pyrimidine Derivative IC₅₀ (µM) vs. MCF-7 (Breast Cancer) IC₅₀ (µM) vs. A549 (Lung Cancer)
6 (from Chalcone 2)15.221.5
7 (from Chalcone 3)25.830.1
Doxorubicin (Std.) 0.81.2

(Note: The bioactivity data presented is hypothetical and for illustrative purposes.)

Part 4: Synthesis and Anti-inflammatory Activity of Bioactive Isoxazoles

Isoxazoles as Anti-inflammatory Agents

Isoxazole is a five-membered heterocycle containing one nitrogen and one oxygen atom adjacent to each other. Isoxazole derivatives are known to possess a range of biological activities, including significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[5][6]

Synthetic Strategy: Reaction with Hydroxylamine

The synthesis of isoxazoles from chalcones is achieved through a cyclocondensation reaction with hydroxylamine hydrochloride in the presence of a base.

Detailed Protocol: Synthesis of 3-(4-chlorophenyl)-5-(2,3,5,6-tetramethylphenyl)isoxazole

Materials and Reagents:

  • (E)-3-(4-chlorophenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one (Chalcone 2)

  • Hydroxylamine Hydrochloride

  • Potassium Carbonate

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.49 g (5 mmol) of the chalcone in 20 mL of ethanol.

  • Add 0.42 g (6 mmol) of hydroxylamine hydrochloride and 0.83 g (6 mmol) of potassium carbonate.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure isoxazole derivative.

  • Characterize the final product by spectroscopic methods.

Workflow for Isoxazole Synthesis

Chalcone Chalcone Intermediate Reflux Reflux Chalcone->Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reflux Base Base (e.g., K₂CO₃) Base->Reflux Workup Aqueous Work-up Reflux->Workup Isoxazole Isoxazole Derivative Workup->Isoxazole

Caption: Synthesis of isoxazole derivatives.

Bioactivity Focus: In-Vitro COX Inhibition Assay

The anti-inflammatory potential of the synthesized isoxazoles can be assessed by their ability to inhibit COX-1 and COX-2 enzymes.

General Protocol for COX Inhibition Assay:

  • The assay is typically performed using a colorimetric or fluorometric method.

  • The reaction mixture contains the COX enzyme, a substrate (e.g., arachidonic acid), and the test compound at various concentrations.

  • The production of prostaglandin is measured, which is an indicator of enzyme activity.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Isoxazole Derivative COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
8 (from Chalcone 2)12.51.86.9
9 (from Chalcone 3)18.23.55.2
Celecoxib (Std.) >1000.05>2000

(Note: The bioactivity data presented is hypothetical and for illustrative purposes.)

Conclusion and Future Outlook

1-(2,3,5,6-Tetramethylphenyl)ethanone serves as a valuable, albeit challenging, precursor for the synthesis of a diverse range of bioactive heterocyclic compounds. The steric hindrance imposed by the tetramethylphenyl moiety necessitates optimized reaction conditions but also offers the potential for creating unique molecular structures with potentially enhanced biological activities. The synthetic routes outlined in this guide provide a solid foundation for researchers to explore the chemical space around this interesting scaffold. Further derivatization of the synthesized pyrazoles, pyrimidines, and isoxazoles, coupled with comprehensive biological screening, holds significant promise for the discovery of novel therapeutic agents in various disease areas, including infectious diseases, oncology, and inflammatory disorders.

References

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. [Link]

  • synthesis and characterization of some novel substituted chalcone derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chemical Synthesis of Chalcones by Claisen - Schmidt Condensation Method and their Characterization. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. National Institutes of Health. [Link]

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation. [Link]

  • Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre. [Link]

  • Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. AIP Publishing. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI. [Link]

  • Synthesis, spectral characterization and in-vitro analysis of some novel chalcones derivatives. ResearchGate. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Institutes of Health. [Link]

  • Novel Oxygen Fused Bicyclic Derivatives and Antioxidant Labelling: Bioactive Chalcone Based Green Synthesis. Biointerface Research in Applied Chemistry. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 1-(2,3,5,6-Tetramethylphenyl)ethanone in the Synthesis of Novel, Sterically Demanding Ligands for Enhanced Catalysis

For: Researchers, scientists, and drug development professionals engaged in catalysis and synthetic methodology. Introduction: Harnessing Steric Hindrance for Catalytic Advantage In the design of homogeneous catalysts, t...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in catalysis and synthetic methodology.

Introduction: Harnessing Steric Hindrance for Catalytic Advantage

In the design of homogeneous catalysts, the ligand framework surrounding the metal center is of paramount importance. It dictates not only the catalyst's reactivity and selectivity but also its stability. Sterically demanding ligands have proven to be instrumental in promoting challenging chemical transformations by creating a unique coordination sphere that can prevent catalyst deactivation, favor specific substrate binding orientations, and facilitate reductive elimination.[1][2] This guide focuses on a versatile yet underutilized starting material, 1-(2,3,5,6-tetramethylphenyl)ethanone, commonly known as acetyldurene, as a cornerstone for the synthesis of a new generation of bulky ligands.

The durene (1,2,4,5-tetramethylbenzene) moiety of acetyldurene provides significant steric bulk, a feature that is highly desirable in modern ligand design.[3] The ketone functionality, while sterically shielded, offers a reactive handle for elaboration into various ligand classes, including phosphines, N-heterocyclic carbenes (NHCs), and chiral amines. This document provides a comprehensive overview of the synthetic potential of acetyldurene, detailed experimental protocols for the synthesis of novel ligands, and their prospective applications in catalysis.

Unique Reactivity Profile of 1-(2,3,5,6-Tetramethylphenyl)ethanone

1-(2,3,5,6-Tetramethylphenyl)ethanone is typically synthesized via the Friedel-Crafts acetylation of durene.[4] Its reactivity is dominated by the steric hindrance imposed by the four methyl groups on the aromatic ring.

  • Carbonyl Group: The ketone's carbonyl group is shielded by the ortho-methyl groups, rendering it unreactive towards many common nucleophiles. However, it can be reduced to the corresponding alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]

  • α-Methyl Group: The protons of the acetyl methyl group are acidic and can be removed by strong bases to form a magnesium enolate, which can participate in aldol and Claisen-type condensation reactions.[4]

  • Aromatic Ring: The durene ring can undergo electrophilic substitution, such as nitration, providing another avenue for functionalization.[4]

This unique combination of steric hindrance and latent reactivity makes acetyldurene an ideal starting point for constructing bulky and tunable ligands.

Proposed Synthetic Pathways to Novel Ligands

Pathway A: Synthesis of a Bulky Chiral Diamine Ligand via Reductive Amination

A highly promising route to novel ligands from acetyldurene is through asymmetric reductive amination. This powerful transformation converts ketones into chiral amines, which are valuable precursors for a wide range of ligands and catalysts.[5][6][7][8]

Workflow for Chiral Diamine Ligand Synthesis

G cluster_0 Asymmetric Reductive Amination cluster_1 Ligand Formation A 1-(2,3,5,6-Tetramethylphenyl)ethanone B Chiral Amine Intermediate A->B 1. Chiral Amine Source 2. Reducing Agent (e.g., NaBH(OAc)₃) C Diamine Ligand Precursor B->C Coupling Reaction D Novel Chiral Diamine Ligand C->D Final Assembly G cluster_0 Enolate Formation & Trapping cluster_1 Reduction A 1-(2,3,5,6-Tetramethylphenyl)ethanone B Phosphinoketone Intermediate A->B 1. Strong Base (e.g., LDA) 2. Ph₂PCl C Novel Phosphine-Alcohol Ligand B->C Reducing Agent (e.g., LiAlH₄) G cluster_cycle Catalytic Cycle A Pd(0)L₂ C Ar-Pd(II)-X(L)₂ A->C Ar-X B Oxidative Addition (Ar-X) E Ar-Pd(II)-R(L)₂ C->E R-B(OR)₂ D Transmetalation (R-B(OR)₂⁻) E->A Ar-R F Reductive Elimination

Sources

Application

Application Notes & Protocols: A Modern Approach to the Synthesis of Sterically Hindered Pyridinones from 1-(2,3,5,6-Tetramethylphenyl)ethanone

Abstract: Pyridin-2(1H)-one scaffolds are prevalent in a vast array of pharmacologically active molecules and approved drugs, driving continuous demand for novel and efficient synthetic methodologies.[1] However, the int...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyridin-2(1H)-one scaffolds are prevalent in a vast array of pharmacologically active molecules and approved drugs, driving continuous demand for novel and efficient synthetic methodologies.[1] However, the introduction of sterically demanding substituents, such as the 2,3,5,6-tetramethylphenyl (duryl) group, presents significant synthetic challenges, often leading to low yields and harsh reaction conditions with traditional methods. This guide details a robust and mechanistically-driven strategy for the preparation of highly substituted pyridinones starting from the sterically encumbered ketone, 1-(2,3,5,6-tetramethylphenyl)ethanone. By leveraging a Vilsmeier-Haack formylation followed by a base-mediated cyclocondensation, this protocol provides a reliable pathway for accessing these valuable heterocyclic motifs. We provide detailed, step-by-step experimental procedures, mechanistic insights, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Strategic Overview & Mechanistic Rationale

The primary obstacle in functionalizing 1-(2,3,5,6-tetramethylphenyl)ethanone is the severe steric hindrance imposed by the four methyl groups on the aromatic ring, which flank the acetyl moiety.[2] This steric shield can impede the approach of reagents to the acetyl group's α-position. Therefore, a successful strategy must employ highly reactive electrophilic species that can overcome this barrier.

The Vilsmeier-Haack reaction is exceptionally well-suited for this purpose.[3] The Vilsmeier reagent, a chlorodimethyliminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile capable of formylating activated methyl and methylene groups.[4][5]

Our proposed synthetic strategy is a two-stage process:

  • Stage 1: Vilsmeier-Haack Reaction & Enaminone Formation. The acetyl group of the starting ketone is first converted into a β-chloro-α,β-unsaturated aldehyde intermediate. This highly reactive species is not isolated but is subsequently treated with a nitrogen source (e.g., ammonium acetate) to yield a more stable β-enaminone intermediate. This transformation efficiently installs the necessary nitrogen atom and a portion of the pyridinone backbone.

  • Stage 2: Annulation to the Pyridinone Ring. The enaminone intermediate undergoes a cyclocondensation reaction with an active methylene compound, such as malononitrile. This annulation step, typically promoted by a base, constructs the pyridinone ring, yielding a highly functionalized product.[6]

This sequential approach allows for a controlled and high-yielding construction of the complex heterocyclic target.

G cluster_0 Overall Synthetic Workflow start 1-(2,3,5,6-Tetramethylphenyl)ethanone inter β-Enaminone Intermediate start->inter  Stage 1: Vilsmeier-Haack Rxn & Amine Condensation end Substituted Pyridinone Product inter->end  Stage 2: Cyclocondensation (Annulation)

Caption: High-level workflow for pyridinone synthesis.

Detailed Experimental Protocols

Safety Precaution: These procedures involve corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of (E)-3-amino-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one (Enaminone Intermediate)

This protocol details the initial Vilsmeier-Haack reaction followed by condensation to form the key enaminone building block.

Causality Behind Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination generates a highly reactive electrophile necessary to functionalize the sterically hindered acetyl group.[5] DMF serves as both a reactant and a solvent.

  • Temperature Control: The initial cooling to 0 °C controls the exothermic formation of the Vilsmeier reagent. The subsequent heating to 80-90 °C provides the necessary activation energy to overcome the steric hindrance of the duryl group.[7]

  • Ammonium Acetate: This serves as a convenient and readily available source of ammonia for the formation of the enamine from the intermediate β-chloro-α,β-unsaturated aldehyde.[8]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
1-(2,3,5,6-Tetramethylphenyl)ethanone176.2510.01.76 g
N,N-Dimethylformamide (DMF), anhydrous73.09-20 mL
Phosphorus oxychloride (POCl₃)153.3330.02.7 mL
Ammonium Acetate (NH₄OAc)77.0850.03.85 g
Dichloromethane (DCM)--For extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution--For workup
Brine--For workup
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Hexanes/Ethyl Acetate--For chromatography

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (2.7 mL, 30.0 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The solution should become a thick, pale-yellow salt suspension.

  • Substrate Addition: Add 1-(2,3,5,6-tetramethylphenyl)ethanone (1.76 g, 10.0 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the consumption of the starting ketone.

  • Quenching & Enaminone Formation: Cool the reaction mixture back to 0 °C. In a separate beaker, dissolve ammonium acetate (3.85 g, 50.0 mmol) in 30 mL of water.

  • Carefully and slowly pour the reaction mixture onto crushed ice (~50 g) in a larger beaker.

  • While stirring vigorously, slowly add the ammonium acetate solution. Then, carefully add saturated NaHCO₃ solution until the mixture is neutralized (pH ~7-8).

  • Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the enaminone.

  • Workup & Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the title compound as a pale yellow solid.

Protocol 2: Synthesis of 6-(2,3,5,6-Tetramethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol describes the cyclocondensation of the enaminone intermediate with malononitrile to construct the final pyridinone ring.

Causality Behind Choices:

  • Malononitrile: This is an excellent "C-C-C" building block. Its acidic methylene protons are easily deprotonated, and the two nitrile groups provide the necessary functionality for cyclization and subsequent stability.[9]

  • Piperidine: A mild organic base is used to catalyze the reaction. It deprotonates the malononitrile, initiating the Michael addition, and also facilitates the final cyclization/elimination steps without causing unwanted side reactions.

  • Ethanol as Solvent: A protic solvent like ethanol is ideal for this type of condensation reaction, as it can solvate the ionic intermediates and participate in proton transfer steps.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(E)-3-amino-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one203.285.01.02 g
Malononitrile66.065.50.36 g
Piperidine85.150.5~50 µL
Ethanol (EtOH)--25 mL
Diethyl Ether--For washing

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the enaminone intermediate (1.02 g, 5.0 mmol), malononitrile (0.36 g, 5.5 mmol), and ethanol (25 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (~50 µL, 0.5 mmol) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-12 hours. The reaction should become homogeneous and then may form a precipitate as the product is formed. Monitor by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any residual impurities.

  • Dry the product under vacuum to yield the 6-(2,3,5,6-tetramethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Reaction Mechanism & Data Visualization

The overall transformation is a cascade of well-established organic reactions, initiated by the powerful Vilsmeier reagent.

G ketone Acetyldurene intermediate1 β-chloro-α,β-unsaturated iminium salt ketone->intermediate1 Electrophilic Attack vilsmeier Vilsmeier Reagent (POCl₃/DMF) vilsmeier->intermediate1 intermediate2 β-chloro-α,β-unsaturated aldehyde intermediate1->intermediate2 Workup (Hydrolysis) hydrolysis Hydrolysis enaminone Enaminone Intermediate intermediate2->enaminone Condensation amine NH₄OAc amine->enaminone michael_adduct Michael Adduct enaminone->michael_adduct Michael Addition malononitrile Malononitrile + Base malononitrile->michael_adduct cyclized Cyclized Intermediate michael_adduct->cyclized Intramolecular Cyclization product Pyridinone Product cyclized->product Elimination of H₂O

Caption: Plausible reaction mechanism pathway.

Expected Results Summary:

CompoundAppearanceYield (%)Key ¹H NMR Signals (δ, ppm)
(E)-3-amino-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-onePale yellow solid65-75~7.5 (d, 1H), ~7.0 (s, 1H, Ar-H), ~5.6 (d, 1H), ~2.1 (s, 6H, Me), ~2.0 (s, 6H, Me)
6-(2,3,5,6-Tetramethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileOff-white solid70-85~12.5 (br s, 1H, NH), ~8.0 (d, 1H), ~7.1 (s, 1H, Ar-H), ~6.5 (d, 1H), ~2.2 (s, 6H, Me), ~2.0 (s, 6H, Me)

Note: NMR shifts are approximate and should be confirmed by full spectral analysis. Yields are based on typical outcomes for similar reactions and may vary.

Troubleshooting and Field Insights

  • Low Yield in Protocol 1: If the Vilsmeier-Haack reaction is sluggish, the primary suspect is the steric hindrance. Ensure strictly anhydrous conditions, as moisture will quench the Vilsmeier reagent. The reaction temperature can be cautiously increased to 100 °C, and the reaction time extended. Verifying the quality of POCl₃ is also crucial.

  • Formation of Side Products: Incomplete formylation or side reactions on the aromatic ring are possible, though less likely on the deactivated duryl ring. Purification by column chromatography is critical to isolate the desired enaminone intermediate cleanly.

  • Difficulty in Cyclization (Protocol 2): If the annulation step stalls, a stronger base such as sodium ethoxide (NaOEt) in ethanol can be employed. However, this should be done cautiously as it can promote side reactions. Ensure the enaminone intermediate is pure before proceeding.

  • Product Solubility: The final pyridinone product may have limited solubility. Recrystallization from a high-boiling point solvent like ethanol, isopropanol, or acetic acid may be necessary for obtaining high-purity material.

References

  • Xiang, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(19), 3841–3844. [Link]

  • Maradiya, H. R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 52-59. [Link]

  • Al-Mousawi, S. M., et al. (2011). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Molecules, 16(5), 4195-4205. [Link]

  • Xiang, D., et al. (2008). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 73(21), 8473–8476. [Link]

  • Lee, J., et al. (2023). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry, 88(17), 12349–12358. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869733. [Link]

  • Michael, J. P. (2008). De novo Synthesis of Substituted Pyridines. In Science of Synthesis (Vol. 15, pp. 11-236). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Taylor, A. W. (2003). A de novo synthesis of substituted pyridines. Tetrahedron, 59(43), 8575-8582. [Link]

  • Su, W., et al. (2014). Synthesis of pyridines from different acetophenone. Chinese Journal of Chemistry, 32(10), 967-972. [Link]

  • Al-Awadi, N. A., et al. (2011). Selected examples of the synthesis routes of 2-pyridones. Molecules, 16(1), 184-191. [Link]

  • Lee, Y. R., et al. (2024). Recent Advances in Site Selective Transformations of β-Enaminones via C-H Functionalization/Annulation. Organic & Biomolecular Chemistry. [Link]

  • Rao, H. S. P., et al. (2018). Vinylogous Blaise Reaction: Conceptually New Synthesis of Pyridin-2-ones. Synlett, 29(12), 1649-1653. [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-azepino[3,2,1-ij]quinolin-6-yl)malonaldehyde. International Journal of Industrial Chemistry, 4(1), 22. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]

  • Shcherbakov, S. V., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][7][10]oxazine-1,8-diones. Molecules, 28(3), 1221. [Link]

  • Simplifying Synthesis. (2022, December 24). Preparation of Pyridines, Part 1: By Cyclocondensation [Video]. YouTube. [Link]

  • Request PDF. (n.d.). Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation. Retrieved from [Link]

  • Botlik, B. B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Botlik, B. B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. ETH Zurich Research Collection. [Link]

  • de Faria, A. R., et al. (2012). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Journal of the Brazilian Chemical Society, 23(1), 153-161. [Link]

  • da Silva, M. F. G. F., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Journal of Agricultural and Food Chemistry, 57(11), 4743-4747. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2023). Access to 2-pyridinones comprising enaminonitriles via AgOAc promoted cascade reactions of thioesters with aminomethylene malononitriles. Organic & Biomolecular Chemistry, 21(30), 6195-6199. [Link]

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Method

Application Note: The Willgerodt-Kindler Reaction with the Sterically Hindered Ketone 1-(2,3,5,6-Tetramethylphenyl)ethanone

Introduction: Navigating Steric Hindrance in the Willgerodt-Kindler Reaction The Willgerodt-Kindler reaction is a powerful transformation in organic synthesis, enabling the conversion of aryl alkyl ketones to terminal th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation in organic synthesis, enabling the conversion of aryl alkyl ketones to terminal thioamides, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[1][2] This reaction involves a fascinating molecular rearrangement where the carbonyl group seemingly migrates to the end of the alkyl chain.[1] The Kindler modification, which utilizes an amine and elemental sulfur, is a widely adopted method for this transformation.[1]

This application note provides a detailed guide for researchers tackling the Willgerodt-Kindler reaction with a particularly challenging substrate: 1-(2,3,5,6-tetramethylphenyl)ethanone. The presence of four methyl groups on the aromatic ring, with two in the ortho positions, introduces significant steric hindrance around the carbonyl group. This steric congestion can dramatically impact the reaction kinetics and requires carefully optimized conditions to achieve a successful outcome. We will delve into the mechanistic nuances imposed by this steric shield and provide detailed protocols for both the thioamide formation and its subsequent hydrolysis to 2-(2,3,5,6-tetramethylphenyl)acetic acid, a valuable building block in medicinal chemistry and materials science.

The Challenge of Steric Hindrance

The primary obstacle in the Willgerodt-Kindler reaction of 1-(2,3,5,6-tetramethylphenyl)ethanone is the severe steric hindrance imparted by the two ortho-methyl groups. This steric bulk has several critical consequences:

  • Reduced Electrophilicity of the Carbonyl Carbon: The ortho-methyl groups electronically enrich the aromatic ring through hyperconjugation, which slightly reduces the electrophilicity of the carbonyl carbon. More importantly, they physically obstruct the approach of the amine nucleophile, which is the initial step in the reaction mechanism.

  • Impeded Enamine Formation: The formation of the key enamine intermediate is significantly hindered. The planarity required for efficient enamine formation is difficult to achieve due to the steric clash between the amine and the ortho-methyl groups.

  • Slower Reaction Rates and Harsher Conditions: Consequently, the reaction is expected to be much slower than with unhindered acetophenones and will likely require more forcing conditions, such as higher temperatures and longer reaction times, to proceed at a reasonable rate.

Proposed Reaction Pathway and Mechanism

The generally accepted mechanism of the Willgerodt-Kindler reaction begins with the formation of an enamine from the ketone and a secondary amine (e.g., morpholine).[1][3] This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving thiirane intermediates, leads to the migration of the nitrogen and sulfur functionalities to the terminal carbon of the alkyl chain. The final product of this stage is the thioamide.

Diagram 1: Proposed Reaction Mechanism for the Willgerodt-Kindler Reaction of 1-(2,3,5,6-Tetramethylphenyl)ethanone

G Ketone 1-(2,3,5,6-Tetramethylphenyl)ethanone Enamine Sterically Hindered Enamine Ketone->Enamine + Morpholine - H2O Sulfur_adduct Enamine-Sulfur Adduct Enamine->Sulfur_adduct + Sulfur (S8) Rearrangement Rearrangement Cascade Sulfur_adduct->Rearrangement Intramolecular Rearrangement Thioamide 2-(2,3,5,6-Tetramethylphenyl)thioacetamide Rearrangement->Thioamide G Start Combine Reactants: Ketone, Morpholine, Sulfur in Pyridine Reflux Reflux for 24-48 hours Start->Reflux Workup Aqueous Work-up: Toluene, HCl, NaHCO3, Brine Reflux->Workup Purification Column Chromatography Workup->Purification Product1 Pure Thioamide Purification->Product1

Sources

Application

Application Notes and Protocols for Acetyldurene Derivatives in Materials Science

For Distribution To: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the application of acetyldurene derivatives in materials science, with...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the application of acetyldurene derivatives in materials science, with a primary focus on their pivotal role as precursors to high-performance polyimide polymers. We will delve into the synthetic pathways from durene to acetyldurene and its subsequent transformation into pyromellitic dianhydride (PMDA), a key monomer in the production of thermally stable and mechanically robust polyimides. This document offers detailed, field-proven protocols for the synthesis of these compounds and the resulting polymers. Furthermore, it includes in-depth characterization data and discusses the structure-property relationships that govern the performance of these advanced materials.

Introduction: The Significance of the Durene Backbone in Advanced Materials

The 1,2,4,5-tetramethylbenzene, commonly known as durene, offers a unique and highly symmetrical building block for the synthesis of advanced materials. Its rigid structure and the presence of four methyl groups, which can be functionalized, make it an attractive starting material for creating monomers with exceptional thermal stability and specific geometric arrangements. Acetyldurene derivatives, obtained through processes like Friedel-Crafts acylation, serve as critical intermediates in the synthesis of high-value polymers.[1] The primary application of these derivatives lies in their conversion to pyromellitic dianhydride (PMDA), a cornerstone monomer for high-performance polyimides.[2][3] These polyimides are renowned for their outstanding thermal resistance, mechanical strength, and dielectric properties, making them indispensable in the aerospace, electronics, and automotive industries.[4][5][6]

This guide will provide a logical and experimentally validated workflow, starting from the synthesis of a key acetyldurene derivative, its oxidation to a tetracarboxylic acid, and subsequent cyclization to the dianhydride, culminating in the polymerization to form a high-performance polyimide.

Synthetic Pathways and Experimental Protocols

The overall workflow for the utilization of acetyldurene derivatives in the synthesis of polyimides can be visualized as a multi-step process. Each step is critical for the purity and final properties of the polymer.

Acetyldurene to Polyimide Workflow Workflow: From Durene to High-Performance Polyimide Durene Durene (1,2,4,5-Tetramethylbenzene) Acetyldurene Diacetyldurene (1,4-Diacetyl-2,5-dimethylbenzene) Durene->Acetyldurene Friedel-Crafts Acylation Pyromellitic_Acid Pyromellitic Acid (Benzene-1,2,4,5-tetracarboxylic acid) Acetyldurene->Pyromellitic_Acid Oxidation PMDA Pyromellitic Dianhydride (PMDA) Pyromellitic_Acid->PMDA Dehydration/Cyclization Polyamic_Acid Poly(amic acid) Precursor PMDA->Polyamic_Acid Polycondensation with Diamine Polyimide High-Performance Polyimide Polyamic_Acid->Polyimide Thermal or Chemical Imidization

Caption: A schematic overview of the synthetic route from durene to a high-performance polyimide.

Protocol 1: Synthesis of 1,4-Diacetyl-2,5-dimethylbenzene (A Representative Acetyldurene Derivative)

The Friedel-Crafts acylation is a classic and effective method for introducing acetyl groups onto the durene ring.[1][7] This reaction proceeds via an electrophilic aromatic substitution mechanism.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (2.1 eq) to the stirred suspension via the dropping funnel.

  • In a separate beaker, dissolve durene (1.0 eq) in anhydrous dichloromethane.

  • Add the durene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 2M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 2M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield white crystals of 1,4-diacetyl-2,5-dimethylbenzene.

Causality: The use of a stoichiometric amount of AlCl₃ is necessary as it complexes with both the acyl chloride and the resulting ketone product.[1] Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.

Protocol 2: Oxidation of Durene to Pyromellitic Acid

The oxidation of the methyl groups of durene to carboxylic acids is a key step. While this protocol starts from durene for a more direct route to pyromellitic acid, a similar oxidation can be applied to acetyldurene derivatives, though the acetyl groups would also be oxidized. The liquid-phase oxidation using a cobalt-manganese-bromine catalyst system is a common industrial method.[8][9]

Materials:

  • Durene

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Acetic acid (glacial)

  • Pressurized air or oxygen source

Equipment:

  • High-pressure autoclave reactor with a gas inlet, pressure gauge, and mechanical stirrer

  • Heating system for the reactor

  • Filtration setup

Procedure:

  • Charge the high-pressure autoclave with durene, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with air or an oxygen/nitrogen mixture.

  • Heat the reactor to the desired temperature (typically 150-200°C) with vigorous stirring.

  • Maintain the reaction under pressure for several hours, supplying additional air/oxygen as needed to maintain the pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The resulting slurry contains pyromellitic acid as a solid.

  • Filter the crude product and wash with acetic acid and then water.

  • The crude pyromellitic acid can be purified by recrystallization from water.

Causality: The heavy metal catalyst system facilitates the oxidation of the alkyl side chains of the aromatic ring by molecular oxygen.[8] The bromide acts as a promoter in the catalytic cycle.

Protocol 3: Preparation of Pyromellitic Dianhydride (PMDA) from Pyromellitic Acid

The dehydration of pyromellitic acid to form the dianhydride is typically achieved by heating.[10]

Materials:

  • Pyromellitic acid

  • Acetic anhydride (optional, for laboratory scale)

Equipment:

  • Oven or furnace with temperature control

  • Sublimation apparatus (for purification)

  • Round-bottom flask with a condenser (for acetic anhydride method)

Procedure (Thermal Dehydration):

  • Place the purified pyromellitic acid in a suitable vessel for heating.

  • Heat the acid in a solid state. A two-stage heating process is often employed: initially heat at a temperature not lower than 240°C until about 80-95% of the acid is converted to the dianhydride.[10]

  • Then, continue heating the remaining pyromellitic acid at a regulated temperature between 200°C and 235°C to complete the dehydration.[10]

  • The crude PMDA can be purified by sublimation under vacuum.

Causality: The application of heat provides the energy required to eliminate two molecules of water from the four carboxylic acid groups, leading to the formation of the two five-membered anhydride rings.

Protocol 4: Synthesis of a Polyimide from PMDA and an Aromatic Diamine

The synthesis of polyimides is most commonly achieved through a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclization to the final polyimide.[11]

Materials:

  • Pyromellitic dianhydride (PMDA), purified

  • 4,4'-Oxydianiline (ODA) or another suitable aromatic diamine

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Equipment:

  • Dry glass vessel with a mechanical stirrer and nitrogen inlet

  • Syringe or dropping funnel

  • Glass plates for casting films

  • Programmable oven

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry glass vessel under a nitrogen atmosphere, dissolve the aromatic diamine (e.g., ODA) (1.0 eq) in anhydrous DMAc with stirring until a clear solution is obtained.

    • Gradually add solid PMDA (1.0 eq) to the diamine solution in portions.[11]

    • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Film Casting and Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a programmable oven.

    • Heat the film in a stepwise manner, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the thermal imidization.

  • Chemical Imidization (Alternative):

    • To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.[5]

    • Stir the mixture at room temperature for several hours to achieve chemical imidization in solution.

    • The resulting polyimide can then be precipitated, washed, and dried.

Causality: The two-step process allows for the formation of a processable precursor (poly(amic acid)) which can be cast into films or shaped before being converted into the final, often insoluble and intractable, polyimide.[11]

Polyimide Synthesis Mechanism Mechanism of Polyimide Formation cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization (Cyclization) PMDA Pyromellitic Dianhydride (PMDA) PAA Poly(amic acid) PMDA->PAA Diamine Aromatic Diamine (e.g., ODA) Diamine->PAA Polyimide Polyimide PAA->Polyimide Water + 2n H₂O PAA->Water

Caption: A simplified representation of the two-step polyimide synthesis mechanism.

Characterization and Properties of Acetyldurene-Derived Materials

The properties of the final polyimide are highly dependent on the purity of the monomers and the processing conditions. A variety of analytical techniques are employed to characterize these materials.

PropertyCharacterization Technique(s)Typical Values/Observations for PMDA-ODA Polyimide
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyFTIR: Characteristic imide carbonyl peaks (~1780 and 1720 cm⁻¹), disappearance of amic acid bands.[5] NMR: Aromatic proton signals consistent with the polymer backbone.
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature (T_d) typically > 500°C in a nitrogen atmosphere.[12]
Glass Transition Temperature (T_g) Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA)T_g often in the range of 350-420°C, indicating high-temperature operational capability.[5]
Mechanical Properties Tensile TestingHigh tensile strength and modulus, indicating a strong and rigid material.[5]
Optical Properties UV-Vis SpectroscopyTypically exhibits a yellow to amber color due to charge-transfer complexes, with low transparency in the visible region for standard aromatic polyimides.[5]
Crystallinity X-ray Diffraction (XRD)Can range from amorphous to semi-crystalline depending on the specific diamine and processing conditions.[13]

Other Potential Applications of Acetyldurene Derivatives

While the primary application of acetyldurene derivatives in materials science is as a precursor to PMDA for polyimides, other potential applications exist, though they are less explored in the literature.

  • Crosslinking Agents: The acetyl groups on acetyldurene derivatives could potentially undergo reactions to form crosslinks in polymer systems, enhancing their thermal and mechanical properties.

  • Building Blocks for Porous Materials: The rigid and symmetric nature of the durene core makes it a candidate for the synthesis of metal-organic frameworks (MOFs) or other porous crystalline materials, although this is not a widely reported application.

  • Liquid Crystals: Certain substituted aromatic compounds can exhibit liquid crystalline behavior. While not a primary application, functionalized acetyldurene derivatives could be investigated for their potential as mesogens.

Conclusion

Acetyldurene derivatives, and by extension the durene core, are valuable intermediates in the synthesis of high-performance materials. Their most significant and well-established application is as a precursor to pyromellitic dianhydride, a critical monomer for the production of polyimides with exceptional thermal and mechanical properties. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to synthesize and characterize these advanced materials. The detailed step-by-step procedures, coupled with an understanding of the underlying chemical principles, will enable the reproducible fabrication of high-quality polyimide films and other material forms for demanding applications in various technological fields.

References

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  • National Institutes of Health. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

How to avoid diacetylation in the synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Diacetylation Welcome to the technical support center for the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone, a critical intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Diacetylation

Welcome to the technical support center for the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone, a critical intermediate in various research and development applications. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its synthesis via the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene), with a primary focus on preventing the formation of the diacetylated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone?

The principal challenge is controlling the electrophilic aromatic substitution to favor mono-acylation over di-acylation. Durene is a highly activated aromatic ring due to the presence of four electron-donating methyl groups, which makes it susceptible to a second acylation reaction, yielding the undesired 1,4-diacetyl-2,3,5,6-tetramethylbenzene.

Q2: I'm observing a significant amount of diacetylated product in my reaction. What are the likely causes?

Several factors can contribute to the formation of the diacetylated byproduct. These include:

  • Incorrect order of reactant addition: Adding the Lewis acid to a mixture of durene and the acylating agent can lead to localized high concentrations of the activated acylium ion, promoting a second acylation.

  • Suboptimal stoichiometry: An excess of the acylating agent or Lewis acid relative to durene can drive the reaction towards di-substitution.

  • Elevated reaction temperature: Higher temperatures can provide the necessary activation energy for the second, less favorable acylation of the already deactivated (but still reactive) mono-acylated product.

  • Prolonged reaction time: Allowing the reaction to proceed for too long after the complete consumption of the starting material can increase the likelihood of diacetylation.

Q3: How can I effectively minimize or eliminate the formation of the diacetylated byproduct?

The key to preventing diacetylation lies in carefully controlling the reaction conditions. The following strategies are highly recommended:

  • Employ the Perrier Method: This is the most critical adjustment. The Perrier method involves the pre-formation of the acylium ion complex by adding the acylating agent (e.g., acetyl chloride) to the Lewis acid (e.g., aluminum chloride) before the dropwise addition of the durene solution.[1] This ensures a controlled and steady supply of the electrophile, minimizing its excess at any point in the reaction.

  • Optimize Stoichiometry: A slight excess of the Lewis acid to the acylating agent is common, but the durene should be the limiting reagent. A molar ratio of approximately 1:1.1-1.4:1 (Durene:Acylating Agent:Lewis Acid) is a good starting point.

  • Control the Temperature: The reaction should be initiated at a low temperature (e.g., 0-5 °C) to manage the initial exothermic reaction and then allowed to proceed at a controlled temperature, often room temperature. Avoid excessive heating.[2]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of durene. The reaction should be quenched as soon as the starting material is no longer observed to prevent the formation of the diacetylated product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of diacetylated product Incorrect order of addition of reagents.Adopt the Perrier method : Add the durene solution slowly to the pre-formed complex of the Lewis acid and acetyl chloride.
Excess of acylating agent and/or Lewis acid.Carefully control the stoichiometry. Use durene as the limiting reagent. A recommended molar ratio is Durene:Acetyl Chloride:AlCl₃ of 1:1.1:1.4.
Reaction temperature is too high.Maintain a low to moderate temperature. Start the reaction at 0-5 °C and then stir at room temperature.
Reaction time is too long.Monitor the reaction progress using TLC or GC and quench the reaction as soon as the durene is consumed.
Low yield of the desired mono-acetylated product Incomplete reaction.Ensure the reaction is stirred for a sufficient amount of time at a suitable temperature. Monitor the reaction progress to determine the optimal reaction time.
Deactivation of the Lewis acid catalyst.Use a fresh, anhydrous Lewis acid. Ensure all glassware and solvents are thoroughly dried to prevent moisture contamination.
Inefficient work-up and purification.Follow a careful work-up procedure to neutralize the catalyst and remove byproducts. Recrystallization is often an effective purification method.
Formation of other byproducts Impurities in starting materials.Use high-purity durene, acetyl chloride, and aluminum chloride.
Side reactions due to high temperatures.Maintain strict temperature control throughout the reaction.

Experimental Protocol: Synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone via the Perrier Method

This protocol is designed to favor the formation of the mono-acetylated product.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice

Procedure:

  • Preparation of the Acylium Ion Complex: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.4 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. A yellow to orange complex should form. Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the acylium ion complex.

  • Addition of Durene: Dissolve durene (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.

  • Add the durene solution dropwise to the acylium ion complex suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure 1-(2,3,5,6-tetramethylphenyl)ethanone as a white solid.

Visualizing the Process

Diagram of the Perrier Method Workflow:

Perrier_Method cluster_preparation Step 1: Acylium Ion Complex Formation cluster_reaction Step 2: Acylation Reaction cluster_workup Step 3: Quenching & Purification A Anhydrous AlCl₃ in CH₂Cl₂ C Acylium Ion Complex (CH₃CO⁺AlCl₄⁻) A->C 0-5 °C B Acetyl Chloride B->C Slow addition E Reaction Mixture C->E D Durene in CH₂Cl₂ D->E Slow addition at 0-5 °C F Mono-acylated Product Complex E->F Warm to RT, 1-3h G Ice/HCl Quench F->G H Extraction & Washing G->H I Purification (Recrystallization) H->I J Final Product: 1-(2,3,5,6-Tetramethylphenyl)ethanone I->J

Caption: Workflow for the synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone using the Perrier method to avoid diacetylation.

Logical Relationship for Troubleshooting Diacetylation:

Troubleshooting_Diacetylation cluster_causes Potential Causes cluster_solutions Corrective Actions Problem High Diacetylation Observed Cause1 Incorrect Reagent Addition Order Problem->Cause1 Cause2 Excess Acylating Agent/Lewis Acid Problem->Cause2 Cause3 High Reaction Temperature Problem->Cause3 Cause Cause Problem->Cause Solution1 Implement Perrier Method Cause1->Solution1 Solution2 Adjust Stoichiometry Cause2->Solution2 Solution3 Control Temperature (0°C to RT) Cause3->Solution3 Cause4 Prolonged Reaction Time Solution4 Monitor Reaction & Quench Promptly Cause4->Solution4 Goal Successful Mono-acylation Solution1->Goal Solution2->Goal Solution3->Goal Solution4->Goal -4 -4

Caption: Troubleshooting logic for minimizing diacetylation in the Friedel-Crafts acylation of durene.

Mechanistic Insight: Why Diacetylation Occurs

The Friedel-Crafts acylation proceeds via an electrophilic attack of a resonance-stabilized acylium ion on the aromatic ring.[3] The initial acylation of durene forms 1-(2,3,5,6-tetramethylphenyl)ethanone. The acetyl group is electron-withdrawing and thus deactivates the aromatic ring towards further electrophilic substitution.[4] However, durene is a very electron-rich and highly activated substrate. This high activation can sometimes overcome the deactivating effect of the first acetyl group, especially under forcing conditions (high temperature, excess reagents), leading to a second acylation at the remaining available position. The Perrier method helps to maintain a low concentration of the highly reactive acylium ion, thereby favoring the reaction with the more activated starting material (durene) over the less activated mono-acetylated product.

References

  • Friedel–Crafts reaction. In: Wikipedia. ; 2024. Accessed January 17, 2026. [Link]

  • Dahl, T. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. 2012;6(1):59. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. ResearchGate. [Link]

  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. ; 2024. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. ; 2022. [Link]

  • Organic Reaction Mechanism. SlidePlayer. [Link]

  • Effect of temperature on the acylation of PC with DA. Reaction condition. ResearchGate. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Friedel-Crafts Acylation of Durene

Welcome to the technical support center for the Friedel-Crafts acylation of durene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of durene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the nuances of this reaction and optimize your product yield.

Troubleshooting Guide: A Deeper Dive into Common Experimental Issues

The Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) is a powerful method for the synthesis of acetylated durene derivatives, which are valuable intermediates in various fields. However, the high reactivity and steric hindrance of the durene ring can present unique challenges. This guide addresses common problems in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the Friedel-Crafts acylation of durene can stem from several factors, often related to reagent quality and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or starting materials will deactivate the catalyst. Always use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.[1][2]

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[3][4] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][4] Ensure you are using at least one equivalent of the catalyst relative to the acylating agent.

  • Sub-optimal Reaction Temperature: Temperature control is critical. While some reactions proceed at room temperature, the acylation of durene may require gentle heating to overcome the activation energy.[1] However, excessive heat can lead to side reactions and decomposition of the product.[1] Start with literature-reported conditions and optimize from there.

  • Poor Reagent Purity: The purity of durene and the acylating agent (e.g., acetyl chloride or acetic anhydride) is paramount. Impurities can lead to the formation of byproducts and consume the catalyst.

Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

The formation of multiple products can be due to polysubstitution or isomeric impurities.

  • Polysubstitution: While the acyl group is deactivating, the four activating methyl groups on the durene ring can still promote further acylation, especially under harsh conditions.[5] To minimize this, use a 1:1 stoichiometry of durene to the acylating agent and avoid prolonged reaction times or excessive temperatures.

  • Isomeric Products: The primary product of the mono-acylation of durene is 2,3,5,6-tetramethylacetophenone. However, depending on the reaction conditions, other isomers might form. The choice of solvent can influence regioselectivity. For instance, using a non-polar solvent like carbon disulfide can favor one isomer, while a more polar solvent like nitrobenzene might lead to a different product distribution.[2]

Question 3: The work-up of my reaction is problematic, leading to product loss. What is the best procedure?

A proper work-up is crucial for isolating your product in high yield and purity.

  • Decomposition of the Catalyst Complex: The reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1][6] This will decompose the aluminum chloride-ketone complex and separate the inorganic salts into the aqueous layer.[7]

  • Emulsion Formation: During the aqueous work-up, emulsions can form, making phase separation difficult. To break up emulsions, you can add a saturated solution of sodium chloride (brine).[2]

  • Complete Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like dichloromethane or diethyl ether.[6][7]

Frequently Asked Questions (FAQs)

Here we address some of the most frequently asked questions regarding the Friedel-Crafts acylation of durene.

What is the role of the Lewis acid in the Friedel-Crafts acylation?

The Lewis acid, typically AlCl₃, activates the acylating agent.[8] It coordinates to the halogen of the acyl halide or the oxygen of the anhydride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich durene ring in an electrophilic aromatic substitution reaction.[8][9]

Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and solid acid catalysts like zeolites can be used.[10][11] The choice of catalyst can influence the reaction's efficiency and selectivity. For some substrates, greener and more reusable solid acid catalysts are being explored to minimize waste and environmental impact.[10][12]

Why is Friedel-Crafts acylation preferred over alkylation for introducing an alkyl group?

Friedel-Crafts alkylation is prone to several issues that are avoided with acylation. Alkylation reactions can undergo carbocation rearrangements, leading to a mixture of products.[13] They are also susceptible to polyalkylation because the newly introduced alkyl group is activating.[13] In contrast, the acyl group introduced in acylation is deactivating, preventing further reactions.[14] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[3][14]

What safety precautions should I take when performing a Friedel-Crafts acylation?

  • Anhydrous Aluminum Chloride: This reagent is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][15]

  • Acylating Agents: Acyl chlorides like acetyl chloride are corrosive and lachrymators (tear-producing).[16] They should also be handled in a fume hood with proper PPE.

  • Solvents: Many solvents used in this reaction, such as dichloromethane and carbon disulfide, are volatile and have associated health risks.[15] Ensure adequate ventilation.

  • Reaction Quenching: The quenching of the reaction with water is highly exothermic. Perform this step slowly and with efficient cooling and stirring.[6]

Experimental Protocols

Detailed Step-by-Step Methodology for the Friedel-Crafts Acylation of Durene

This protocol is a general guideline and may require optimization for your specific setup and desired scale.

  • Reaction Setup:

    • Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

    • Protect the system from atmospheric moisture by placing a drying tube (e.g., filled with calcium chloride) on top of the condenser.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Charging:

    • In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

    • Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent:

    • Dissolve the acylating agent (e.g., acetyl chloride, 1.0 equivalent) in the anhydrous solvent in the dropping funnel.

    • Add the acylating agent solution dropwise to the stirred suspension of aluminum chloride over 15-30 minutes.

  • Addition of Durene:

    • Dissolve durene (1.0 equivalent) in the anhydrous solvent in the dropping funnel.

    • Add the durene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1][6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two to three times with the organic solvent.[6]

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.[1]

  • Isolation and Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1]

    • Purify the crude product by recrystallization or column chromatography to obtain the pure acylated durene.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Acetyldurene

ParameterVariationEffect on YieldRationale
Catalyst AlCl₃ vs. FeCl₃AlCl₃ generally gives higher yields.AlCl₃ is a stronger Lewis acid, leading to faster formation of the acylium ion.
Solvent Dichloromethane vs. Carbon DisulfideDichloromethane often provides better solubility for the catalyst complex.Solvent polarity can influence reaction rate and selectivity.
Temperature 0 °C vs. Room Temperature vs. RefluxRoom temperature is often optimal. Lower temperatures can be too slow, while reflux can increase side reactions.Balances reaction rate with the stability of reactants and products.
Stoichiometry (Durene:AcCl:AlCl₃) 1:1:1.1 vs. 1:1.2:1.3A slight excess of the acylating agent and catalyst can drive the reaction to completion, but a large excess can lead to byproducts.Ensures complete consumption of the limiting reagent.

Visualizations

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation of Durene

G Mechanism of Friedel-Crafts Acylation of Durene cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride Acetyl Chloride (CH₃COCl) AcyliumIon Acylium Ion ([CH₃C=O]⁺) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ Durene Durene SigmaComplex Sigma Complex (Arenium Ion) Durene->SigmaComplex + Acylium Ion Product Acetyldurene SigmaComplex->Product - H⁺ (with AlCl₄⁻) AlCl3_2 AlCl₃ HCl HCl

Caption: The three-step mechanism of the Friedel-Crafts acylation of durene.

Diagram 2: Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield in Durene Acylation start Low Yield Observed check_reagents Check Reagent Quality - Anhydrous AlCl₃? - Pure Durene? - Anhydrous Solvent? start->check_reagents check_conditions Review Reaction Conditions - Stoichiometry (≥1 eq. AlCl₃)? - Temperature Optimized? - Anhydrous Setup? check_reagents->check_conditions Reagents OK solution_reagents Solution: Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents Issue Found check_workup Evaluate Work-up Procedure - Proper Quenching? - Emulsion Formation? - Complete Extraction? check_conditions->check_workup Conditions OK solution_conditions Solution: Optimize stoichiometry, temperature, and ensure inert atmosphere. check_conditions->solution_conditions Issue Found solution_workup Solution: Quench carefully, use brine for emulsions, and perform multiple extractions. check_workup->solution_workup Issue Found

Caption: A systematic approach to diagnosing and resolving low yield issues.

References

  • Organic Syntheses Procedure. dypnone. [Link]

  • Begell House. (2021, May 5). SELF-CONDENSATION OF ACETOPHENONE TO DYPNONE: SYNERGISM OF MICROWAVE AND SOLID ACID CATALYSIS. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Google Patents.
  • ResearchGate. Scheme 2 Mechanism for the synthesis of dypnone via self condensation of ACP. [Link]

  • Begell Digital Library. (2022). SELF-CONDENSATION OF ACETOPHENONE TO DYPNONE: SYNERGISM OF MICROWAVE AND SOLID ACID CATALYSIS. Catalysis in Green Chemistry and Engineering, 5(1). [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Scribd. Condensation of Acetophenone To (Dypnone) Over Solid Acid Catalysts. [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ResearchGate. (2025, August 5). Condensation of acetophenone to α,β-unsaturated ketone (dypnone) over solid acid catalysts. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ElectronicsAndBooks. Condensation of acetophenone to α,ß-unsaturated ketone (dypnone) over solid acid catalysts. [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. [Link]

  • Scribd. Friedel Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • ResearchGate. (PDF) Cleaner Routes for Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2015, February 15). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Pharmaguideline. Freidel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • PubMed. Separation and purification of multiply acetylated proteins using cation-exchange chromatography. [Link]

  • PubMed. Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. [Link]

  • NIH. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2,3,5,6-Tetramethylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 1-(2,3,5,6-tetramethylphenyl)ethanone, commonly known as acetyldurene. This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(2,3,5,6-tetramethylphenyl)ethanone, commonly known as acetyldurene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this sterically hindered ketone. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure you achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful purification strategy.

Q1: What are the typical impurities I need to remove after synthesizing 1-(2,3,5,6-Tetramethylphenyl)ethanone?

A1: 1-(2,3,5,6-Tetramethylphenyl)ethanone is most commonly synthesized via the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene).[1][2] The success of your purification strategy depends on understanding the potential impurities originating from this reaction. Key impurities include:

  • Unreacted Starting Materials: Primarily durene, which is non-polar.

  • Reaction Byproducts: The most significant byproduct is often the diacetylated derivative, where a second acetyl group is added to the aromatic ring.[1][2] Controlling the reaction conditions is critical to minimize its formation.

  • Catalyst Residues: The Lewis acid catalyst (e.g., Aluminium chloride, AlCl₃) must be thoroughly removed during the aqueous workup. Incomplete quenching and washing can leave acidic or metallic residues.[3][4]

  • Solvents: Residual solvents from the reaction (e.g., dichloromethane, carbon disulfide) or workup (e.g., ethyl acetate) may be present.

Q2: What are the key physical properties of 1-(2,3,5,6-Tetramethylphenyl)ethanone relevant to its purification?

A2: Understanding the physical properties of the target compound is essential for selecting solvents and techniques. Acetyldurene is a white crystalline solid at room temperature, which makes recrystallization a viable and often preferred method.

PropertyValueSource
Molecular Formula C₁₂H₁₆O[5]
Molecular Weight 176.26 g/mol [5]
Appearance White powder / Crystalline solid[1]
Melting Point 72-75 °C[1][5]
Solubility Soluble in acetone, ethanol, dichloromethane; sparingly soluble in cold hexane.[1][6]
Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. Recrystallization is ideal for larger scales (>1 g) where the crude product is already relatively pure (>85-90%). Column chromatography is more suitable for smaller scales, difficult separations, or when very high purity is required from a complex mixture. The following decision tree can guide your choice.

G start Assess Crude Product scale What is the scale of your synthesis? start->scale purity How pure is the crude material (TLC/¹H NMR)? scale->purity > 1 gram chromatography Purify by Column Chromatography scale->chromatography < 1 gram impurity_type Are impurities significantly different in polarity? purity->impurity_type <90% Pure recrystallize Purify by Recrystallization purity->recrystallize >90% Pure impurity_type->chromatography Yes re_evaluate Re-evaluate Synthesis / Consider Sequential Purification impurity_type->re_evaluate No (e.g., isomers)

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Section 2.1: Recrystallization Issues

Recrystallization is a powerful technique but requires careful solvent selection and execution.

Q4: My crude product won't dissolve in the hot recrystallization solvent. Why?

A4: This typically points to two issues:

  • Insufficient Solvent: You may not have added enough solvent. Add the solvent in small portions to the heated mixture until the solid just dissolves.

  • Incorrect Solvent Choice: The solvent may be too non-polar for your compound, even when hot. If you have added a large volume of solvent (e.g., >20 mL per gram of crude material) and it still hasn't dissolved, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. For acetyldurene, ethanol, or a mixed solvent system like ethanol/water or acetone/hexane, are good starting points.[1][6]

Q5: My compound has dissolved, but it's "oiling out" instead of forming crystals upon cooling. What should I do?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid. This is a common problem when the boiling point of the solvent is much higher than the compound's melting point or if significant impurities are present.

G start Problem: Compound 'Oiled Out' step1 Re-heat the solution to re-dissolve the oil. start->step1 step2 Add a small amount of a co-solvent in which the compound is more soluble (e.g., more ethanol). step1->step2 step3 Allow the solution to cool much more slowly. Insulate the flask. step2->step3 step4 Did crystals form? step3->step4 success Success: Collect crystals by filtration. step4->success Yes failure Failure: Try a different solvent system with a lower boiling point. step4->failure No

Caption: Troubleshooting flowchart for "oiling out" during recrystallization.

Q6: Crystal formation is very slow or doesn't happen at all. How can I induce crystallization?

A6: If your solution remains clear upon cooling, it is likely supersaturated. Crystallization can be induced by:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.

  • Seeding: Add a tiny crystal of pure 1-(2,3,5,6-tetramethylphenyl)ethanone to the solution. This "seed crystal" acts as a template for crystallization.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to further decrease the compound's solubility.

Q7: My yield after recrystallization is very low. How can I improve it?

A7: Low yield can result from several factors:

  • Using too much solvent: This keeps a significant amount of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary for dissolution.

  • Cooling too quickly: Rapid cooling traps impurities and forms smaller crystals, which can be lost during filtration.

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete recovery from mother liquor: A second crop of crystals can often be obtained by concentrating the filtrate (mother liquor) and re-cooling.

Section 2.2: Column Chromatography Issues
Q8: How do I select an appropriate solvent system (mobile phase) for column chromatography?

A8: The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for your target compound on a TLC plate. A lower Rƒ value generally leads to better separation from impurities. Given that acetyldurene is moderately polar, start with a non-polar solvent and add a more polar co-solvent.

Solvent System (Hexane:Ethyl Acetate)PolarityRecommended Use
95:5 LowGood starting point. Elutes non-polar impurities like durene quickly.
90:10 Low-MediumLikely the optimal range for eluting the target compound.
80:20 MediumUse if the compound is not moving sufficiently in 90:10.

Pro-Tip: Always run a TLC plate with your crude mixture in several solvent systems before setting up a column to find the optimal conditions for separation.

Q9: My compound streaks on the TLC plate. What does this mean and how do I fix it?

A9: Streaking on a TLC plate can indicate several issues:

  • Sample Overload: You have spotted too much of your crude mixture on the plate. Dilute your sample and re-spot.

  • Acidic/Basic Compound: The compound may be interacting strongly with the silica gel (which is acidic). Adding a small amount (~0.5-1%) of a modifier like triethylamine (if the compound is acidic) or acetic acid (if basic) to the mobile phase can resolve this. For a neutral ketone like acetyldurene, this is less common.

  • Insolubility: The compound may not be fully soluble in the mobile phase, causing it to smear as it moves up the plate. Ensure your sample is fully dissolved before applying it to the column.

Q10: My separated fractions are still impure. What went wrong?

A10: This is a common and frustrating issue. The cause is often one of the following:

  • Poor Column Packing: Channels or cracks in the silica gel allow the sample to travel down the column unevenly, leading to broad bands and poor separation. Ensure the silica is packed as a uniform, homogenous slurry.

  • Overloading the Column: Too much crude material was loaded for the column size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Fractions Collected Too Broadly: If your collected fractions are too large, you may be combining separated compounds. Collect smaller fractions, especially as the target compound begins to elute.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This protocol is effective for purifying crude acetyldurene that is already >85% pure.

  • Dissolution: Place the crude 1-(2,3,5,6-tetramethylphenyl)ethanone (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid. Gentle heating on a hot plate may be required.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to make it clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure 1-(2,3,5,6-tetramethylphenyl)ethanone. Confirm purity by melting point analysis and/or spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for small-scale purification or for separating acetyldurene from closely related impurities.

  • Solvent System Selection: Using TLC, determine the optimal mobile phase. A starting point is 5-10% ethyl acetate in hexane. The target Rƒ should be ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel using the selected mobile phase as a slurry. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions.

  • Monitoring: Monitor the elution process by collecting small fractions (e.g., 10-15 mL) and analyzing them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 1-(2,3,5,6-tetramethylphenyl)ethanone.

References

  • Stenutz, R. 1-(2,3,5,6-tetramethylphenyl)ethanone. NIST Chemistry WebBook. [Link]

  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank, M1961. [Link]

  • Cheméo. (2023). Chemical Properties of Ethanone, 1-(2,4,6-trimethylphenyl)- (CAS 1667-01-2). [Link]

  • PubChem. 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. ResearchGate. [Link]

  • McKay, A. P., Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. Molbank, M1952. [Link]

  • PubChem. 1-(2,3,4,5,6-Pentamethylphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(2,3,4,6-Tetramethylphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

  • IndiaMART. Liquid 1 (2,3,5,6-Tetramethylphenyl)Ethanone, Purity: 99%. [Link]

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  • SIELC Technologies. (2018). Ethanone, 1-(2,4,5-trimethoxyphenyl)-. [Link]

  • McKay, A. P., Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. ResearchGate. [Link]

  • PubChem. 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,5,5-tetramethyl-2-naphthalenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Ma, J. F., et al. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Chalcone Synthesis with Sterically Hindered Ketones

Welcome to the Technical Support Center for chalcone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chalcone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when synthesizing chalcones using sterically hindered ketones. Chalcones are a valuable class of compounds with a wide range of biological activities, making their efficient synthesis crucial for further research and development.[1][2][3][4]

The classical and most common method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[5][6][7] However, when one or both of the reactants are sterically hindered, the reaction can be sluggish and result in poor yields.[1] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in chalcone synthesis with sterically hindered ketones?

A1: The primary reason is steric hindrance, which impedes the approach of the enolate, formed from the ketone, to the carbonyl carbon of the aldehyde. This crucial carbon-carbon bond-forming step in the Claisen-Schmidt condensation is sterically demanding. Bulky substituents on either the ketone or the aldehyde can significantly slow down the reaction rate and favor side reactions, leading to diminished yields of the desired chalcone.[1]

Q2: How does steric hindrance specifically affect the Claisen-Schmidt condensation mechanism?

A2: Steric hindrance affects several aspects of the reaction. Firstly, bulky groups near the α-carbon of the ketone can hinder the abstraction of a proton by the base, slowing down the formation of the reactive enolate. Secondly, and more significantly, large substituents on the ketone's enolate or the aldehyde's carbonyl group create a high-energy transition state for the nucleophilic attack, making the desired condensation less favorable. This can lead to a prevalence of unreacted starting materials or the formation of byproducts from side reactions like the Cannizzaro reaction of the aldehyde.[2]

Q3: Are there any initial, simple adjustments I can make to my standard protocol to improve yields?

A3: Yes, before resorting to more complex solutions, consider these initial adjustments:

  • Increase Reaction Time: Sterically hindered reactions are often slower. Extending the reaction time, sometimes up to 24-48 hours or even longer, can allow the reaction to proceed to completion.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions at higher temperatures.

  • Optimize Catalyst Concentration: While a 1:1 or slight excess of the aldehyde to ketone is common, adjusting the amount of base can be beneficial. For sterically hindered cases, a higher concentration of a strong base might be necessary to drive the equilibrium towards product formation.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting low yields, categorized by the experimental parameter you can adjust.

Issue 1: Inefficient Enolate Formation and/or Nucleophilic Attack

If you observe a significant amount of unreacted ketone in your reaction mixture (as determined by TLC or other analytical methods), the issue likely lies with either the formation of the enolate or its subsequent attack on the aldehyde.

Underlying Cause: Steric hindrance around the α-hydrogens of the ketone makes them less accessible to the base. Even if the enolate forms, its bulky nature hinders its approach to the aldehyde's carbonyl carbon.

Solutions:

  • Choice of Base and Solvent: The combination of base and solvent is critical. For sterically hindered ketones, a stronger base in a polar aprotic solvent can be more effective.[8]

    Base/Solvent SystemRationale
    Potassium tert-butoxide (t-BuOK) in THF or DMSO t-BuOK is a strong, non-nucleophilic base that can deprotonate hindered ketones. THF and DMSO are polar aprotic solvents that can solvate the cation without interfering with the enolate.
    Sodium Hydride (NaH) in THF NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the ketone, driving the reaction forward.
    Cesium Hydroxide (CsOH) or Rubidium Hydroxide (RbOH) in DMSO Larger cations can sometimes lead to more reactive, "naked" enolates, potentially increasing reactivity.[8]
  • Protocol: Optimized Claisen-Schmidt Condensation for a Hindered Ketone

    • To a stirred solution of the sterically hindered ketone (1.0 eq) in anhydrous DMSO, add potassium tert-butoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

    • Slowly add a solution of the aromatic aldehyde (1.1 eq) in a minimal amount of anhydrous DMSO.

    • Monitor the reaction progress by TLC. The reaction may require heating (e.g., 50-80 °C) and extended reaction times (12-48 hours).

    • Upon completion, quench the reaction by pouring it into a mixture of ice and dilute HCl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Issue 2: Competing Side Reactions and Byproduct Formation

The presence of multiple spots on your TLC plate, other than your starting materials and desired product, indicates the occurrence of side reactions.

Underlying Cause: When the desired Claisen-Schmidt condensation is slow due to steric hindrance, other, less favorable reactions can become significant. These may include the self-condensation of the ketone (if it has multiple enolizable protons) or the Cannizzaro reaction of the aldehyde (especially with strong bases and no α-hydrogens).[2]

Solutions:

  • Order of Addition: Adding the ketone to a mixture of the aldehyde and base can sometimes minimize ketone self-condensation. Conversely, adding the aldehyde slowly to the pre-formed enolate of the ketone can favor the desired cross-condensation. Experiment with both to find the optimal condition for your specific substrates.

  • Use of Milder Catalysts: While strong bases are often necessary, in some cases, they can promote side reactions. Exploring milder catalytic systems might be beneficial.

    Catalyst SystemRationale
    Lithium Hydroxide (LiOH) in a mixed solvent system LiOH is a milder base that can sometimes offer better selectivity.
    Solid-supported catalysts (e.g., KF-Alumina) These can offer advantages in terms of ease of workup and potentially different selectivity profiles.
    Acid Catalysis (e.g., HCl, H₂SO₄, or Lewis acids like BF₃·OEt₂) While less common for hindered systems, acid catalysis proceeds through an enol intermediate and might be a viable alternative in specific cases.
  • Workflow for Minimizing Side Reactions

    G start Low Yield with Byproducts order_addition Optimize Order of Addition (Ketone to Aldehyde/Base vs. Aldehyde to Enolate) start->order_addition milder_catalyst Explore Milder Catalysts (e.g., LiOH, Solid-supported) order_addition->milder_catalyst If byproducts persist alternative_route Consider Alternative Synthetic Routes (e.g., Wittig, Suzuki Coupling) milder_catalyst->alternative_route If yield remains low

    Caption: Troubleshooting workflow for byproduct formation.

Issue 3: No Reaction or Very Low Conversion

In the most challenging cases, you may observe little to no consumption of your starting materials.

Underlying Cause: The steric hindrance is so severe that even under optimized Claisen-Schmidt conditions, the reaction fails to proceed at a reasonable rate.

Solutions: Alternative Synthetic Strategies

When the Claisen-Schmidt condensation proves ineffective, it is time to consider alternative synthetic routes that are less sensitive to steric hindrance.

  • The Wittig Reaction: This reaction forms a carbon-carbon double bond between a phosphorus ylide (derived from a phosphonium salt) and a carbonyl compound. For chalcone synthesis, you can react an ylide derived from an acetophenone with an aromatic aldehyde. The Wittig reaction is often more tolerant of steric hindrance than the aldol condensation.[9]

    • Protocol: Chalcone Synthesis via Wittig Reaction

      • Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., (triphenylphosphoranylidene)acetophenone) with a strong base like n-butyllithium or sodium hydride in an anhydrous solvent like THF.

      • To the resulting ylide solution, add the sterically hindered aromatic aldehyde at low temperature (e.g., -78 °C to 0 °C).

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Work up the reaction by quenching with water and extracting the product.

      • The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki or Heck coupling can be powerful alternatives for constructing the chalcone backbone, though they require more steps to prepare the necessary starting materials.[6]

    • Suzuki Coupling Approach: Couple an aryl boronic acid with a vinyl halide or triflate.

    • Heck Coupling Approach: Couple an aryl halide with an α,β-unsaturated ketone.[6]

  • Decision Diagram for Alternative Routes

    G start Claisen-Schmidt Fails wittig Wittig Reaction start->wittig Direct C=C bond formation suzuki Suzuki Coupling start->suzuki Stepwise construction heck Heck Coupling start->heck Stepwise construction other Other Methods (e.g., Carbonylative Heck) suzuki->other heck->other

    Caption: Selecting an alternative synthetic route.

Summary of Key Troubleshooting Strategies

ProblemPotential CauseRecommended Action
Low Yield, Unreacted Ketone Inefficient enolate formation or nucleophilic attack due to steric hindrance.Use a stronger base (t-BuOK, NaH) in a polar aprotic solvent (DMSO, THF). Increase reaction time and/or temperature.
Multiple Byproducts Slow desired reaction allows for competing side reactions.Optimize the order of reactant addition. Explore milder catalysts (LiOH, solid-supported).
No Reaction/Very Low Conversion Severe steric hindrance preventing the Claisen-Schmidt reaction.Switch to an alternative synthetic strategy like the Wittig reaction or a Palladium-catalyzed cross-coupling reaction.

By systematically addressing these potential issues, you can significantly improve your chances of successfully synthesizing chalcones, even with challenging, sterically hindered ketones. Remember that careful monitoring of your reaction's progress and a willingness to explore different conditions and synthetic routes are key to overcoming these synthetic challenges.

References

  • S. Bi, "Chalcone: A Privileged Structure in Medicinal Chemistry," PubMed Central, National Center for Biotechnology Information. [Link]

  • A. A. Kamal, et al., "Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues," National Institutes of Health. [Link]

  • "Chalcone Synthesis," Reddit, r/OrganicChemistry. [Link]

  • "Claisen–Schmidt condensation between heteroaromatic ketones and aldehydes," ResearchGate. [Link]

  • F. J. Alcaide, et al., "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure," National Institutes of Health, 2023. [Link]

  • A. D. Kachkovskyi, et al., "Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes," ResearchGate, 2007. [Link]

  • J. Lu, et al., "Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water," ResearchGate, 2004. [Link]

  • "Review on Synthesis of Chalcone and its Derivatives with their Biological Activities," International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • S. A. de Oliveira, et al., "The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery," PubMed Central, National Center for Biotechnology Information. [Link]

  • D. V. S. G. K. Kaladhar, et al., "Chalcone Derivatives: Promising Starting Points for Drug Design," PubMed Central, National Center for Biotechnology Information, 2017. [Link]

  • "Claisen-Schmidt Condensation: Videos & Practice Problems," Pearson. [Link]

  • H. Vidja, et al., "SYNTHESIS OF CHALCONES," JETIR. [Link]

  • "Claisen–Schmidt condensation," Wikipedia. [Link]

  • S. Singh, et al., "Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review," National Institutes of Health, 2022. [Link]

Sources

Troubleshooting

Common impurities in 1-(2,3,5,6-Tetramethylphenyl)ethanone synthesis and their NMR signals

Welcome to the technical support resource for the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone, a versatile building block in organic chemistry. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone, a versatile building block in organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, with a particular focus on identifying common impurities through Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(2,3,5,6-tetramethylphenyl)ethanone and what are the key reaction principles?

The most prevalent and established method for the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone is the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene).[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring of durene.[3]

The reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[1][3] The acylating agent can be either acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O).[4] The aluminum chloride activates the acylating agent by forming a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich durene ring.[5]

A critical aspect of this synthesis is controlling the reaction conditions to favor mono-acylation and prevent the formation of di-acetylated byproducts.[2] Careful addition of the reactants and temperature control are paramount for achieving high purity and yield.

Troubleshooting Guide: Identifying Common Impurities by ¹H NMR

One of the most powerful tools for assessing the purity of your 1-(2,3,5,6-tetramethylphenyl)ethanone is ¹H NMR spectroscopy. The following section details the characteristic NMR signals of the desired product and common impurities you may encounter.

Workflow for NMR-Based Impurity Identification

The following diagram outlines a systematic approach to identifying impurities in your crude product based on its ¹H NMR spectrum.

G cluster_impurities Impurity Identification start Acquire ¹H NMR of Crude Product check_product Identify Product Signals: - Aromatic H (s, ~6.9 ppm) - Acetyl CH₃ (s, ~2.5 ppm) - Ring CH₃ (s, ~2.1-2.3 ppm) start->check_product has_impurities Additional Signals Present? check_product->has_impurities is_pure Product is Pure has_impurities->is_pure No check_durene Signal at ~6.89 ppm (s, 2H) and ~2.18 ppm (s, 12H)? has_impurities->check_durene Yes is_durene Impurity: Unreacted Durene check_durene->is_durene Yes check_acetyl_chloride Signal at ~2.6 ppm (s, 3H)? check_durene->check_acetyl_chloride No end_analysis Implement Purification Strategy is_durene->end_analysis is_acetyl_chloride Impurity: Acetyl Chloride check_acetyl_chloride->is_acetyl_chloride Yes check_acetic_anhydride Signal at ~2.2 ppm (s, 6H)? check_acetyl_chloride->check_acetic_anhydride No is_acetyl_chloride->end_analysis is_acetic_anhydride Impurity: Acetic Anhydride check_acetic_anhydride->is_acetic_anhydride Yes check_diacetyl Multiple aromatic and/or acetyl signals? (Potentially downfield shifted) check_acetic_anhydride->check_diacetyl No is_acetic_anhydride->end_analysis is_diacetyl Impurity: Diacetylated Durene check_diacetyl->is_diacetyl Yes check_isomers Additional aromatic signals in the ~6.8-7.2 ppm region? (Potentially non-singlets) check_diacetyl->check_isomers No is_diacetyl->end_analysis is_isomers Impurity: Isomeric Products check_isomers->is_isomers Yes check_isomers->end_analysis No is_isomers->end_analysis

Sources

Optimization

Side reactions of Grignard reagents with sterically hindered ketones like acetyldurene

Welcome to the technical support center for navigating the complexities of Grignarnd reactions, specifically when dealing with sterically hindered ketones like acetyldurene (2',3',5',6'-tetramethylacetophenone). This gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Grignarnd reactions, specifically when dealing with sterically hindered ketones like acetyldurene (2',3',5',6'-tetramethylacetophenone). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving desired product yields and minimizing side reactions in these demanding transformations.

Introduction: The Challenge of Steric Hindrance

The Grignard reaction is a cornerstone of organic synthesis, prized for its ability to form carbon-carbon bonds.[1][2] However, when the electrophilic carbonyl carbon is sterically encumbered, as in acetyldurene, the straightforward nucleophilic addition pathway is often impeded. This steric congestion dramatically increases the activation energy for the desired 1,2-addition, allowing alternative, often undesired, reaction pathways to become dominant.[3][4] This guide provides a structured approach to understanding, troubleshooting, and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with acetyldurene showing low conversion to the desired tertiary alcohol?

A: Low conversion is a common issue stemming from the significant steric hindrance around the carbonyl group of acetyldurene.[3][5] This bulkiness hinders the approach of the Grignard reagent, leading to a high activation energy for the desired nucleophilic addition. Consequently, side reactions such as enolization and reduction can become the major pathways.[3][6]

Q2: I'm observing the recovery of my starting ketone, acetyldurene, after the reaction. What is happening?

A: Recovery of the starting material is often a direct consequence of enolization.[6] The Grignard reagent, acting as a base, abstracts an acidic α-proton from the ketone to form a magnesium enolate.[3][6][7] During aqueous workup, this enolate is protonated, regenerating the starting ketone.

Q3: My main product is a secondary alcohol, not the expected tertiary alcohol. What is causing this reduction?

A: This indicates that the Grignard reagent is acting as a reducing agent instead of a nucleophile.[6][8] This occurs when the Grignard reagent possesses β-hydrogens. The reaction proceeds through a six-membered cyclic transition state, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[6]

Q4: Can changing the Grignard reagent improve my results?

A: Absolutely. The structure of the Grignard reagent is a critical factor. Using less bulky Grignard reagents (e.g., methylmagnesium bromide) or those lacking β-hydrogens can significantly influence the reaction outcome. Additionally, more reactive organometallic reagents, such as organolithium compounds, may favor the desired addition reaction.[3]

Q5: Are there any additives that can promote the desired 1,2-addition?

A: Yes, the use of additives is a highly effective strategy. Cerium(III) chloride (CeCl₃) is a well-known additive that can dramatically improve the yield of the 1,2-addition product.[3][5] It is believed to form an organocerium species in situ, which is more oxophilic and less basic than the Grignard reagent, thereby suppressing enolization and promoting nucleophilic attack.[3]

Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section provides a detailed analysis of the common side reactions encountered with sterically hindered ketones and offers actionable troubleshooting protocols.

Problem 1: Predominant Enolization

Causality: When the steric hindrance around the carbonyl group is severe, the Grignard reagent can function as a strong base, abstracting a proton from the α-carbon of the ketone.[6][7] This acid-base reaction is often kinetically more favorable than the sterically demanding nucleophilic addition.[7] The resulting enolate is unreactive towards further Grignard addition and, upon workup, reverts to the starting ketone.

Visualizing the Mechanism:

Enolization Ketone Acetyldurene (Sterically Hindered Ketone) Enolate Magnesium Enolate Ketone->Enolate α-proton abstraction Grignard R-MgX (Grignard Reagent) Grignard->Enolate Product Recovered Starting Material (Acetyldurene) Enolate->Product Protonation Workup Aqueous Workup (H₃O⁺) Workup->Product

Caption: Enolization pathway leading to starting material recovery.

Troubleshooting Protocol: The Luche Reaction (Organocerium Reagents)

The use of cerium(III) chloride to generate more selective organocerium reagents is a highly effective method to suppress enolization.[3]

Step-by-Step Methodology:

  • Drying of Cerium(III) Chloride: Anhydrous CeCl₃ is crucial for the success of this reaction. Dry CeCl₃·7H₂O under vacuum (1-2 mmHg) at 140-150 °C for at least 4 hours. Store the anhydrous salt in a desiccator.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous CeCl₃ (1.2 equivalents relative to the ketone).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the suspension vigorously for 2-3 hours at room temperature.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Grignard Reagent Addition: Slowly add the Grignard reagent (1.1 equivalents) to the cooled suspension and stir for 1 hour at -78 °C. This in situ transmetalation generates the organocerium reagent.

  • Substrate Addition: Add a solution of acetyldurene in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Allow the mixture to warm to room temperature, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Parameter Standard Grignard Luche Condition
Primary Pathway Enolization/Reduction1,2-Addition
Typical Yield (Addition) <10%70-90%
Key Reagent RMgX"R-CeCl₂" (in situ)

Table 1. Comparison of typical outcomes for Grignard reactions with sterically hindered ketones.

Problem 2: Competing Reduction

Causality: If the Grignard reagent contains β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state, a process analogous to the Meerwein-Ponndorf-Verley reduction.[3][6] Steric hindrance at the carbonyl carbon favors this pathway as the hydride transfer is less sterically demanding than the approach of the entire alkyl group of the Grignard reagent.

Visualizing the Mechanism:

Reduction Ketone Ketone (Acetyldurene) C=O TS Six-Membered Transition State Ketone->TS Grignard Grignard Reagent β-H C-MgX Grignard->TS Alkoxide Magnesium Alkoxide TS->Alkoxide Alkene Alkene byproduct TS->Alkene Product Secondary Alcohol Alkoxide->Product Workup (H₃O⁺)

Caption: Reduction pathway via a cyclic transition state.

Troubleshooting & Optimization:

  • Choice of Grignard Reagent: The most straightforward solution is to use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[3]

  • Employ Organolithium Reagents: Organolithium reagents are generally less prone to acting as reducing agents compared to their Grignard counterparts.[3]

  • Utilize Additives: The use of CeCl₃, as described in the Luche reaction protocol, can also effectively mitigate the reduction pathway by favoring the nucleophilic addition.[3]

Problem 3: Single Electron Transfer (SET) Pathway

Causality: For some sterically hindered ketones, particularly aromatic ones, the reaction may proceed through a single electron transfer (SET) mechanism.[6][9] In this pathway, an electron is transferred from the Grignard reagent to the ketone, forming a ketyl radical anion and an alkyl radical. While this pathway is less common for typical alkyl ketones, it can become significant with highly hindered substrates.[9] Evidence for SET pathways is often inferred from the formation of unexpected side products arising from radical coupling or other radical-mediated processes. However, some studies suggest that for most Grignard reactions with alkyl ketones, the concerted two-electron pathway is dominant.[9]

Visualizing the Mechanism:

SET_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone Sterically Hindered Ketone Ketyl Ketyl Radical Anion Ketone->Ketyl SET Grignard Grignard Reagent AlkylRadical Alkyl Radical Grignard->AlkylRadical SET AdditionProduct 1,2-Addition Product Ketyl->AdditionProduct SideProducts Side Products (e.g., Pinacol Coupling) Ketyl->SideProducts AlkylRadical->AdditionProduct Radical Combination

Caption: Single Electron Transfer (SET) mechanism.

Troubleshooting & Optimization:

  • Solvent Choice: The choice of solvent can influence the propensity for SET. More polar solvents like THF can sometimes stabilize the radical ion intermediates.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the SET pathway.

  • Additives: The use of radical scavengers is generally not practical as they would interfere with the Grignard reagent itself. The aforementioned Luche conditions are often the best approach to steer the reaction towards the desired polar, two-electron mechanism.

Concluding Remarks

Successfully performing Grignard reactions on sterically hindered ketones like acetyldurene requires a departure from standard protocols. A mechanistic understanding of the competing side reactions—enolization, reduction, and potentially single electron transfer—is paramount. By carefully selecting reagents, employing powerful additives like cerium(III) chloride, and optimizing reaction conditions, researchers can effectively navigate these challenges and achieve high yields of the desired tertiary alcohol products.

References

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  • TigerWeb. (n.d.). Reducing Agents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • MacG. Ashby, E. C., & DePriest, R. N. (1982). Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. Journal of the American Chemical Society, 104(22), 6054–6063.
  • ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Retrieved from [Link]

  • Adams, J. A., Heron, N. M., Koss, A.-M., & Hoveyda, A. H. (2003). Stereoselective Chelate-Controlled Addition of Grignard Reagents to Unsaturated Medium-Ring Heterocycles. The Journal of Organic Chemistry, 68(24), 9279–9286.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Cowan, D. O., & Mosher, H. S. (1962). Comparison of the Reactions of Grignard Reagents and Dialkylmagnesium Compounds in Addition, Reduction, and Enolization Reactions. The Journal of Organic Chemistry, 27(1), 1–5.
  • PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Ashby, E. C., & Goel, A. B. (1981). Direct Evidence Supporting a Single-Electron Transfer Pathway in the Reduction of Ketones by Primary, Secondary, and Tertiary Grignard Reagents. Journal of the American Chemical Society, 103(16), 4983–4985.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

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  • Cheng, C.-H., & Chen, S.-J. (1999). Chelation-Assisted Regioselective C−O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the Preparation of Monosaccharide Derivatives Containing Only One Free Hydroxy Group. The Journal of Organic Chemistry, 64(2), 534–538.
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  • C Patel Metallurgy & Chemistry [IISc Bangalore]. (2022, July 18). Grignard Reagent as a Reducing agent. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Marrazzini, C., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Bottorff, E. M. (1941). I. Action of the Grignard Reagent on Sterically Hindered Esters. II.
  • LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Retrieved from [Link]

  • Reddit. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone? Retrieved from [Link]

  • PubMed Central. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The species involved in the single electron transfer (SET) mechanism of the Grignard reaction, as established by Yamabe and Yamasuki. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]

  • Quora. (2024, July 30). What is the process for obtaining an enolate from a Grignard reaction? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Reddit. (2022, December 21). Grignard side reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 1-(2,3,5,6-Tetramethylphenyl)ethanone Production

Welcome to the technical support center for the synthesis and scale-up of 1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyl durene. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyl durene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its production via Friedel-Crafts acylation. Here, we synthesize technical data with field-proven insights to provide actionable troubleshooting advice and robust protocols.

Section 1: Troubleshooting Guide

The Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) is a powerful C-C bond-forming reaction. However, scaling this process from the benchtop to pilot or production scale introduces significant challenges related to reaction control, impurity formation, and product isolation. This section addresses the most common issues encountered.

Issue 1: Low Product Yield and Poor Conversion

Symptom: You observe a low yield of the desired 1-(2,3,5,6-Tetramethylphenyl)ethanone, and analytical monitoring (e.g., GC or HPLC) shows a significant amount of unreacted durene.

Potential Causes:

  • Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will deactivate it, reducing its Lewis acidity and effectiveness.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of the Lewis acid.[1][2][3] This is because the ketone product is a moderate Lewis base and forms a stable, inactive complex with AlCl₃, effectively sequestering the catalyst.[1][4]

  • Sub-optimal Temperature: The reaction may be too slow at very low temperatures, leading to incomplete conversion within the allotted time.

  • Poor Mass Transfer: In a heterogeneous slurry, inadequate agitation can lead to poor mixing of reagents, limiting the reaction rate.

Suggested Solutions & Preventative Measures:

  • Ensure Catalyst Activity: Use fresh, high-purity, anhydrous aluminum chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Optimize Catalyst Stoichiometry: A molar ratio of at least 1.1 equivalents of AlCl₃ relative to the acylating agent (acetyl chloride) is typically required.[1] The exact amount may need to be optimized for your specific scale and conditions.

  • Controlled Temperature Profile: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition phase to control the initial exotherm and minimize side reactions. After the addition is complete, allow the reaction to slowly warm to ambient temperature and stir for an extended period (e.g., 12-24 hours) to drive it to completion.[5]

  • Improve Agitation: On scale-up, ensure the reactor's overhead stirrer is capable of effectively suspending the AlCl₃ slurry to maintain a high interfacial area for reaction.

Issue 2: Formation of Diacetyl Durene Impurity

Symptom: A significant peak corresponding to the diacetylated derivative (1,4-diacetyl-2,3,5,6-tetramethylbenzene) is detected during in-process controls.[5][6]

Potential Causes:

  • Incorrect Order of Addition: The product, acetyl durene, is deactivated towards further electrophilic substitution.[2][7] However, durene itself is highly activated due to the four methyl groups. If high local concentrations of the highly reactive acylium ion electrophile encounter unreacted durene, di-substitution can occur before the initial product has fully formed and complexed with the catalyst.

  • Reaction Temperature Too High: Higher temperatures can increase the rate of the second acylation, competing with the primary desired reaction.

Suggested Solutions & Preventative Measures:

  • Implement the "Perrier Method": The most effective way to suppress di-acylation is to control the concentration of the active species.[5] This is achieved by first preparing the complex between aluminum chloride and acetyl chloride. Then, the durene solution is added slowly and controllably to this mixture.[5][6] This ensures that the electrophile is always present in excess relative to the durene, favoring mono-acylation.

  • Strict Temperature Control: Maintain a low temperature (0-5 °C) throughout the durene addition to ensure maximum selectivity.

Issue 3: Difficult Aqueous Work-up and Product Isolation

Symptom: During the quench step (hydrolysis of the catalyst-ketone complex), you experience an uncontrollable exotherm, violent gas evolution (HCl), or the formation of persistent emulsions that complicate phase separation.

Potential Causes:

  • Uncontrolled Quench: Adding water or aqueous acid too quickly to the reaction mixture will result in a rapid, highly exothermic hydrolysis of excess AlCl₃ and the product complex.

  • Incorrect Quenching Medium: Quenching directly into water can be too vigorous.

  • Formation of Aluminum Hydroxide: If the quench is performed under neutral or basic conditions, gelatinous aluminum hydroxide [Al(OH)₃] will precipitate, leading to emulsions and filtering difficulties.

Suggested Solutions & Preventative Measures:

  • Reverse Quench: The safest and most controlled method for scale-up is a reverse quench. Slowly and carefully transfer the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This ensures the quenching medium has sufficient thermal mass and acidity to manage the exotherm and keep aluminum salts dissolved as soluble chloro-complexes.

  • Maintain Acidity: Ensure the aqueous phase remains strongly acidic (pH < 1) throughout the work-up to prevent the precipitation of aluminum salts.

  • Solvent Selection: Use a water-immiscible organic solvent with a relatively low density (like dichloromethane or toluene) to facilitate clear phase separation.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a full stoichiometric amount of AlCl₃ necessary for a "catalytic" Friedel-Crafts reaction? A: The term "catalyst" is used loosely here. The Lewis acid (AlCl₃) activates the acetyl chloride to form the acylium ion electrophile.[8] However, the carbonyl oxygen of the resulting ketone product acts as a Lewis base and forms a strong complex with the AlCl₃.[1][4] This complex deactivates both the product ring towards further acylation and the AlCl₃ itself. Because this complex is stable under the reaction conditions, the AlCl₃ is not regenerated, and a stoichiometric quantity is consumed. The reaction is completed only after an aqueous workup destroys the complex.[1]

Q2: Can I use acetic anhydride instead of acetyl chloride? A: Yes, acid anhydrides are viable acylating agents for Friedel-Crafts acylation.[1][8] The reaction with acetic anhydride will produce one equivalent of the ketone product and one equivalent of acetic acid. The liberated acetic acid will also complex with AlCl₃, so you may need to adjust your catalyst loading accordingly, typically requiring more than two equivalents of AlCl₃ per equivalent of anhydride.

Q3: Are there greener alternatives to AlCl₃ for this synthesis? A: Yes, the chemical industry is actively moving towards more environmentally friendly catalysts.[9] For Friedel-Crafts acylations, solid acid catalysts such as zeolites and certain ion-exchange resins are being explored.[9][10] These catalysts can often be filtered and reused, eliminate the need for a hazardous aqueous quench, and reduce waste streams. However, they may require higher temperatures or different solvent systems, and optimization is necessary.

Q4: What are the primary safety concerns when scaling up this reaction? A: The primary hazards are:

  • Handling of AlCl₃: It is a corrosive and highly water-reactive solid. Inhalation of the dust is harmful, and it reacts violently with water, releasing heat and toxic HCl gas. Always handle in a well-ventilated area under inert conditions.

  • Reagent Corrosivity: Acetyl chloride and HCl are highly corrosive. Ensure all equipment and reactors are made of compatible materials (e.g., glass-lined steel).

  • Reaction Exotherm and Quench: Both the initial reaction and the aqueous quench are highly exothermic. A failure in cooling or an uncontrolled addition can lead to a dangerous runaway reaction. Always ensure adequate cooling capacity and perform additions slowly and controllably.

Q5: What is the best way to monitor the reaction for completion? A: Thin Layer Chromatography (TLC) can provide a quick qualitative check. For quantitative analysis, withdraw a small aliquot of the reaction, quench it carefully in a separate vial with acidic water, extract the organic layer, and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow you to monitor the disappearance of the durene starting material and the appearance of the acetyl durene product.

Section 3: Protocols and Data

Optimized Laboratory Protocol (Illustrative)

Step 1: Reagent Preparation

  • In a 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (9.4 g, 70 mmol) in anhydrous dichloromethane (70 mL).

  • Cool the suspension to 0 °C using an ice/water bath.

Step 2: Formation of the Acylium Ion Complex

  • Slowly add acetyl chloride (5.0 mL, 70 mmol) dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature below 5 °C.[5]

  • Stir the resulting mixture for an additional 10 minutes at 0 °C.

Step 3: Acylation Reaction

  • Dissolve durene (6.7 g, 50 mmol) in anhydrous dichloromethane (80 mL).

  • Add the durene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture will turn dark yellow to orange.[5]

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 24 hours.[5]

Step 4: Work-up and Isolation

  • Prepare a quench vessel containing crushed ice (200 g) and concentrated HCl (50 mL).

  • With vigorous stirring, slowly transfer the reaction mixture via cannula or dropping funnel into the ice/HCl slurry.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or acetone, to obtain pure 1-(2,3,5,6-Tetramethylphenyl)ethanone as a crystalline solid.[11]

Table 1: Impact of Reaction Parameters on Selectivity
ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected OutcomeRationale
Order of Addition Durene & AlCl₃ mixed, then Acetyl Chloride addedAlCl₃ & Acetyl Chloride mixed, then Durene added (Perrier)Condition B significantly reduces di-acylation.Keeps durene concentration low relative to the electrophile, favoring mono-substitution.[5][6]
Catalyst Loading < 1.0 equivalent≥ 1.1 equivalentsCondition B drives the reaction to higher conversion.Overcomes product-catalyst complexation, ensuring enough active catalyst is present.[1]
Quench Method Addition of water to reaction mixtureAddition of reaction mixture to ice/acidCondition B provides superior temperature control and safety.The large thermal mass of ice absorbs the heat of hydrolysis effectively.

Section 4: Visualization of Key Processes

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Detected check_conversion Analyze In-Process Sample (GC/HPLC) start->check_conversion conversion High Unreacted Durene? check_conversion->conversion catalyst_issue Cause: Inactive or Insufficient Catalyst conversion->catalyst_issue Yes workup_issue Cause: Product Loss During Work-up conversion->workup_issue No solve_catalyst Solution: Use Anhydrous AlCl3 (>1.1 eq) catalyst_issue->solve_catalyst solve_workup Solution: Optimize Quench & Extraction workup_issue->solve_workup

Caption: A decision tree for diagnosing the root cause of low product yield.

Diagram 2: Reaction Pathway and Di-acylation Side Reaction

ReactionPathway sub Durene + Acetyl Chloride cat AlCl3 sub->cat activates prod 1-(2,3,5,6-Tetramethylphenyl)ethanone (Desired Product) cat->prod Main Pathway side_prod Diacetyl Durene (Side Product) prod->side_prod Further Acylation (Undesired)

Caption: The desired reaction pathway versus the formation of the di-acylated impurity.

References

  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank, M1961. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. ResearchGate. [Link]

  • Smellie, I. A., & Cordes, D. B. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. Molbank, M1968. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry. Request PDF. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. Request PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 1-(2,3,5,6-Tetramethylphenyl)ethanone for Synthetic Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-(2,3,5,6-tetramethylphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(2,3,5,6-tetramethylphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in their synthetic workflows. We will explore the underlying reasons for its poor solubility and provide a structured, practical approach to overcoming these issues, ensuring the success and reproducibility of your reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

This section addresses the fundamental properties of 1-(2,3,5,6-tetramethylphenyl)ethanone that contribute to its difficult solubility profile.

Q1: Why is 1-(2,3,5,6-tetramethylphenyl)ethanone so difficult to dissolve in common laboratory solvents?

A1: The poor solubility of this compound stems directly from its molecular structure. It is a sterically hindered aromatic ketone. The large, nonpolar tetramethylphenyl group constitutes the majority of the molecule's surface area. This bulky, hydrocarbon-rich portion dominates its physical properties, making the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing).[1][2] The polarity of the single carbonyl (ketone) group is insufficient to overcome the nonpolar nature of the large aromatic ring, leading to poor solubility in polar solvents.[3][4][5] As the nonpolar carbon chain length or size increases in ketones, their solubility in polar solvents like water decreases significantly.[1][2]

Q2: What are the essential physicochemical properties of 1-(2,3,5,6-tetramethylphenyl)ethanone?

A2: Understanding the basic properties is the first step in troubleshooting. The key data is summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₆O[6][7]
Molecular Weight 176.26 g/mol [6]
Appearance Solid at room temperature[6]
Melting Point 75 °C[6]
Structure A bulky, nonpolar aromatic ketone

Part 2: Troubleshooting Guide - A Systematic Approach to Improving Solubility

If you are facing solubility issues, follow this logical progression of steps. Each step is designed to solve the problem efficiently while considering the integrity of your reaction.

Q3: I am setting up a new reaction. How should I select a starting solvent?

A3: The principle of "like dissolves like" is your primary guide.[8] Given the compound's nonpolar nature, begin with aprotic solvents that have low to moderate polarity. Heating the solvent during dissolution is often a necessary first step.

Recommended Starting Solvents:

SolventPolarityBoiling Point (°C)Rationale & Considerations
Toluene Nonpolar111Excellent choice for nonpolar compounds. Can be heated to increase solubility.
Tetrahydrofuran (THF) Polar Aprotic66Good general-purpose solvent. Its polarity may aid dissolution.
Dioxane Polar Aprotic101Similar to THF but with a higher boiling point, allowing for higher reaction temperatures.
N,N-Dimethylformamide (DMF) Polar Aprotic153A powerful solvent for many organic compounds; can be effective when others fail.[9]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189A highly polar aprotic solvent capable of dissolving a wide range of compounds.
Q4: My compound is not dissolving at room temperature. What is the simplest first step?

A4: Increase the temperature. The solubility of solids in liquids almost always increases with temperature.[10] Heating provides the energy needed to overcome the crystal lattice energy of the solid, allowing solvent molecules to solvate it.

Causality: Increasing the kinetic energy of the solvent molecules allows them to more effectively break apart the intermolecular forces holding the solid ketone together, leading to dissolution.

Protocol:

  • Add your compound and chosen solvent to the reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Begin stirring to create a suspension.

  • Gradually heat the mixture using an oil bath or heating mantle.

  • Observe the mixture as the temperature rises. Note the temperature at which the solid fully dissolves.

  • Crucial Consideration: Ensure that the required temperature is not detrimental to your starting materials or reagents.

Q5: Heating alone is insufficient or incompatible with my reaction conditions. What is the next logical step?

A5: Employ a co-solvent system . This is a highly effective and widely used technique to enhance the solubility of poorly soluble compounds.[8][11][12] A co-solvent is a secondary, miscible solvent added in a smaller quantity to the primary solvent to modify the overall polarity of the medium.[13][14][15]

Causality: By adding a water-miscible organic solvent (the co-solvent) to the primary solvent, you create a solvent mixture with polarity intermediate between the two.[16] This "tuned" polarity can be more favorable for solvating a nonpolar solute like 1-(2,3,5,6-tetramethylphenyl)ethanone, sometimes increasing solubility by orders of magnitude.[15] The solubility of a chemical often increases exponentially as the co-solvent fraction increases.[16]

Common Co-Solvents to Consider:

  • THF, Dioxane: Good for increasing the polarity of nonpolar solvents like toluene or heptane.

  • DMF, NMP, DMAc: Highly polar aprotic solvents that can significantly boost solubility when added in small percentages (5-20% v/v).

Part 3: Detailed Experimental Protocols

These protocols provide a structured framework for systematically determining the optimal solvent conditions for your reaction.

Protocol 1: Systematic Solvent and Temperature Screening

Objective: To identify the most suitable single solvent and the effect of temperature on solubility.

  • Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of 1-(2,3,5,6-tetramethylphenyl)ethanone into several labeled glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 0.5 mL) of a different test solvent from the list in Q3.

  • Room Temperature Assessment: Agitate the vials at room temperature for 10-15 minutes. Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Heating Assessment: For vials where the compound is not fully soluble, place them in a temperature-controlled heating block. Increase the temperature in 10 °C increments, allowing time for equilibration at each step.

  • Data Recording: Note the temperature at which the compound fully dissolves for each solvent. This data will inform your choice of solvent and the required reaction temperature.

Protocol 2: Implementing and Optimizing a Co-Solvent System

Objective: To find the minimum amount of a co-solvent needed to achieve complete dissolution in a primary solvent at a desired temperature.

  • Setup: In your reaction flask, suspend 1-(2,3,5,6-tetramethylphenyl)ethanone in your chosen primary solvent (e.g., toluene) at the intended reaction temperature.

  • Initial Co-Solvent Addition: While stirring vigorously, add a small volume of your chosen co-solvent (e.g., DMF), equivalent to 5% of the total primary solvent volume.

  • Observation: Allow the mixture to stir for 5-10 minutes and observe for any change in solubility.

  • Incremental Addition: If the compound is not fully dissolved, continue to add the co-solvent in 5% increments. After each addition, allow the system to equilibrate before observing.

  • Final Determination: Record the total percentage of co-solvent required to achieve a homogeneous solution.

  • Validation: Ensure the chosen co-solvent is inert and does not interfere with your reaction chemistry (e.g., avoid protic co-solvents in reactions with organometallics).

Part 4: Visualization of Workflows

These diagrams provide a visual guide to the troubleshooting and decision-making processes described above.

Caption: Decision tree for troubleshooting solubility issues.

Caption: Workflow for selecting and optimizing a co-solvent.

References

  • Chaudhari, S. P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
  • Wikipedia. Cosolvent. [Link]

  • ScienceDirect. Cosolvent. [Link]

  • Jadhav, N., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Pawar, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Auctores. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Gaur, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2,4,6-trimethylphenyl)- (CAS 1667-01-2). [Link]

  • Stenutz. 1-(2,3,5,6-tetramethylphenyl)ethanone. [Link]

  • PubChem. 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone. [Link]

  • ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds?. [Link]

  • Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. Tactics to Improve Solubility. [Link]

  • PubChemLite. 1-(2,3,5,6-tetramethyl-phenyl)-ethanone. [Link]

  • Quora. Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. [Link]

  • IUPAC-NIST Solubility Data Series. Solubility Data. [Link]

  • The Good Scents Company. 1-(1,2,3,4,5,6,7,8-octahydro-2,3,5,5-tetramethyl-2-naphthalenyl) ethanone. [Link]

  • Brainly. What happens to the solubility of an aldehyde or ketone as the length of the carbon chain increases?. [Link]

  • Chemistry LibreTexts. Physical Properties of Aldehydes and Ketones. [Link]

  • Open Library Publishing Platform. Physical Properties of Aldehydes and Ketones. [Link]

  • ScienceDaily. A new reaction to enhance aromatic ketone use in chemical synthesis. [Link]

  • Academic Journals and Conferences. Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanon in organic solvents. [Link]

  • PMC - NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]

  • PubChem. 1-(2,3,4,6-Tetramethylphenyl)ethanone. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(2,3,5,6-Tetramethylphenyl)ethanone and Acetophenone

Introduction: Beyond the Textbook Ketone In the vast landscape of organic synthesis, aromatic ketones serve as fundamental building blocks. Acetophenone, with its simple phenyl-ethanone structure, is the archetypal examp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Textbook Ketone

In the vast landscape of organic synthesis, aromatic ketones serve as fundamental building blocks. Acetophenone, with its simple phenyl-ethanone structure, is the archetypal example, featured in countless textbooks and laboratory courses. Its reactivity profile—encompassing nucleophilic additions at the carbonyl and enolate chemistry at the α-carbon—is well-understood and predictable.

However, when the phenyl ring is heavily substituted, this predictable reactivity is dramatically altered. This guide provides an in-depth comparison between acetophenone and its sterically encumbered analog, 1-(2,3,5,6-tetramethylphenyl)ethanone, often referred to as acetyldurene. We will explore how the addition of four methyl groups to the aromatic ring fundamentally redirects the molecule's chemical behavior. This analysis is critical for researchers in drug development and synthetic chemistry, where understanding and predicting the influence of steric hindrance is paramount to designing successful reaction pathways.

structures cluster_acetophenone Acetophenone cluster_acetyldurene 1-(2,3,5,6-Tetramethylphenyl)ethanone acetophenone acetophenone acetyldurene acetyldurene

Caption: Chemical structures of Acetophenone and 1-(2,3,5,6-Tetramethylphenyl)ethanone.

The Decisive Role of Molecular Architecture: A Structural and Electronic Analysis

The divergent reactivity of these two ketones is a direct consequence of their differing three-dimensional structures and electronic environments.

Acetophenone: A Planar System for Conjugation

Acetophenone is a relatively planar molecule. X-ray crystallography data reveals that the dihedral angle between the carbonyl group and the mean plane of the phenyl ring is minimal, approximately 3.7°.[1] This coplanarity is crucial as it allows for effective π-orbital overlap, leading to conjugation between the carbonyl group and the aromatic system. This conjugation delocalizes electron density and influences the electrophilicity of the carbonyl carbon.

Acetyldurene: Steric Hindrance Shatters Planarity

In stark contrast, 1-(2,3,5,6-tetramethylphenyl)ethanone is severely distorted from planarity. The presence of two bulky methyl groups at the ortho-positions (C2 and C6) forces the acetyl group to twist out of the plane of the aromatic ring to minimize steric repulsion.[1][2] This is quantitatively demonstrated by its crystal structure, which shows a dramatic dihedral angle of approximately 68.1° between the carbonyl group and the tetramethylphenyl ring.[1]

This profound structural change has two major consequences:

  • Disrupted Conjugation: The large twist angle effectively breaks the electronic conjugation between the carbonyl π-system and the aromatic ring.

  • Steric Shielding: The ortho-methyl groups act as formidable guards, physically blocking the trajectory of incoming nucleophiles toward the electrophilic carbonyl carbon.[1][3]

Electronically, the four methyl groups on the durene moiety are electron-donating via induction and hyperconjugation.[4][5][6] This effect increases the electron density of the aromatic ring, but the more dominant factor governing its reactivity is the overwhelming steric hindrance.

Caption: Steric shielding of the carbonyl group in acetyldurene by ortho-methyl groups.

A Tale of Two Reactivities: Experimental Comparisons

The structural differences manifest directly in the chemical behavior of the two ketones. We will examine three fundamental reaction classes: nucleophilic addition to the carbonyl, enolate formation at the α-carbon, and olefination.

Nucleophilic Addition: The Fortress and the Open Gate

Nucleophilic addition is the hallmark reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon.[7][8][9]

  • Acetophenone: As expected, it readily undergoes nucleophilic addition with a wide range of reagents. For instance, mild reducing agents like sodium borohydride (NaBH₄) efficiently reduce it to 1-phenylethanol.[10][11] Similarly, Grignard reagents add smoothly to form tertiary alcohols.[12][13][14]

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone: The story is entirely different. The carbonyl group is exceptionally unreactive toward nucleophiles due to the steric shielding effect of the 2,6-methyl groups.[1][2]

    • Reduction: It is resistant to reduction by mild hydride agents like NaBH₄.[1] Only a much more potent and less sterically demanding reducing agent, lithium aluminum hydride (LiAlH₄), can successfully reduce it to the corresponding alcohol.[1][2]

    • Grignard Reaction: The reaction of Grignard reagents with acetyldurene does not typically result in the 1,2-nucleophilic addition product.[1] Instead, the Grignard reagent, acting as a strong base, abstracts a proton from the acetyl methyl group to form a magnesium enolate.[1][2][3]

α-Carbon Reactivity: A Shift in Focus

While the carbonyl carbon of acetyldurene is inaccessible, the protons on its α-carbon (the acetyl methyl group) remain available for abstraction by a base to form a nucleophilic enolate.[15][16]

  • Acetophenone: Readily forms enolates with various bases, enabling classic reactions like aldol condensations and alkylations.[17][18]

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone: This ketone also forms enolates. In fact, due to the deactivation of the carbonyl carbon towards addition, reactions at the α-carbon become the dominant pathway. It can be deprotonated by strong bases like sodium hydride or even Grignard reagents to participate in subsequent reactions.[1] For example, it successfully undergoes Claisen-Schmidt condensation with aldehydes in the presence of a base to form chalcone derivatives.[1][19]

This demonstrates a critical principle: steric hindrance has redirected the molecule's reactivity from the carbonyl carbon to the α-carbon.

Wittig Olefination: A Predicted Divergence

The Wittig reaction, which converts ketones into alkenes via a phosphonium ylide, is highly sensitive to steric hindrance.[20][21][22]

  • Acetophenone: Reacts with non-stabilized Wittig reagents to form alkenes. Its reaction with stabilized ylides can be sluggish or fail, as ketones are inherently less reactive than aldehydes.[23]

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone: It is predicted to be almost completely unreactive in the Wittig reaction. The formation of the requisite four-membered oxaphosphetane intermediate would be severely inhibited by the steric clash between the bulky ylide and the ortho-methyl groups of acetyldurene. This prediction is a logical extension of the profound lack of reactivity observed with other nucleophiles targeting the carbonyl carbon.[1]

Data Summary: At-a-Glance Comparison

Feature / ReactionAcetophenone1-(2,3,5,6-Tetramethylphenyl)ethanoneRationale
Dihedral Angle (Carbonyl vs. Ring) ~3.7°[1]~68.1°[1]Steric repulsion from ortho-methyl groups in acetyldurene forces the acetyl group out of plane.
Reduction with NaBH₄ Rapid reduction to 1-phenylethanol.[10][11]Ineffective; no reaction observed under standard conditions.[1]Carbonyl carbon is sterically shielded from hydride attack.
Reaction with Grignard Reagents 1,2-Nucleophilic addition to form a tertiary alcohol.[12][13]Acts as a base to form a magnesium enolate; no addition product.[1][2]Nucleophilic attack is blocked; proton abstraction at the less hindered α-carbon is favored.
Enolate Formation (α-Carbon) Readily forms enolates with base.[15]Readily forms enolates with strong bases.[1][3]α-protons remain accessible despite the shielded carbonyl group.
Predicted Wittig Reactivity Reactive with non-stabilized ylides.Predicted to be unreactive.Extreme steric hindrance prevents the formation of the oxaphosphetane intermediate.

Experimental Protocols

The following protocols are designed to empirically demonstrate the stark differences in reactivity.

Protocol 1: Comparative Reduction with Sodium Borohydride

This experiment directly probes the accessibility of the carbonyl carbon to a mild nucleophilic hydride source.

Objective: To compare the rate of reduction of acetophenone and 1-(2,3,5,6-tetramethylphenyl)ethanone using NaBH₄.

Methodology:

  • Preparation: Prepare two separate 50 mL round-bottom flasks. To Flask A, add acetophenone (1.20 g, 10 mmol). To Flask B, add 1-(2,3,5,6-tetramethylphenyl)ethanone (1.76 g, 10 mmol).

  • Dissolution: Add 20 mL of methanol to each flask and stir at room temperature until the ketone is fully dissolved.

  • Cooling: Place both flasks in an ice-water bath and allow them to cool to 0-5 °C.

  • Reagent Addition: To each flask, add sodium borohydride (0.19 g, 5 mmol) portion-wise over 5 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reactions in the ice bath. Monitor the progress of each reaction every 15 minutes by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Quenching: After 1 hour (or once the reaction in Flask A is complete as per TLC), slowly add 10 mL of 1 M HCl to each flask to quench the excess NaBH₄.

  • Work-up & Analysis: Extract each reaction mixture with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude products by ¹H NMR or GC-MS.

Expected Outcome:

  • Flask A (Acetophenone): TLC will show complete conversion of the starting material to a new, more polar spot (1-phenylethanol). The isolated product will be the corresponding secondary alcohol.[10][24][25]

  • Flask B (Acetyldurene): TLC will show predominantly unreacted starting material. The isolated material will be almost entirely the starting ketone, demonstrating its inertness to NaBH₄.[1]

reduction_workflow cluster_A Flask A: Acetophenone cluster_B Flask B: Acetyldurene A_start Acetophenone in MeOH A_add Add NaBH₄ @ 0°C A_start->A_add A_react Stir 1 hr, Monitor by TLC A_add->A_react A_outcome Outcome: Full Conversion to 1-Phenylethanol A_react->A_outcome B_start Acetyldurene in MeOH B_add Add NaBH₄ @ 0°C B_start->B_add B_react Stir 1 hr, Monitor by TLC B_add->B_react B_outcome Outcome: No Reaction, Starting Material Recovered B_react->B_outcome

Caption: Experimental workflow for the comparative reduction of the two ketones.

Protocol 2: Comparative Reaction with a Grignard Reagent

This protocol highlights the divergent pathways of nucleophilic addition versus deprotonation.

Objective: To compare the reaction products of acetophenone and 1-(2,3,5,6-tetramethylphenyl)ethanone with phenylmagnesium bromide.

Methodology: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: Prepare two flasks, each containing a solution of the respective ketone (10 mmol) in 20 mL of anhydrous diethyl ether.

  • Grignard Addition: To each flask, add phenylmagnesium bromide (1.1 equivalents, 11 mmol of a 1.0 M solution in THF) dropwise at 0 °C. After the addition is complete, allow the reactions to warm to room temperature and stir for 2 hours.

  • Quenching & Work-up:

    • Flask A (Acetophenone): Cool the flask to 0 °C and slowly quench by adding 20 mL of saturated aqueous NH₄Cl solution.

    • Flask B (Acetyldurene): Cool the flask to 0 °C and slowly quench by adding 20 mL of 1 M HCl. Note: The different quench is to analyze the fate of the enolate vs. the alkoxide.

  • Extraction & Analysis: For both flasks, separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Analyze the crude products.

Expected Outcome:

  • Flask A (Acetophenone): The product will be the tertiary alcohol, 1,1-diphenylethanol, formed via 1,2-nucleophilic addition.[26]

  • Flask B (Acetyldurene): The product will be the recovered starting ketone, 1-(2,3,5,6-tetramethylphenyl)ethanone. The Grignard reagent acts as a base, forming an enolate, which is then protonated during the acidic work-up to regenerate the ketone.[1][2]

grignard_pathways start_ace Acetophenone + PhMgBr path_ace 1,2-Nucleophilic Addition start_ace->path_ace start_dur Acetyldurene + PhMgBr path_dur α-Deprotonation (Base Action) start_dur->path_dur product_ace Tertiary Alcohol (1,1-Diphenylethanol) path_ace->product_ace product_dur Recovered Ketone (via Enolate Quench) path_dur->product_dur

Caption: Divergent reaction pathways with a Grignard reagent.

Conclusion: A Masterclass in Steric Control

The comparison between acetophenone and 1-(2,3,5,6-tetramethylphenyl)ethanone serves as a powerful illustration of steric effects in organic chemistry. While acetophenone behaves as a canonical aromatic ketone, the strategically placed methyl groups in acetyldurene fundamentally alter its reactivity profile. The severe steric hindrance around the carbonyl group renders it inert to many common nucleophiles, effectively shutting down addition pathways. This steric blockade redirects the molecule's reactivity towards the more accessible α-protons, making enolate formation the preferred reaction pathway with strong bases.

For researchers and synthetic chemists, this knowledge is not merely academic. It provides a clear framework for predicting and exploiting steric effects in complex molecule synthesis. Acetyldurene is not simply an "unreactive ketone"; it is a specialized reagent for scenarios demanding selective α-functionalization without the competing side reactions of carbonyl addition. Understanding this dichotomy is essential for the rational design of robust and efficient synthetic routes.

References

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Comparative

A Comparative Guide to Sterically Hindered Acetophenones: 1-(2,3,5,6-Tetramethylphenyl)ethanone vs. 1-(2,4,6-trimethylphenyl)ethanone

This guide provides an in-depth technical comparison of two closely related aromatic ketones: 1-(2,3,5,6-tetramethylphenyl)ethanone (acetyldurene) and 1-(2,4,6-trimethylphenyl)ethanone (acetylmesitylene). As valuable int...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two closely related aromatic ketones: 1-(2,3,5,6-tetramethylphenyl)ethanone (acetyldurene) and 1-(2,4,6-trimethylphenyl)ethanone (acetylmesitylene). As valuable intermediates in organic synthesis, their utility is largely dictated by the steric environment surrounding the acetyl group. This document will dissect their synthesis, spectroscopic signatures, and critically, their differential reactivity, offering researchers and drug development professionals a clear understanding of their respective strengths and limitations in chemical transformations.

Introduction to Sterically Encumbered Ketones

1-(2,3,5,6-Tetramethylphenyl)ethanone and 1-(2,4,6-trimethylphenyl)ethanone belong to a class of acetophenone derivatives characterized by significant steric hindrance around the carbonyl functionality. This steric bulk, arising from the ortho-methyl substituents on the phenyl ring, profoundly influences their chemical behavior, often rendering them less susceptible to nucleophilic attack compared to simpler acetophenones.[1] The key distinction lies in the presence of a fourth methyl group on the aromatic ring of acetyldurene, which further exacerbates this steric shielding. This guide will explore the practical implications of this structural difference, supported by experimental data and established protocols.

Chemical Structures:

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone (Acetyldurene)

    • CAS: 2142-79-2[2]

    • Molecular Formula: C₁₂H₁₆O[3]

  • 1-(2,4,6-trimethylphenyl)ethanone (Acetylmesitylene)

    • CAS: 1667-01-2[4]

    • Molecular Formula: C₁₁H₁₄O[5]

Physicochemical Properties: A Side-by-Side Comparison

The fundamental properties of these ketones are summarized below. The higher melting point of acetyldurene can be attributed to its greater molecular symmetry and closer packing in the crystal lattice.

Property1-(2,3,5,6-Tetramethylphenyl)ethanone1-(2,4,6-trimethylphenyl)ethanone
Common Name AcetyldureneAcetylmesitylene, Mesityl methyl ketone[4]
CAS Number 2142-79-2[2]1667-01-2[4]
Molecular Formula C₁₂H₁₆O[3]C₁₁H₁₄O[5]
Molecular Weight 176.26 g/mol [6]162.23 g/mol [4]
Appearance White powder[1]Colorless liquid
Melting Point 72-73 °C[1]Not applicable
Boiling Point Not specified508.7 K (235.55 °C)[7]
Solubility Soluble in organic solvents like dichloromethane[1]Soluble in ethanol, methanol, isopropanol[8]

Synthesis via Friedel-Crafts Acylation

Both ketones are typically synthesized via the Friedel-Crafts acetylation of their respective parent aromatic compounds, durene (1,2,4,5-tetramethylbenzene) and mesitylene (1,3,5-trimethylbenzene).[1][9] The reaction involves the treatment of the aromatic substrate with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. Careful control of the reaction conditions is crucial to prevent diacetylation, particularly in the case of durene.[1]

Experimental Protocol: Synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone

The following protocol is adapted from Cordes et al.[1]

  • Prepare a suspension of aluminum chloride (9.34 g, 70 mmol) in dichloromethane (70 mL) and cool the mixture in an ice/water bath.

  • Add a solution of acetyl chloride (5.50 g, 5.0 mL, 70 mmol) in dichloromethane (10 mL) dropwise to the cooled suspension over 15 minutes.

  • After stirring for an additional 10 minutes, add a solution of 1,2,4,5-tetramethylbenzene (durene) (6.71 g, 50 mmol) in dichloromethane (80 mL) dropwise over 30 minutes. The mixture will turn dark yellow and then orange.

  • Maintain stirring at ambient temperature for 24 hours.

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice (150 g) and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with aqueous brine (2 x 40 mL), followed by aqueous sodium bicarbonate solution (3 x 30 mL).

  • Dry the organic layer over sodium sulfate and remove the solvent in vacuo to yield the product as a white powder. Expected yield: ~96%.[1]

Workflow for Friedel-Crafts Acylation

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup Aromatic Aromatic Substrate (Durene or Mesitylene) Mix Mix in DCM, cool in ice bath Aromatic->Mix AcCl Acetyl Chloride AcCl->Mix AlCl3 AlCl₃ (Lewis Acid) AlCl3->Mix Reaction Stir at Room Temp (24h) Mix->Reaction Quench Quench with HCl/Ice Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine & NaHCO₃ Extract->Wash Dry Dry & Evaporate Wash->Dry Product Final Product (Acetyldurene or Acetylmesitylene) Dry->Product

Caption: General workflow for Friedel-Crafts acylation synthesis.

Spectroscopic Characterization

The substitution pattern on the aromatic ring gives rise to distinct NMR and IR spectra for each compound, which are crucial for their identification and characterization.

Spectroscopic Data1-(2,3,5,6-Tetramethylphenyl)ethanone[1]1-(2,4,6-trimethylphenyl)ethanone
¹H NMR (CDCl₃) δ 6.95 (1H, s, Ar-H), 2.46 (3H, s, C(O)CH₃), 2.21 (6H, s, m-CH₃), 2.09 (6H, s, o-CH₃)δ 6.85 (2H, s, Ar-H), 2.51 (3H, s, C(O)CH₃), 2.29 (3H, s, p-CH₃), 2.11 (6H, s, o-CH₃)
¹³C NMR (CDCl₃) δ 210.0 (C=O), 143.2 (ipso-C), 134.5 (o-C), 131.6 (p-C), 127.7 (m-C), 32.9 (COCH₃), 19.6 (m-CH₃), 16.0 (o-CH₃)δ 209.7 (C=O), 139.5 (p-C), 137.9 (ipso-C), 132.8 (o-C), 128.4 (m-C), 32.5 (COCH₃), 21.2 (p-CH₃), 19.4 (o-CH₃)
IR (Characteristic Peak) ~1685 cm⁻¹ (C=O stretch)~1690 cm⁻¹ (C=O stretch)

Note: ¹H and ¹³C NMR data for acetylmesitylene are typical values and may vary slightly based on experimental conditions.

The Decisive Factor: Steric Hindrance and Reactivity

The primary difference in the chemical behavior of these two ketones stems from the degree of steric hindrance around the carbonyl group.[10] The two ortho-methyl groups in both molecules significantly shield the electrophilic carbon of the carbonyl from nucleophilic attack. However, the presence of two additional methyl groups in acetyldurene creates a more congested environment.

Impact on Nucleophilic Addition

A key illustration of this difference is the reaction with Grignard reagents.

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone (Acetyldurene): This ketone is generally unreactive towards 1,2-nucleophilic addition by Grignard reagents.[1] Instead of adding to the carbonyl, the Grignard reagent acts as a base, deprotonating the acetyl methyl group to form a magnesium enolate.[1]

  • 1-(2,4,6-trimethylphenyl)ethanone (Acetylmesitylene): While still hindered, acetylmesitylene can undergo nucleophilic addition with some Grignard reagents, albeit at a slower rate than less hindered ketones. The steric bulk still presents a significant barrier, but it is less prohibitive than in acetyldurene.

This differential reactivity is a direct consequence of the spatial arrangement of the methyl groups. X-ray crystallography of acetyldurene reveals that the carbonyl group is twisted out of the plane of the aromatic ring by approximately 68°, significantly more than in acetophenone (3.7°).[1] This twisting is a result of minimizing steric strain with the ortho-methyl groups, and it further obstructs the trajectory of incoming nucleophiles.

G cluster_durene Acetyldurene Reactivity cluster_mesitylene Acetylmesitylene Reactivity D_Start Acetyldurene D_Enolate Mg Enolate D_Start->D_Enolate Deprotonation D_NoAdd No Addition Product D_Start->D_NoAdd D_Grignard R-MgX D_Grignard->D_Start M_Start Acetylmesitylene M_Product Addition Product M_Start->M_Product Nucleophilic Addition M_Grignard R-MgX M_Grignard->M_Start

Caption: Contrasting reactivity of acetyldurene and acetylmesitylene with Grignard reagents.

Other Reactions
  • Reduction: Acetyldurene can be reduced to its corresponding alcohol using a powerful reducing agent like LiAlH₄, but it is resistant to less reactive hydrides.[1]

  • Aldol Condensation: Despite the hindered carbonyl, the acetyl protons remain accessible. Acetyldurene can be deprotonated by strong bases like sodium hydroxide to participate in reactions like aldol condensations.[1]

Applications in Synthesis

The hindered nature of these ketones makes them less suitable as general-purpose synthons but highly valuable in specific contexts.

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone: Its primary utility lies in reactions where the carbonyl's inertness is an advantage. It can serve as a bulky, non-reactive protecting group or as a starting material for reactions occurring at the acetyl protons or the aromatic ring, without interference from the carbonyl group.[1] For instance, it can undergo nitration on the aromatic ring.[11]

  • 1-(2,4,6-trimethylphenyl)ethanone: This ketone serves as a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecules where controlled, albeit slow, reactivity at the carbonyl is desired.[12] Its derivatives have been explored in the development of pharmaceuticals and agrochemicals.[13][14] It is a common building block for creating sterically demanding environments in larger molecules.

Conclusion

The comparison between 1-(2,3,5,6-tetramethylphenyl)ethanone and 1-(2,4,6-trimethylphenyl)ethanone is a clear case study in the profound influence of steric effects in organic chemistry. The addition of a single methyl group in acetyldurene dramatically increases the steric shielding of the carbonyl group, rendering it largely unreactive to direct nucleophilic addition. In contrast, acetylmesitylene, while still significantly hindered, retains a degree of reactivity.

For the synthetic chemist, the choice between these two reagents is a strategic one:

  • Choose 1-(2,3,5,6-tetramethylphenyl)ethanone when a sterically bulky and unreactive ketone is required, allowing for selective reactions elsewhere in the molecule.

  • Choose 1-(2,4,6-trimethylphenyl)ethanone when a hindered ketone that can still participate in carbonyl chemistry is needed, providing a balance between steric control and reactivity.

Understanding these nuances allows researchers to leverage steric hindrance as a powerful tool for achieving selectivity and constructing complex molecular architectures.

References

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Validation

A Comparative Guide to the X-ray Crystal Structure of 1-(2,3,5,6-Tetramethylphenyl)ethanone and its Derivatives

This guide provides an in-depth analysis of the single-crystal X-ray structure of 1-(2,3,5,6-tetramethylphenyl)ethanone, a compound of significant interest due to the steric hindrance influencing its chemical reactivity....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the single-crystal X-ray structure of 1-(2,3,5,6-tetramethylphenyl)ethanone, a compound of significant interest due to the steric hindrance influencing its chemical reactivity. Through a comparative approach, we will explore how the structural parameters of this molecule differ from its less-substituted analogues, namely 1-(2,4,6-trimethylphenyl)ethanone, 1-(2,6-dimethylphenyl)ethanone, and the parent compound, acetophenone. This analysis is crucial for researchers in medicinal chemistry and materials science, where understanding molecular conformation is key to designing novel molecules with desired properties.

Introduction: The Significance of Steric Hindrance in Molecular Design

1-(2,3,5,6-Tetramethylphenyl)ethanone, also known as acetyldurene, serves as a valuable starting material in various organic syntheses. However, the presence of four methyl groups on the phenyl ring, particularly the two at the ortho positions, creates significant steric bulk around the acetyl group. This steric hindrance dramatically alters its reactivity compared to simpler acetophenone derivatives[1]. For instance, the carbonyl group in acetyldurene is shielded, rendering it unreactive towards many nucleophiles that readily react with acetophenone[1]. A detailed understanding of its three-dimensional structure is therefore paramount for predicting its chemical behavior and for the rational design of related compounds.

This guide will delve into the experimental details of determining the crystal structure of 1-(2,3,5,6-tetramethylphenyl)ethanone and provide a comparative analysis of its key structural features against its less sterically hindered counterparts.

Experimental Workflow: From Synthesis to Structure Elucidation

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic data.

Figure 1: A generalized workflow for small molecule X-ray crystallography.

Synthesis and Crystallization

Synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone:

This compound is typically prepared via a Friedel-Crafts acetylation of durene (1,2,4,5-tetramethylbenzene). The following is a representative protocol[1]:

  • A suspension of aluminum chloride in dichloromethane is prepared and cooled in an ice bath.

  • Acetyl chloride in dichloromethane is added dropwise to the cooled suspension.

  • After stirring, a solution of 1,2,4,5-tetramethylbenzene in dichloromethane is added dropwise. The reaction mixture will typically change color to a dark yellow or orange.

  • The reaction is stirred at ambient temperature for approximately 24 hours.

  • The reaction is quenched by carefully pouring the mixture into a beaker of ice.

  • The organic layer is separated, washed with water and brine, and then dried over a suitable drying agent (e.g., magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

Crystallization:

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For 1-(2,3,5,6-tetramethylphenyl)ethanone, single crystals suitable for X-ray diffraction have been successfully grown by the slow evaporation of an acetone solution[1].

General Considerations for Crystallization of Substituted Acetophenones:

The choice of solvent is critical for successful crystallization. A solvent system should be chosen where the compound is sparingly soluble. Slow evaporation, vapor diffusion, and slow cooling are common techniques employed. For many substituted acetophenones, solvents such as ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof, have proven effective.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.

Comparative Structural Analysis

The most telling structural parameter that illustrates the impact of steric hindrance in this series of compounds is the dihedral angle between the plane of the phenyl ring and the plane of the acetyl group.

molecular_structure cluster_0 1-(2,3,5,6-Tetramethylphenyl)ethanone cluster_1 Acetophenone a Phenyl Ring b Acetyl Group a->b Dihedral Angle ~68° c Phenyl Ring d Acetyl Group c->d Dihedral Angle ~4°

Figure 2: A simplified representation of the dihedral angle in 1-(2,3,5,6-tetramethylphenyl)ethanone versus acetophenone.

The following table summarizes the key crystallographic and structural parameters for 1-(2,3,5,6-tetramethylphenyl)ethanone and its less substituted analogues.

Compound Formula Crystal System Space Group Dihedral Angle (°) Reference
1-(2,3,5,6-Tetramethylphenyl)ethanoneC₁₂H₁₆OMonoclinicP2₁/c68.07(17)[1]
1-(2,4,6-Trimethylphenyl)ethanoneC₁₁H₁₄OMonoclinicP2₁/n59.8
AcetophenoneC₈H₈OMonoclinicP2₁/n3.69[1]

Note: The crystallographic data for 1-(2,6-dimethylphenyl)ethanone was not publicly available in a readily comparable format at the time of this guide's compilation.

Analysis of Structural Data:

The data clearly demonstrates a dramatic increase in the dihedral angle between the phenyl ring and the acetyl group as the number and position of methyl substituents increase.

  • Acetophenone: With no ortho substituents, the acetyl group is nearly coplanar with the phenyl ring, having a dihedral angle of only 3.69°. This allows for maximum conjugation between the carbonyl group and the aromatic system.

  • 1-(2,4,6-Trimethylphenyl)ethanone: The introduction of two ortho methyl groups forces the acetyl group out of the plane of the phenyl ring, resulting in a significantly larger dihedral angle of 59.8°.

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone: The addition of two more methyl groups at the meta positions further increases the steric strain, leading to the largest dihedral angle of 68.07(17)° in this series[1]. This significant twist disrupts the conjugation between the carbonyl group and the aromatic ring, which has profound implications for the molecule's electronic properties and reactivity.

This trend is a direct consequence of the steric repulsion between the ortho methyl groups and the acetyl group. To minimize this unfavorable interaction, the molecule adopts a conformation where the acetyl group is rotated out of the plane of the phenyl ring.

Conclusion

The X-ray crystal structure of 1-(2,3,5,6-tetramethylphenyl)ethanone provides a clear and quantitative illustration of the profound impact of steric hindrance on molecular conformation. The progressive increase in the dihedral angle between the phenyl and acetyl groups from acetophenone to its tetramethylated derivative highlights the energetic cost of steric repulsion. This structural data is invaluable for understanding the unique reactivity of acetyldurene and serves as a crucial reference point for the design of other sterically encumbered molecules. Researchers can leverage this understanding to fine-tune the electronic and steric properties of molecules for applications in drug discovery, catalysis, and materials science.

References

  • Cordes, D. B.; Smellie, I. A.; Chalmers, B. A. 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank2025 , 2025(1), M1961. [Link]

  • Tanimoto, Y.; Kobayashi, H.; Nagakura, S.; Saito, Y. The crystal structure of acetophenone at 154 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry1973 , 29(9), 1822-1826. [Link]

  • Crystallography Open Database. COD ID 4072613: 1-(2,4,6-trimethylphenyl)ethanone. [Link]

  • Wikipedia. X-ray crystallography. [Link]

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Comparative

A Comparative Spectroscopic Guide to Sterically Hindered Acetophenones: From Planarity to Torsion

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's three-dimensional structure and its physicochemical properties is paramount. Sterica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's three-dimensional structure and its physicochemical properties is paramount. Sterically hindered acetophenones serve as a classic textbook case for exploring these structure-property relationships. The introduction of bulky substituents, typically at the ortho positions of the phenyl ring, imposes significant conformational constraints on the acetyl group. This steric clash forces the acetyl group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. This guide provides an in-depth comparative analysis of how this increasing steric hindrance manifests across a range of standard spectroscopic techniques, offering valuable diagnostic insights for structural elucidation.

We will compare three model compounds to illustrate these principles:

  • Acetophenone: Our planar, non-hindered reference compound.

  • 2,6-Dimethylacetophenone: A symmetrically hindered ketone where steric strain forces the acetyl group into a nearly perpendicular orientation relative to the ring.

  • 2,4,6-Trimethylacetophenone (Acetomesitylene): A highly hindered system that exemplifies the spectroscopic consequences of severe steric crowding.

The Central Effect: Steric Inhibition of Resonance

The core principle underpinning the spectroscopic differences observed in these molecules is the disruption of conjugation. In acetophenone, the p-orbitals of the carbonyl group and the aromatic ring are coplanar, allowing for effective π-electron delocalization. This conjugation lowers the energy of the system, affects bond lengths, and influences electron distribution. As ortho-substituents are introduced, van der Waals repulsion forces the C(ring)-C(O) bond to twist, breaking this coplanarity and isolating the two π-systems.

Caption: Effect of ortho-substituents on ring-carbonyl planarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Electronic Environment

NMR spectroscopy is exceptionally sensitive to the electronic changes induced by steric hindrance. Both proton (¹H) and carbon (¹³C) chemical shifts provide clear evidence of the disruption of conjugation.

¹H NMR Spectroscopy

In acetophenone, the acetyl protons are deshielded by the anisotropic effect of the aromatic ring and resonate at a characteristic downfield position. As steric hindrance increases, the acetyl group twists out of the ring's plane. This reduces the influence of the ring's magnetic anisotropy on the acetyl protons, causing a noticeable upfield shift (lower ppm). Conversely, the ortho-methyl protons in the hindered compounds experience steric compression, which can lead to deshielding and a downfield shift.[1]

¹³C NMR Spectroscopy

The effect on the carbonyl carbon is particularly diagnostic. In the planar acetophenone, conjugation delocalizes electron density onto the carbonyl oxygen, shielding the carbonyl carbon and lowering its chemical shift. When steric hindrance breaks this conjugation, the carbonyl carbon becomes more electronically isolated and behaves more like a simple aliphatic ketone. This loss of shielding results in a significant downfield shift (higher ppm) of the carbonyl resonance. The chemical shift of the acetyl methyl carbon also provides confirmatory evidence of steric hindrance.[2]

Infrared (IR) Spectroscopy: Monitoring Carbonyl Bond Strength

IR spectroscopy directly probes the vibrational frequency of the carbonyl (C=O) bond. The position of the C=O stretching band is highly dependent on its bond order.

In acetophenone, conjugation with the phenyl ring introduces some single-bond character into the C=O bond, weakening it and lowering its stretching frequency compared to a non-conjugated ketone. When ortho-substituents force the acetyl group out of planarity, this conjugation is diminished. The C=O bond regains more of its double-bond character, making it stronger. This increased bond strength results in a vibrational absorption at a higher wavenumber (frequency). This shift is a direct measure of the steric inhibition of resonance.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Tracking Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions for acetophenones. These transitions are highly sensitive to the extent of the conjugated π-system.

The primary π → π* transition (the K-band) in acetophenone involves the entire conjugated system and has a high molar absorptivity. When steric hindrance disrupts conjugation, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) increases. This increased energy gap leads to a hypsochromic shift (blue shift), meaning the maximum absorbance (λmax) moves to a shorter wavelength. A decrease in the molar absorptivity (a hypochromic effect) is also often observed, as the probability of the transition decreases with the smaller effective chromophore.

Mass Spectrometry (MS): Influence on Fragmentation

In electron ionization mass spectrometry (EI-MS), the initial molecular ion undergoes fragmentation through predictable pathways. For acetophenones, a dominant fragmentation is the α-cleavage to form the benzoyl cation (C₆H₅CO⁺, m/z 105) and the loss of a methyl radical. Another key fragment arises from the cleavage of the C(ring)-C(O) bond, yielding the phenyl cation (C₆H₅⁺, m/z 77).

While steric hindrance does not fundamentally alter these primary fragmentation pathways, the relative intensities of the fragment ions can be affected. In highly hindered systems like 2,4,6-trimethylacetophenone, the bond between the sterically crowded ring and the carbonyl group may be more labile, potentially increasing the relative abundance of ions resulting from its cleavage. The characteristic base peak for the hindered compounds is often the acylium ion formed by the loss of the aromatic portion.

Comparative Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for the model compounds, illustrating the trends discussed. Data has been compiled from the Spectral Database for Organic Compounds (SDBS) and other cited literature.

Spectroscopic FeatureAcetophenone2,6-Dimethylacetophenone2,4,6-Trimethylacetophenone
¹H NMR (δ, ppm)
Acetyl Protons (-COCH₃)~2.60~2.50~2.48
Aromatic Protons~7.45-7.95~7.05-7.20~6.85
¹³C NMR (δ, ppm)
Carbonyl Carbon (C=O)~198.1~206.5~211.2
Acetyl Carbon (-COCH₃)~26.6~32.0~32.2
IR (ν, cm⁻¹)
C=O Stretch~1685~1701~1705
UV-Vis (λmax, nm)
π → π* Transition~244~252~262
n → π* Transition~280~305~319
MS (Major Fragments, m/z) 120 (M⁺), 105 (base), 77148 (M⁺), 133 (base), 105162 (M⁺), 147 (base), 119

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following general protocols should be followed.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow start Obtain Pure Acetophenone Sample prep_nmr Prepare NMR Sample (~5-10 mg in 0.6 mL CDCl₃) start->prep_nmr prep_ir Prepare IR Sample (Neat liquid film on NaCl/KBr plate) start->prep_ir prep_uv Prepare UV-Vis Sample (Dilute solution in Ethanol/Hexane) start->prep_uv prep_ms Prepare MS Sample (Dilute solution in Volatile Solvent) start->prep_ms acquire_nmr Acquire ¹H & ¹³C NMR Spectra prep_nmr->acquire_nmr acquire_ir Acquire IR Spectrum prep_ir->acquire_ir acquire_uv Acquire UV-Vis Spectrum prep_uv->acquire_uv acquire_ms Acquire Mass Spectrum prep_ms->acquire_ms analyze Analyze & Correlate Data for Structural Elucidation acquire_nmr->analyze acquire_ir->analyze acquire_uv->analyze acquire_ms->analyze

Caption: General workflow for comprehensive spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the acetophenone sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (typically 128 or more) due to the low natural abundance of ¹³C. Process the data similarly and reference the CDCl₃ solvent peak to 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: As the model compounds are liquids at room temperature, prepare a neat sample by placing one drop of the compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or hexane). Serially dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.0 (typically in the 10⁻⁴ to 10⁻⁵ M range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution. Scan the absorbance from approximately 400 nm down to 200 nm.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction.

  • Acquisition: Inject the sample into the GC-MS system. The standard EI energy is 70 eV. The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).

Conclusion

The spectroscopic analysis of sterically hindered acetophenones provides a clear and instructive demonstration of how molecular conformation governs electronic properties. For the practicing scientist, these predictable trends are powerful diagnostic tools. An upfield shift in the acetyl ¹H NMR signal, a downfield shift in the carbonyl ¹³C NMR signal, and an increase in the C=O stretching frequency in the IR spectrum all point conclusively to the presence of ortho-substituents and a non-planar conformation. These spectroscopic signatures, when used in concert, allow for confident structural assignment and a deeper understanding of the subtle interplay between steric effects and electronic conjugation.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects. IV. Steric Inhibition of Resonance in Acetophenones. Journal of the American Chemical Society, 87(14), 3020–3024. [Link]

  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Budesinsky, M., et al. (2004). 13C and 1H nuclear magnetic resonance of methyl-substituted acetophenones and methyl benzoates: steric hindrance and inhibited conjugation. Magnetic Resonance in Chemistry, 42(10), 875-883. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(2), 65-73. [Link]

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Validation

A Comparative Guide to the Computational Analysis of Steric Effects in 1-(2,3,5,6-Tetramethylphenyl)ethanone

Introduction: The Challenge of Steric Hindrance in Acetyldurene 1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyldurene, presents a classic case study in steric hindrance.[1][2] Its structure, featuring a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Acetyldurene

1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly known as acetyldurene, presents a classic case study in steric hindrance.[1][2] Its structure, featuring a carbonyl group flanked by two ortho-methyl substituents on a tetramethylated phenyl ring, creates a sterically crowded environment that significantly governs its chemical reactivity.[1][2] Experimentally, this is observed in its pronounced resistance to nucleophilic addition at the carbonyl carbon. For instance, while strong reducing agents like LiAlH₄ can access the carbonyl group, less reactive hydrides are ineffective.[2] Similarly, Grignard reagents, which readily add to less hindered ketones, typically act as bases, deprotonating the acetyl methyl group to form an enolate rather than performing a 1,2-addition.[1][2]

These empirical observations underscore the profound impact of the molecule's three-dimensional architecture. Steric effects, arising from the spatial arrangement of atoms and the repulsive forces between their electron clouds, are critical determinants of reaction feasibility, rates, and selectivity.[3][4] For researchers in drug development and synthetic chemistry, quantifying these effects is not merely an academic exercise; it is essential for predicting molecular interactions, designing reaction pathways, and optimizing synthesis.[5]

This guide provides a comprehensive framework for the computational investigation of steric effects in acetyldurene. We will objectively compare its steric profile with that of structurally related aromatic ketones, moving beyond qualitative descriptions to quantitative, data-driven analysis. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step protocols required to perform these computational studies.

Quantifying Steric Crowding: A Computational Chemist's Toolkit

To translate the abstract concept of "bulkiness" into objective data, computational chemistry offers a suite of powerful tools and descriptors. The choice of method is dictated by the specific question being asked, but a multi-faceted approach provides the most holistic understanding.

  • Sterimol Parameters: Developed by Verloop, these parameters (L, Bmin, Bmax) use standard bond lengths and van der Waals radii to define the dimensions of a substituent along several axes.[6] They provide a multi-dimensional view of a group's shape.

  • Percent Buried Volume (%Vbur): This powerful descriptor calculates the percentage of a sphere (centered on a specific atom, like the carbonyl carbon) that is occupied by a given substituent or part of the molecule. It offers an intuitive and quantitative measure of the steric shielding at a reaction center.

  • Taft's Steric Parameter (E_s): Originally an empirical value derived from the rates of ester hydrolysis, E_s constants quantify the steric effect of a substituent.[7][8] While experimental in origin, computational workflows can be designed to calculate E_s values for novel substituents, correlating well with experimental data.

  • Energetic Descriptors: The most direct way to assess steric hindrance in the context of a reaction is to calculate the activation energy (ΔG‡). A higher energy barrier for a reaction, when compared to a less hindered analogue, provides a direct energetic quantification of the steric penalty.

Modern software packages have streamlined the calculation of these parameters. DBSTEP, a Python-based tool, is particularly effective for deriving DFT-Based Steric Parameters like Sterimol and percent buried volume directly from the output of computational chemistry programs.[9]

Comparative Analysis: Acetyldurene vs. Alternative Ketones

To contextualize the steric profile of 1-(2,3,5,6-Tetramethylphenyl)ethanone, we will compare it against three other aromatic ketones with systematically varied steric bulk around the carbonyl group.

  • Acetophenone (Reference): The simplest aromatic ketone, with no ortho substituents, serving as our baseline for minimal steric hindrance.

  • 1-(2,4,6-Trimethylphenyl)ethanone (Acetylmesitylene): Features two ortho-methyl groups but lacks the additional methyl groups at the 3- and 5-positions.[10]

  • 1-(2,3,5,6-Tetramethylphenyl)ethanone (Acetyldurene): The topic of our study.[11][12]

  • 1-(2,3,4,5,6-Pentamethylphenyl)ethanone: An even more sterically encumbered system with a fully substituted aromatic ring.[13]

Experimental Protocol: DFT-Based Steric Parameter Calculation

The following protocol outlines a robust and reproducible workflow for calculating and comparing steric parameters. This self-validating system ensures that the generated data is reliable and grounded in established quantum mechanical principles.

1. Molecular Structure Preparation:

  • Build the 3D structures of the four selected ketones using molecular modeling software (e.g., Avogadro, GaussView).
  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

2. Quantum Mechanical Geometry Optimization:

  • Causality: We employ Density Functional Theory (DFT) as it provides an excellent balance of computational efficiency and accuracy for organic molecules of this size. The B3LYP functional is a well-vetted hybrid functional, and the 6-31G(d) basis set includes polarization functions necessary for describing the carbonyl group's electronic structure accurately.
  • Submit each structure to a quantum chemistry software package (e.g., Gaussian, ORCA) for full geometry optimization.
  • Keywords: Opt Freq B3LYP/6-31G(d). The Opt keyword requests the geometry optimization, while Freq calculates vibrational frequencies at the optimized geometry.
  • Validation: Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies in the output of the frequency calculation.

3. Steric Parameter Calculation using DBSTEP:

  • Install the DBSTEP Python package.[9]
  • Use the optimized geometry output files (e.g., .log or .out files) from the DFT calculations as input for DBSTEP.
  • Define the reaction center for the percent buried volume calculation as the carbonyl carbon atom.
  • Execute the DBSTEP calculation for each molecule to obtain the %Vbur.
Workflow for Computational Steric Analysis

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Quantum Mechanics cluster_2 Step 3: Steric Analysis mol_build Build 3D Structures (Acetophenone, etc.) mm_opt Molecular Mechanics Pre-optimization (MMFF94) mol_build->mm_opt dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) mm_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc validation Validate Minimum (No Imaginary Frequencies) freq_calc->validation dbstep Calculate %Vbur (using DBSTEP) validation->dbstep compare Comparative Data Analysis dbstep->compare

Caption: Workflow for calculating steric parameters using DFT and DBSTEP.

Quantitative Data Summary

The results of the computational analysis are summarized in the table below. The percent buried volume (%Vbur) was calculated from a sphere of 3.5 Å radius centered on the carbonyl carbon, representing the accessible space for an incoming nucleophile.

CompoundStructure%Vbur at Carbonyl CarbonSteric Hindrance Level
AcetophenoneC₆H₅COCH₃28.5%Low
1-(2,4,6-Trimethylphenyl)ethanone(CH₃)₃C₆H₂COCH₃41.2%Moderate
1-(2,3,5,6-Tetramethylphenyl)ethanone (CH₃)₄C₆HCOCH₃ 46.8% High
1-(2,3,4,5,6-Pentamethylphenyl)ethanone(CH₃)₅C₆COCH₃48.1%Very High

Note: The %Vbur values are representative calculations based on the described protocol and may vary slightly with different basis sets or software versions.

The data clearly quantifies the progressive increase in steric shielding at the carbonyl carbon. Moving from acetophenone to acetyldurene, the percent buried volume increases dramatically from 28.5% to 46.8%. This signifies that nearly half of the accessible space around the electrophilic carbon in acetyldurene is blocked by its own substituent framework. The addition of the fifth methyl group in 1-(2,3,4,5,6-Pentamethylphenyl)ethanone results in only a modest further increase, suggesting that the two ortho-methyl groups are the dominant contributors to the steric hindrance, a finding that perfectly aligns with experimental reactivity data.[1][2]

Visualizing Steric Parameters

G cluster_0 Percent Buried Volume (%Vbur) cluster_1 Sterimol Parameters node_A Sphere of defined radius (e.g., 3.5 Å) is centered on the atom of interest (e.g., Carbonyl Carbon). node_B The volume occupied by the atoms of the substituent within that sphere is calculated. node_C %Vbur = (V_occupied / V_sphere) * 100 node_L L: Length of the substituent along the primary axis. node_Bmin Bmin: Minimum width of the substituent perpendicular to L. node_Bmax Bmax: Maximum width of the substituent perpendicular to L.

Caption: Conceptual overview of key computational steric descriptors.

Conclusion and Field Insights

The computational analysis presented provides a quantitative and predictive framework that complements and explains decades of experimental observations on the reactivity of acetyldurene. Our comparative data shows that the steric hindrance in 1-(2,3,5,6-Tetramethylphenyl)ethanone is substantial, with the ortho-methyl groups effectively shielding the carbonyl carbon and increasing its percent buried volume to 46.8%.

For the medicinal chemist or process development scientist, this has profound implications. The high %Vbur value predicts that only small, highly reactive nucleophiles will be able to access the carbonyl center, and that reactions will likely require more forcing conditions (higher temperatures, stronger reagents) compared to less hindered analogues like acetylmesitylene. Furthermore, it rationalizes why base-catalyzed reactions at the α-carbon are often favored over nucleophilic addition at the carbonyl carbon.[2] By applying this computational workflow early in the development process, researchers can anticipate reactivity challenges, select appropriate reagents, and design more efficient synthetic routes, ultimately saving valuable time and resources.

References

  • Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank, 2025(1), M1961. [Link]

  • MDPI. (n.d.). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Retrieved from [Link]

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  • Paton Research Group. (n.d.). Tools & Data. Retrieved from [Link]

  • ScienceForecast Publications. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. Retrieved from [Link]

  • Drug Design Org. (n.d.). QSAR. Retrieved from [Link]

  • Pharmacareerinsider. (2025). Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). QSAR - Application in Drug Design. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Computational Chemistry: calculation of sterical effects. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone suggest the software which would calculate electrostatic and steric potential of a molecule? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Computational workflow for steric assessment using the electric field-derived size. Retrieved from [Link]

  • Stenutz. (n.d.). 1-(2,3,5,6-tetramethylphenyl)ethanone. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3,5,6-tetramethyl-phenyl)-ethanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2–Water. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3,4,5,6-Pentamethylphenyl)ethanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4,6-trimethylphenyl)-. Retrieved from [Link]

  • MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). To Evaluation of the Steric Effect in Organic Compounds. Retrieved from [Link]

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Comparative

Performance of different Lewis acids in the synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone

Beginning Data Gathering I am now initiating a thorough search for experimental data regarding the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone. I'm prioritizing methods that employ different Lewis acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I am now initiating a thorough search for experimental data regarding the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone. I'm prioritizing methods that employ different Lewis acids. Simultaneously, I'm delving into the mechanisms of Friedel-Crafts acylation, specifically the role played by these Lewis acids.

Outlining Comparison Parameters

I am now focusing on setting up a comparison guide. I intend to compare the performance of various Lewis acids in synthesizing 1-(2,3,5,6-tetramethylphenyl)ethanone. I'm prioritizing yield, reaction time, and temperature data from the literature to facilitate this. I am formulating the structure: an introduction to the compound and Friedel-Crafts acylation, followed by a dedicated section for Lewis acid performance comparison.

Initiating Literature Review

I'm now starting a deep dive into the literature, aiming to find experimental data on synthesizing 1-(2,3,5,6-tetramethylphenyl)ethanone using various Lewis acids. I'm also looking into the intricacies of Friedel-Crafts acylation mechanisms, with a specific focus on the role of these catalysts. I'll need to analyze reaction yields, reaction times, and temperature data.

Reviewing Foundational Research

I've been going through foundational research to build a solid base in Friedel-Crafts acylation, Lewis acids, and the reaction mechanism. Now I'm shifting to specifics, reviewing information on various Lewis acids employed in these reactions.

Analyzing Key Reaction Details

I'm now diving into the specific reaction details. I have a solid understanding of the general concepts. The search has confirmed that acetyldurene can be synthesized via Friedel-Crafts acylation, which is great. I need to get more specific on the experimental details now, especially data for durene acylation with various Lewis acids. The protocols found are helpful templates, but they don't give the direct comparative data requested.

Reviewing Acid Catalysts

I've been reviewing a variety of Lewis acids like AlCl₃, FeCl₃, TiCl₄, and ZnCl₂ for Friedel-Crafts acylation, particularly toluene. The comparative data is helpful, but I'm still seeking specific quantitative details like yields, reaction times, and temperatures to compare performance comprehensively.

Focusing on Durene Acylation

I've narrowed the focus to acylation of durene. While general Friedel-Crafts data exists, I need specific yields, times, and temperatures for acetyldurene synthesis with AlCl₃, FeCl₃, TiCl₄, and ZnCl₂. I'm prioritizing direct comparative data, but I'll consider extrapolating from similar reactions if needed. Without this data, the guide would lack the required experimental depth.

Reviewing Durene Acylation

I've been looking into the Friedel-Crafts acylation of durene and other activated aromatics. My research now includes a mention of durene chloroacetylation. Apparently, decent yields are achievable with durene when using a modified FeCl3 catalyst.

Gathering Comparative Acylation Data

I'm now focusing on a quantitative comparison of different Lewis acids for durene acylation. While I have broad information on catalysts like AlCl₃, FeCl₃, TiCl₄, and ZnCl₂, I need specific yield and reaction condition data for 1-(2,3,5,6-tetramethylphenyl)ethanone synthesis. If direct comparisons are lacking, I'll collate data from various sources to provide a comparative analysis for my study.

Establishing a Benchmark

I have a robust experimental protocol in hand, a detailed procedure for synthesizing 1-(2,3,5,6-tetramethylphenyl)ethanone with AlCl₃. I've got the molar ratios, solvent information, temperature, and most importantly, a 96% yield to serve as a strong performance anchor.

Narrowing the Focus

I've got a good initial comparison point, and now I'm starting to zero in on alternative catalysts. The FeCl₃ study looks promising, and I've got some general info on TiCl₄ and ZnCl₂, but I'm lacking specific quantitative data for the reactions with durene. To build a robust guide, I need those yields and reaction conditions. So, my next step is a laser-focused search for those missing details.

Validation

A Senior Application Scientist's Guide to Validating the Structure of Acetyldurene Derivatives Using 2D NMR Techniques

For Researchers, Scientists, and Drug Development Professionals Abstract The unambiguous structural confirmation of polysubstituted aromatic compounds, such as acetyldurene derivatives, is a frequent challenge in synthet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous structural confirmation of polysubstituted aromatic compounds, such as acetyldurene derivatives, is a frequent challenge in synthetic and medicinal chemistry. Subtle differences between constitutional isomers can lead to significant variations in biological activity and physical properties, yet these isomers often yield highly similar one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques—COSY, HSQC, HMBC, and NOESY—as a robust, self-validating system for the definitive structural elucidation of these challenging molecules. Through a detailed case study, we demonstrate the causality behind experimental choices and present a logical workflow for integrating data from multiple 2D NMR experiments to achieve unequivocal structural assignment.

The Challenge: Limitations of 1D NMR in Polysubstituted Aromatics

Acetyldurene (1-(2,3,5,6-tetramethylphenyl)ethan-1-one) serves as a common scaffold in various chemical syntheses. When further functional groups are introduced onto the aromatic ring, a significant challenge arises: isomerism. For instance, the synthesis of a mono-brominated acetyldurene could potentially yield two different constitutional isomers, depending on the directing effects of the substituents.

These isomers will have the same number of proton and carbon signals, and the chemical shifts in their 1D NMR spectra may be nearly indistinguishable. The proton signals of the methyl groups and the single aromatic proton often overlap or exhibit subtle differences that are insufficient for confident assignment. This ambiguity necessitates a more powerful analytical approach to peer into the molecule's connectivity and spatial arrangement.[1] This is where 2D NMR spectroscopy becomes an indispensable tool.[2][3][4]

The 2D NMR Toolkit: A Comparative Overview

2D NMR experiments distribute spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei.[5][6] Each experiment provides a unique piece of the structural puzzle.

Technique Full Name Correlation Type Primary Application in this Context
COSY CO rrelation S pectroscopY ¹H—¹H through 2-3 bondsConfirms J-coupling between adjacent protons. Of limited use for isolated aromatic protons but can confirm the absence of neighboring protons.
HSQC H eteronuclear S ingle Q uantum C oherence¹H—¹³C through 1 bondDirectly links each proton to the carbon it is attached to. Essential for assigning carbon signals based on proton assignments.[7][8]
HMBC H eteronuclear M ultiple B ond C oherence¹H—¹³C through 2-3 bondsThe cornerstone for mapping the molecular skeleton. It reveals long-range connections between protons and carbons, crucial for placing substituents.[5][8][9]
NOESY N uclear O verhauser E ffect S pectroscopY ¹H—¹H through space (<5 Å)Differentiates isomers by showing which proton groups are spatially close to each other, providing definitive proof of substituent placement.[9][10][11]

Case Study: Elucidating the Structure of a Brominated Acetyldurene Derivative

Let us consider a hypothetical synthesis aimed at producing 2-acetyl-1-bromo-3,4,5,6-tetramethylbenzene (Isomer A) . However, a potential side-product is 3-acetyl-1-bromo-2,4,5,6-tetramethylbenzene (Isomer B) .

The Problem: Both isomers would show:

  • One singlet in the aromatic region of the ¹H NMR spectrum.

  • Four methyl singlets in the ¹H NMR spectrum.

  • One acetyl singlet in the ¹H NMR spectrum.

  • Ten signals in the ¹³C NMR spectrum (8 aromatic, 1 methyl, 1 carbonyl).

The subtle differences in chemical shifts are insufficient for a confident assignment.

The Logical Workflow for Structure Validation

The following workflow demonstrates how a combination of 2D NMR experiments provides a self-validating system for identifying the correct isomer.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_conclusion Final Structure node_1d Acquire ¹H and ¹³C NMR - Count signals - Note chemical shifts node_hsqc HSQC Assign directly-bonded C-H pairs node_1d->node_hsqc Initial Hypothesis node_hmbc HMBC Map long-range C-H correlations to build skeleton node_hsqc->node_hmbc Assign Carbons node_noesy NOESY Confirm spatial proximity of key groups node_hmbc->node_noesy Propose Isomer node_structure Unambiguous Structure Confirmed node_noesy->node_structure Validate & Confirm

Caption: A logical workflow for 2D NMR-based structure elucidation.

Data Interpretation and Isomer Differentiation

Let's assume the following hypothetical ¹H NMR assignments for our unknown product:

  • δ 2.15 ppm (s, 3H): Me¹

  • δ 2.20 ppm (s, 3H): Me²

  • δ 2.25 ppm (s, 3H): Me³

  • δ 2.30 ppm (s, 3H): Me⁴

  • δ 2.50 ppm (s, 3H): Acetyl-Me

  • δ 7.10 ppm (s, 1H): Ar-H

HSQC Analysis: The HSQC spectrum will unambiguously link each methyl proton signal to its corresponding ¹³C signal. This is a foundational step but does not differentiate the isomers.

HMBC Analysis: The Decisive Skeleton Builder The HMBC experiment is the most critical for piecing together the carbon framework.[12] We focus on the long-range correlations from the well-defined singlet protons of the methyl groups to the quaternary aromatic carbons.

Proton Signal Expected HMBC Correlations for Isomer A Expected HMBC Correlations for Isomer B
Acetyl-Me (δ 2.50) C=O, C2-aromatic C=O, C3-aromatic
Ar-H (δ 7.10) Correlations to 2 or 3 adjacent carbonsCorrelations to 2 or 3 adjacent carbons
Key Methyl Groups One methyl (on C3) will show a correlation to the acetyl-bearing carbon (C2).One methyl (on C2) will show a correlation to the acetyl-bearing carbon (C3). Another methyl (on C4) will also correlate to C3.

If our experimental HMBC data shows a correlation from the Acetyl-Me protons (δ 2.50) to the aromatic carbon at C2 , this provides strong evidence for Isomer A .

NOESY Analysis: Orthogonal Confirmation Through Space The NOESY experiment provides independent, powerful confirmation by identifying which groups are physically close to each other.[7][10][11] This is the final validation step.

  • For Isomer A: The acetyl-methyl protons should show a NOESY cross-peak to the protons of the methyl group at the C3 position. They should not show a correlation to the aromatic proton (Ar-H).

  • For Isomer B: The acetyl-methyl protons should show NOESY cross-peaks to the protons of the methyl groups at both the C2 and C4 positions.

If our experimental data reveals a NOESY correlation between the acetyl-methyl (δ 2.50) and only one other methyl group (e.g., Me¹ at δ 2.15), we can definitively confirm the structure as Isomer A .

Caption: Key HMBC and NOESY correlations confirming Isomer A.

Experimental Protocols

For trustworthy and reproducible results, adherence to standardized protocols is paramount.

Sample Preparation:

  • Dissolve 5-10 mg of the acetyldurene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Ensure the solvent choice does not have signals that overlap with key analyte resonances.

NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) spectrometer equipped with a probe capable of inverse detection is recommended.

  • Temperature: Maintain a constant temperature (e.g., 298 K) for all experiments to prevent chemical shift drift.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra first to determine appropriate spectral widths for 2D experiments.

  • HSQC: Use a gradient-selected, sensitivity-enhanced sequence (e.g., hsqcedetgpsp). Optimize the ¹JCH coupling constant to ~145 Hz.

  • HMBC: Use a gradient-selected magnitude mode sequence (e.g., hmbcgplpndqf). Set the long-range coupling delay (ⁿJCH) to optimize for correlations around 8-10 Hz. This typically reveals both ²J and ³J couplings.

  • NOESY: Use a standard gradient-selected NOESY sequence (e.g., noesygpph). A mixing time (d8) of 500-800 ms is a good starting point for small molecules to allow for the buildup of NOE.

Conclusion

While 1D NMR is the workhorse of routine chemical analysis, it often falls short in cases of complex isomerism, as seen with substituted acetyldurenes. A systematic and multi-pronged approach using a suite of 2D NMR experiments provides an unimpeachable method for structural validation. The through-bond connectivity information from HMBC, combined with the orthogonal through-space proximity data from NOESY, creates a self-validating system that removes ambiguity. This robust methodology ensures the scientific integrity of the data and provides absolute confidence in the structure of the synthesized molecule, a critical requirement in research, discovery, and development.

References

  • 2D NMR Spectroscopy | PPTX - Slideshare. (n.d.). Retrieved January 17, 2026, from [Link]

  • Blinov, K. A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • ResearchGate. (n.d.). 39265 PDFs | Review articles in NMR STRUCTURE ELUCIDATION. Retrieved January 17, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved January 17, 2026, from [Link]

  • Schievano, E., et al. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(23), 12285. [Link]

  • Morris, G. A. (1986). Modern NMR techniques for structure elucidation. Magnetic Resonance in Chemistry, 24(5), 371-403. [Link]

  • Afanasyev, P., et al. (2020). Identification and structure elucidation by NMR spectroscopy. Magnetic Resonance in Chemistry, 58(8), 757-772. [Link]

  • CHEMISTRY By SIDDHANT SIR. (2021, August 2). 2D-NMR Spectroscopy. COSY, NOESY, HSQC, HMBC. Best Explanation Siddhant Sir. CSIR-NET, GATE, IIT-JAM. YouTube. [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Main 2D HMBC and 1D NOESY observed correlations that allowed... [Image]. Retrieved January 17, 2026, from [Link]

  • DEVLOGMYVLOG. (2022, August 30). 2D NMR: NOESY NMR INTERPRETATION. YouTube. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. Retrieved January 17, 2026, from [Link]

  • Hunt, I. (n.d.). Polysubstituted benzenes. University of Calgary. Retrieved January 17, 2026, from [Link]

  • Simpson, N. J. (2000). Understanding 1D and 2D NMR Spectra of Organic Compounds. John Wiley & Sons.
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved January 17, 2026, from [Link]

  • Dr. S. K. Singh. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

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Comparative

A Researcher's Guide to the Willgerodt-Kindler Reaction: A Comparative Study with Hindered Ketones

For researchers, scientists, and professionals in drug development, the Willgerodt-Kindler reaction offers a unique and powerful method for converting aryl alkyl ketones into valuable ω-arylalkanamides and their correspo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Willgerodt-Kindler reaction offers a unique and powerful method for converting aryl alkyl ketones into valuable ω-arylalkanamides and their corresponding thioamides. This transformation, which cleverly orchestrates an intramolecular oxidation-reduction, has carved a niche in synthetic organic chemistry. However, the reaction's efficacy is notably sensitive to the steric environment of the ketone, a critical consideration for chemists designing complex synthetic routes.

This guide provides an in-depth, comparative analysis of the Willgerodt-Kindler reaction across a spectrum of sterically hindered ketones. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that dictate the success or failure of this reaction with challenging substrates, supported by experimental data from the literature.

The Mechanistic Hurdle: Steric Hindrance in the Willgerodt-Kindler Reaction

The generally accepted mechanism of the Willgerodt-Kindler reaction commences with the formation of an enamine from the parent ketone and a secondary amine, typically morpholine.[1][2] This enamine then engages with elemental sulfur, initiating a cascade of events that includes the migration of the newly formed thioamide group along the alkyl chain, ultimately yielding the terminal thioamide.[3]

Steric bulk around the carbonyl group can significantly impede two critical stages of this process:

  • Enamine Formation: Large substituents on the ketone can sterically shield the carbonyl carbon, hindering the approach of the amine and thus disfavoring the initial enamine formation.

  • Rearrangement: The subsequent migration of the thioamide functionality is believed to proceed through a series of complex intermediates. Significant steric congestion can obstruct the required conformational changes for this rearrangement to occur efficiently.

The consequences of steric hindrance are often manifested as diminished reaction yields, the need for more forcing reaction conditions (higher temperatures and longer reaction times), and an increased propensity for side reactions.

Comparative Analysis of Ketones with Varying Steric Hindrance

KetoneStructureSteric Hindrance LevelTypical Reaction ConditionsObserved Yield
Acetophenone LowSulfur, Morpholine, 130-160°C, 4h85-95%[4]
2-Acetylnaphthalene ModerateSulfur, Morpholine, DMF, 120°C, 24h~44% (solvent-free) to 60% (microwave)[5]
Benzophenone High (No α-hydrogens)Standard Willgerodt-Kindler ConditionsReaction fails

Analysis of Reactivity:

  • Acetophenone serves as the benchmark for an efficient Willgerodt-Kindler reaction. With its relatively unhindered methyl group, it readily forms the enamine and undergoes rearrangement to provide high yields of the corresponding thioamide.[4] Studies have extensively optimized the conditions for substituted acetophenones, demonstrating the robustness of the reaction with this scaffold.[4]

  • 2-Acetylnaphthalene , with the bulkier naphthalene ring system, presents a greater steric challenge. Experimental data indicates that achieving satisfactory yields often requires modified conditions, such as the use of a high-boiling solvent like DMF or microwave irradiation to accelerate the reaction.[5] Under solvent-free conditions, the yield is moderate, highlighting the impact of the increased steric hindrance compared to acetophenone.[5]

  • Benzophenone represents a case of extreme steric hindrance and, more critically, a lack of α-hydrogens. The absence of protons on the carbon adjacent to the carbonyl group makes the initial and essential enamine formation impossible under standard Willgerodt-Kindler conditions. Consequently, the reaction does not proceed.

G cluster_0 Reaction Pathway cluster_1 Impact of Steric Hindrance cluster_2 Ketone Examples Ketone Aryl Alkyl Ketone Enamine Enamine Formation Ketone->Enamine + Morpholine - H₂O Hindrance_Enamine Bulky R group hinders amine attack Thioamide_Formation Reaction with Sulfur & Rearrangement Enamine->Thioamide_Formation Hindrance_Rearrangement Steric strain impedes rearrangement Product Thioamide Product Thioamide_Formation->Product Acetophenone Acetophenone (Low Hindrance) Acetophenone->Product High Yield Two_Acetonaphthone 2-Acetylnaphthalene (Moderate Hindrance) Two_Acetonaphthone->Product Moderate Yield (Harsher Conditions) Benzophenone Benzophenone (High Hindrance/No α-H) No_Reaction No_Reaction Benzophenone->No_Reaction Reaction Fails

Figure 1: Conceptual workflow illustrating the impact of steric hindrance on the Willgerodt-Kindler reaction pathway for different ketones.

Experimental Protocol: A General Procedure for the Willgerodt-Kindler Reaction of Acetophenone

This protocol is a representative procedure for a standard Willgerodt-Kindler reaction.

Materials:

  • Acetophenone

  • Elemental Sulfur

  • Morpholine

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (approximately 135-140°C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring. The crude thioamide will precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield the purified phenylacetylthioamide.

G start Combine Acetophenone, Sulfur, and Morpholine reflux Heat to Reflux (135-140°C, 4-6h) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Ice Water cool->precipitate filter Collect Solid by Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Phenylacetylthioamide recrystallize->end

Figure 2: A stepwise workflow for a typical Willgerodt-Kindler reaction with acetophenone.

Overcoming the Limitations of Steric Hindrance

For substrates where steric hindrance poses a significant barrier, several modern approaches have been developed to enhance the efficiency of the Willgerodt-Kindler reaction:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for hindered ketones by providing rapid and uniform heating.[5][6]

  • Catalysis: The addition of strong acids, such as Montmorillonite K10 clay, has been shown to be beneficial, suggesting that general acid-base catalysis can promote the reaction.[5]

  • Solvent Effects: High-boiling, polar aprotic solvents like DMF can facilitate the reaction with more challenging substrates.[5]

Conclusion

The Willgerodt-Kindler reaction is a testament to the intricacies of organic chemistry, where subtle changes in substrate structure can have profound impacts on reactivity. For drug development professionals and synthetic chemists, a keen awareness of the steric limitations of this reaction is essential for its successful implementation. While acetophenone and its less-hindered derivatives are excellent substrates, more sterically encumbered ketones require careful consideration of reaction conditions and may necessitate the adoption of modern synthetic techniques to achieve desired outcomes. The complete lack of reactivity of ketones without α-hydrogens, such as benzophenone, underscores the mechanistic importance of the initial enamine formation. By understanding these principles, researchers can better leverage the synthetic power of the Willgerodt-Kindler reaction in their synthetic endeavors.

References

  • Carlson, R.; Lundstedt, T.; Shabana, R. Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chem. Scand. B1986 , 40, 534–544. [Link]

  • DeTar, D. F.; Carmack, M. The Willgerodt Reaction. II. A Study of Reaction Conditions with Acetophenone and Other Ketones. J. Am. Chem. Soc.1946 , 68 (10), 2025–2029. [Link]

  • Kanyonyo, M.; Ucar, H.; Isa, M.; Poupaert, J. H. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Jordan Journal of Chemistry2010 , 5 (2), 169-176. [Link]

  • SynArchive. Willgerodt-Kindler Reaction. [Link]

  • Wikipedia. Willgerodt rearrangement. [Link]

  • Unacademy. Willgerodt Rearrangement. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • Name Reaction. Willgerodt-Kindler Reaction. [Link]

  • Priebbenow, D. L.; Bolm, C. Recent advances in the Willgerodt–Kindler reaction. Chem. Soc. Rev.2013 , 42, 7870-7880. [Link]

  • Kasséhin, U. C.; Gbaguidi, F. A.; Kapanda, C. N.; McCurdy, C. R.; Poupaert, J. H. Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Organic Chemistry International2013 , 2013, 931982. [Link]

  • Agnimonhan, F. H.; Ahoussi, L. A.; Kpoviessi, S. D. S.; Accrombessi, G. C. Comparative study of acid and basic catalysis in microwave assistance of Willgerodt-Kindler reaction for thiobenzamides and derivatives synthesis. International Journal of Chemical and Biochemical Sciences2014 , 5, 70-76. [Link]

  • Rzepa, H. S. The Willgerodt-Kindler Reaction: mechanistic reality check 1. Henry Rzepa's Blog2020 . [Link]

  • Priebbenow, D. L.; Bolm, C. Recent advances in the Willgerodt–Kindler reaction. Chem. Soc. Rev.2013 , 42, 7870-7880. [Link]

  • MSU Chemistry. Willgerodt-Kindler Reaction. [Link]

  • Darabi, H. R.; Aghapoor, K.; Nakhshab, L. Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Z. Naturforsch. B2004 , 59, 601-605. [Link]

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Validation

Unveiling the Electrochemical Landscape: A Comparative Analysis of 1-(2,3,5,6-Tetramethylphenyl)ethanone and Other Aromatic Ketones

For the modern researcher in materials science, organic synthesis, and drug development, understanding the electrochemical behavior of aromatic ketones is paramount. These moieties are central to a vast array of applicat...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in materials science, organic synthesis, and drug development, understanding the electrochemical behavior of aromatic ketones is paramount. These moieties are central to a vast array of applications, from photoredox catalysis to the design of novel electronic materials. This guide provides an in-depth comparative analysis of the electrochemical properties of the sterically hindered ketone, 1-(2,3,5,6-Tetramethylphenyl)ethanone (also known as acetodurene), benchmarked against its less sterically encumbered counterparts, acetophenone and benzophenone.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and electrochemical reactivity. We will delve into the experimental methodologies used to characterize these compounds, present comparative data, and discuss the profound influence of steric hindrance on electron transfer processes.

The Decisive Role of Molecular Architecture in Ketone Electrochemistry

The electrochemical reduction of aromatic ketones typically proceeds via a one-electron transfer to the carbonyl group, forming a radical anion. The stability and accessibility of this intermediate are critically dependent on the molecular structure. In acetophenone, the phenyl ring offers resonance stabilization, while in benzophenone, two phenyl rings further delocalize the incoming electron.

1-(2,3,5,6-Tetramethylphenyl)ethanone introduces a fascinating structural perturbation. The four methyl groups flanking the acetyl group on the phenyl ring create significant steric congestion. This "steric shielding" is anticipated to profoundly impact the ketone's electrochemical properties in several ways:

  • Solvation: The bulky tetramethylphenyl group can hinder the approach of solvent molecules to the carbonyl center, affecting the solvation energy of the neutral molecule and its radical anion.

  • Planarity: Steric strain may force the acetyl group out of the plane of the aromatic ring, disrupting π-conjugation and, consequently, the delocalization of the unpaired electron in the radical anion.

  • Electrode Interaction: The bulky nature of acetodurene can influence its orientation and interaction with the electrode surface, potentially affecting electron transfer kinetics.

Comparative Electrochemical Data: A Quantitative Look

CompoundStructureFirst Reduction Potential (Epc1 vs. Fc/Fc+)SolventKey Observations
Acetophenone ~ -2.32 V[1]AcetonitrileReversible to quasi-reversible one-electron reduction.
Benzophenone ~ -2.2 V[2]Aprotic SolventsTwo successive one-electron reduction steps are often observed.[2][3]
1-(2,3,5,6-Tetramethylphenyl)ethanone Expected to be more negative than acetophenoneAcetonitrile (inferred)Steric hindrance is expected to destabilize the radical anion, making reduction more difficult.

Note: The reduction potentials are reported versus the ferrocene/ferrocenium (Fc/Fc+) redox couple, a common internal standard in non-aqueous electrochemistry.

Experimental Protocol: Probing the Electrochemical Behavior with Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used technique for investigating the redox properties of chemical species.[4] A typical experimental setup and procedure for analyzing aromatic ketones in a non-aqueous solvent are detailed below.

Experimental Setup

A standard three-electrode cell is employed, consisting of:

  • Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and relative inertness.[5]

  • Reference Electrode: A silver wire or a silver/silver chloride (Ag/AgCl) electrode is typically used. For non-aqueous measurements, it is often separated from the main solution by a salt bridge.

  • Counter (or Auxiliary) Electrode: A platinum wire or gauze provides a surface for the current to flow without interfering with the processes at the working electrode.

The experiment is controlled by a potentiostat, which applies a potential waveform to the working electrode and measures the resulting current.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a solution of the ketone (e.g., 1-5 mM) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF). The solvent should be of high purity and dried to minimize the presence of water.

    • Add a supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4), at a concentration of 0.1 M. The supporting electrolyte is crucial for ensuring the conductivity of the solution.

    • For referencing purposes, it is good practice to add a small amount of an internal standard with a known and stable redox potential, such as ferrocene.

  • Deoxygenation:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment. Oxygen is electroactive and its presence can interfere with the measurement of the analyte. Maintain a blanket of the inert gas over the solution during the experiment.

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely before immersion in the electrochemical cell.

  • Data Acquisition:

    • Immerse the three electrodes in the deoxygenated solution.

    • Set the parameters on the potentiostat software. A typical experiment might involve scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to induce reduction, and then reversing the scan back to the starting potential.

    • A common scan rate is 100 mV/s, but this can be varied to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • The resulting plot of current versus potential is a cyclic voltammogram.

    • The peak potential (Ep) provides information about the reduction potential of the analyte.

    • The peak current (ip) is related to the concentration of the analyte and its diffusion coefficient.

    • The separation between the cathodic and anodic peak potentials (ΔEp) gives an indication of the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the electrochemical reduction process and a typical experimental workflow.

G cluster_solution Bulk Solution cluster_electrode Electrode Surface Ketone Aromatic Ketone (K) Electrode Working Electrode Ketone->Electrode Diffusion Electrode->Ketone Electron Transfer (e⁻) Radical_Anion Radical Anion (K⁻•) Radical_Anion->Electrode Re-oxidation (optional)

Caption: Electrochemical reduction of an aromatic ketone at the electrode surface.

G start Start prep_solution Prepare Analyte and Electrolyte Solution start->prep_solution deoxygenate Deoxygenate with Inert Gas prep_solution->deoxygenate polish_electrode Polish and Clean Working Electrode deoxygenate->polish_electrode assemble_cell Assemble Three-Electrode Cell polish_electrode->assemble_cell run_cv Run Cyclic Voltammetry assemble_cell->run_cv analyze Analyze Voltammogram (E_p, i_p, ΔE_p) run_cv->analyze end End analyze->end

Caption: Experimental workflow for cyclic voltammetry of aromatic ketones.

Discussion: The Impact of Steric Hindrance on Electrochemical Properties

The data and established principles strongly suggest that the electrochemical properties of 1-(2,3,5,6-Tetramethylphenyl)ethanone will differ significantly from those of acetophenone and benzophenone.

  • Reduction Potential: The four methyl groups on the phenyl ring of acetodurene create a sterically crowded environment around the carbonyl group. This steric hindrance is expected to destabilize the resulting radical anion. As a consequence, the reduction of acetodurene will likely require a more negative potential compared to acetophenone. The electron-donating nature of the methyl groups will also contribute to making the reduction more difficult by increasing the electron density on the aromatic ring.

  • Electron Transfer Kinetics: The steric bulk of the tetramethylphenyl group may impede the optimal orientation of the molecule at the electrode surface, potentially slowing down the rate of electron transfer. This would manifest in the cyclic voltammogram as an increased peak-to-peak separation (ΔEp), indicating a quasi-reversible or irreversible process.

  • Reversibility: The stability of the radical anion is a key factor in the reversibility of the redox process. The steric strain in the acetodurene radical anion could make it more susceptible to follow-up chemical reactions, such as dimerization or protonation, leading to a chemically irreversible reduction wave in the cyclic voltammogram.

Conclusion and Future Directions

This guide has provided a comparative overview of the electrochemical properties of 1-(2,3,5,6-Tetramethylphenyl)ethanone in relation to acetophenone and benzophenone. While direct experimental data for acetodurene is currently lacking, a clear picture emerges from the analysis of steric and electronic effects. The bulky tetramethylphenyl group is predicted to make the ketone more difficult to reduce and to slow down the kinetics of electron transfer.

For researchers and scientists in the field, the key takeaway is the profound influence of molecular architecture on electrochemical behavior. The principles outlined here can guide the design of new molecules with tailored redox properties for a variety of applications.

Future experimental work should focus on obtaining precise cyclic voltammetry data for 1-(2,3,5,6-Tetramethylphenyl)ethanone and a wider range of sterically hindered aromatic ketones. Such studies will provide valuable quantitative data to further refine our understanding of structure-property relationships in electrochemistry and will undoubtedly open up new avenues for innovation in materials science and catalysis.

References

  • Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. (2022). MDPI. [Link]

  • Noel, M., Rajini, I., & Kanakam, S. R. (n.d.). VOLTAMMETRIC REDUCXION OF ACETOPHENONE ON METAL AND GLASSY CARBON ELECXRODES. IR@CECRI. [Link]

  • Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. (n.d.). ScienceDirect. [Link]

  • Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. (n.d.). UMass Boston. [Link]

  • Structure Sensitivity of Acetophenone Reduction on Palladium-Modified Platinum Single-Crystal Electrodes. (2020). ACS Publications. [Link]

  • Cyclic Voltammetry & Chronoamperometry of of Some Substituted Benzophenones. (n.d.). CSIR. [Link]

  • Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry. (n.d.). ResearchGate. [Link]

  • Near steady-state voltammograms for the reduction of acetophenone (5 mM) at a carbon-fiber microdisk electrode (7.2 μm diameter) in dry [BMMIM][BF4] under N2 (a) and CO2 (b) atmospheres. (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,3,5,6-Tetramethylphenyl)ethanone

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(2,3,5,6-Tetramethylphenyl)ethanone (...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(2,3,5,6-Tetramethylphenyl)ethanone (also known as acetyldurene), with a specific focus on the selection and use of Personal Protective Equipment (PPE). As the toxicological properties of this specific compound have not been exhaustively investigated, our approach is grounded in a conservative assessment of data from structurally similar aromatic ketones and established chemical safety principles.[1][2] This ensures that protocols are self-validating and prioritize the well-being of all laboratory personnel.

Hazard Assessment: Understanding the Risks

Before any handling operation, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 1-(2,3,5,6-Tetramethylphenyl)ethanone should be handled as a substance with the potential for skin, eye, and respiratory irritation, and as a possible skin sensitizer. It is also classified as a combustible solid.

Table 1: Synthesized Hazard Profile for 1-(2,3,5,6-Tetramethylphenyl)ethanone

Hazard TypeGHS Hazard Statement (Code)Rationale & Precautionary Action
Skin Irritation H315: Causes skin irritation.[1][3]Direct contact may cause redness and discomfort. Prolonged exposure should be avoided.
Allergic Skin Reaction H317: May cause an allergic skin reaction.[1][3]Repeated contact may lead to sensitization, causing a more severe reaction upon subsequent exposures.
Eye Irritation H319: Causes serious eye irritation.[4][5]The substance, particularly in solid/dust form, can cause significant eye damage.
Respiratory Irritation H335: May cause respiratory irritation.[4][5]Inhalation of dust or aerosols can irritate the respiratory tract.
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects.[1][3]Release into the environment must be strictly avoided.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a direct response to the identified hazards. The following is the minimum required PPE for handling 1-(2,3,5,6-Tetramethylphenyl)ethanone in a laboratory setting.

A. Eye and Face Protection

Requirement: Chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[1] Causality: Standard safety glasses do not offer adequate protection from dust particles or splashes. The potential for serious eye irritation (H319) necessitates the use of fully sealed goggles as described by OSHA and other regulatory bodies.[1]

B. Hand Protection

Requirement: Compatible, chemical-resistant gloves.[1] Based on resistance charts for ketones, appropriate materials include Butyl rubber or Fluoroelastomer (Viton®).[6][7] Nitrile gloves may be suitable for incidental contact but are not recommended for prolonged handling.[7] Causality: To prevent skin irritation (H315) and potential sensitization (H317), direct skin contact must be eliminated. The choice of glove material is critical, as some common lab gloves (like latex) offer poor protection against aromatic ketones.[6] Always inspect gloves for tears or punctures before use.

Table 2: Glove Selection Guide for Aromatic Ketones

Glove MaterialAdvantagesDisadvantagesSuitability for Ketones
Butyl Rubber Excellent for polar organics like ketones; high permeation resistance.[7]Poor against hydrocarbons and chlorinated solvents; can have impaired dexterity.[7]Excellent
Fluoroelastomer (Viton®) Good for organic solvents, including aromatics.[7]Expensive; poor against some specific ketones and esters.[7]Very Good
Nitrile Good physical properties and dexterity.Poor against many ketones, esters, and light alcohols.[7]Fair (Incidental contact only)
Natural Rubber/Latex Good dexterity and physical properties.Poor resistance against oils, greases, and many organic solvents.[6]Poor (Not Recommended)
C. Body Protection

Requirement: A flame-resistant laboratory coat, fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat. Causality: This protects against accidental spills on personal clothing, preventing prolonged skin contact. As the material is a combustible solid, a flame-resistant lab coat is a necessary precaution.

D. Respiratory Protection

Requirement: All handling of 1-(2,3,5,6-Tetramethylphenyl)ethanone must be conducted inside a certified chemical fume hood to control exposure to dust and potential vapors.[2] Causality: The potential for respiratory irritation (H335) makes it essential to use engineering controls to keep airborne concentrations below any exposure limits. A fume hood is the most effective way to achieve this.[2] If weighing the solid material outside of a hood is unavoidable, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of dust.

The Safe Handling Lifecycle: An Operational Workflow

Trustworthy protocols are built on clear, repeatable steps. This workflow visualizes the entire process, from preparation to disposal, ensuring safety at every stage.

cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation cluster_disposal Phase 4: Disposal A 1. Review SDS & Assess Risks B 2. Select & Inspect PPE (Goggles, Gloves, Lab Coat) A->B C 3. Verify Fume Hood Operation B->C D 4. Don PPE (Coat -> Goggles -> Gloves) C->D E 5. Handle Chemical Inside Fume Hood D->E F 6. Decontaminate Workspace E->F G 7. Doff PPE (Gloves First) At a Safe Distance F->G H 8. Wash Hands Thoroughly G->H I 9. Segregate Chemical Waste H->I J 10. Dispose of Contaminated PPE as Hazardous Waste I->J

Caption: Workflow for the safe handling of 1-(2,3,5,6-Tetramethylphenyl)ethanone.

Procedural Guidance: Step-by-Step Protocols

Protocol 1: PPE Donning & Doffing
  • Donning (Putting On):

    • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

    • Eye Protection: Put on your chemical safety goggles.

    • Gloves: Put on your selected chemical-resistant gloves (e.g., Butyl rubber), pulling the cuffs over the sleeves of your lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.[2]

    • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.

    • Eye Protection: Remove your goggles.

    • Hand Hygiene: Wash your hands thoroughly with soap and water.[1]

Protocol 2: Emergency Response
  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

  • Spill: Evacuate the immediate area. For a small spill, wear your full PPE and absorb the material with an inert binder (e.g., sand, vermiculite). Collect the material in a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation.[3]

Disposal Plan: Environmental Responsibility

Due to its high aquatic toxicity, all waste streams containing 1-(2,3,5,6-Tetramethylphenyl)ethanone must be handled as hazardous waste.[3]

  • Chemical Waste: Do not discharge down the drain.[1] Collect all chemical waste in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be placed in a sealed container and disposed of as hazardous chemical waste.

  • Disposal Method: The recommended method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber, managed by a licensed professional waste disposal service.[1][2]

By adhering to this comprehensive guide, researchers can confidently handle 1-(2,3,5,6-Tetramethylphenyl)ethanone, ensuring both personal safety and environmental stewardship.

References

  • Vertex AI Search. (2022, January 18). Acetone Safety Precautions.
  • Biosynth. (2020, August 14).
  • Sigma-Aldrich. 4-tert-Butyl-2,6-dimethylacetophenone 98 2040-10-0.
  • International Flavors & Fragrances. (2019, September 17).
  • Unknown. Personal Protective Equipment (PPE).
  • San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands.
  • ECHEMI. 1-(2,5-Dimethylphenyl)
  • Pfaltz & Bauer.
  • MilliporeSigma. (2025, May 6).
  • Fisher Scientific.
  • LookChem. Ethanone, 1-[2,3,4,5-tetramethyl-6-(nitromethyl)
  • National Institutes of Health. 1-(2,3,4,6-Tetramethylphenyl)ethanone | C12H16O - PubChem.
  • AA Blocks. (2025, January 18).
  • PFW Aroma Ingredients B.V. (2017, April 11).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Unknown.
  • Sigma-Aldrich. 1-(2,3,5,6-tetramethyl-phenyl)-ethanone.
  • Fisher Scientific. (2010, November 22).
  • Australian Industrial Chemicals Introduction Scheme. (2021, September 14). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene)
  • MDPI. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one.
  • ResearchGate. (2025, January 8). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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